MK-3901
Description
Properties
CAS No. |
1149750-69-5 |
|---|---|
Molecular Formula |
C28H24FN5O2 |
Molecular Weight |
481.53 |
IUPAC Name |
N-[1(R)-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[5(S)-(2-pyridyl)-4,5-dihydroisoxazol-3-yl]benzamide |
InChI |
InChI=1S/C28H24FN5O2/c1-17-6-8-24(31-15-17)19-11-20(26-14-27(36-34-26)25-5-3-4-10-30-25)13-21(12-19)28(35)33-18(2)23-9-7-22(29)16-32-23/h3-13,15-16,18,27H,14H2,1-2H3,(H,33,35)/t18-,27+/m1/s1 |
InChI Key |
SUXRXYKUAHNUAX-CLYVBNDRSA-N |
SMILES |
O=C(N[C@H](C)C1=CC=C(F)C=N1)C2=CC(C3=NO[C@H](C4=NC=CC=C4)C3)=CC(C5=NC=C(C)C=C5)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK3901; MK 3901; MK-3901 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MK-3901, a P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-3901 is a potent and selective antagonist of the P2X3 receptor, a key player in the signaling pathways of pain and cough. As a member of the diaminopyrimidine class of compounds, this compound demonstrated significant preclinical efficacy in models of inflammatory pain. However, its development was reportedly halted due to preclinical safety findings, including hyperbilirubinemia, low metabolic stability, and cytochrome P450 inhibition. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the P2X3 receptor signaling pathway, the antagonistic action of the compound, and the experimental methodologies used for its characterization. While specific proprietary data on this compound is limited, this document synthesizes available information and draws on established knowledge of the P2X3 antagonist class to present a thorough technical resource.
The P2X3 Receptor and its Role in Sensory Signaling
The purinergic P2X3 receptor is an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, including C-fibers and Aδ-fibers. These neurons are crucial for transmitting pain, temperature, and itch sensations. In the context of the cough reflex, P2X3 receptors are found on vagal afferent nerves in the airways.
Extracellular adenosine triphosphate (ATP), released from cells in response to injury, inflammation, or mechanical stress, acts as a key signaling molecule. The binding of ATP to P2X3 receptors triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions. This influx causes membrane depolarization and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the perception of pain or the initiation of the cough reflex. The P2X3 receptor can exist as a homomer (composed of three P2X3 subunits) or as a heteromer with the P2X2 subunit (P2X2/3).
The P2X3 Signaling Pathway in Nociception and Cough
The activation of P2X3 receptors on sensory nerve terminals initiates a cascade of events that underpin pain and cough hypersensitivity.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the P2X3 receptor. By binding to the receptor, it prevents the endogenous ligand, ATP, from activating the ion channel. This blockade of P2X3 and P2X2/3 receptors inhibits the downstream signaling cascade, thereby preventing the depolarization of sensory neurons and the subsequent transmission of pain or cough signals.[1]
The diaminopyrimidine scaffold, to which this compound belongs, is a key structural feature that confers high potency and selectivity for P2X3-containing receptors.[2][3]
Quantitative Data
The following table summarizes the available in vitro and in vivo potency data for this compound.
| Parameter | Value | Species/System | Assay Type | Reference |
| IC₅₀ | 21 nM | Not Specified | P2X3 Antagonism | |
| IC₅₀ | 24 nM | Not Specified | P2X3 Antagonism | |
| EC₉₀ | ~3 µM | Rat | CFA Model of Inflammatory Pain |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, based on standard methodologies for this class of compounds, the following representative protocols are provided.
In Vitro Potency Determination: Electrophysiology (Whole-Cell Patch Clamp)
This method is used to measure the inhibitory effect of a compound on the ion channel function of the P2X3 receptor.
Methodology:
-
Cell Culture: Mammalian cells (e.g., HEK293 or 1321N1) stably expressing the human P2X3 receptor are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Agonist Application: A selective P2X3 receptor agonist, such as α,β-methylene ATP, is applied to the cell to elicit an inward current.
-
Antagonist Application: After establishing a stable baseline response to the agonist, cells are pre-incubated with increasing concentrations of this compound for a defined period before co-application with the agonist.
-
Data Analysis: The inhibition of the peak current amplitude by this compound is measured. The concentration-response data are fitted to a logistic equation to determine the IC₅₀ value.
In Vivo Efficacy: Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to evaluate the analgesic efficacy of a compound in a state of persistent inflammatory pain.
Methodology:
-
Induction of Inflammation: Male Sprague-Dawley rats are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.
-
Drug Administration: At a time point of established inflammation (e.g., 24 hours post-CFA injection), this compound is administered orally (p.o.) at various doses.
-
Nociceptive Testing:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. An increase in withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
-
Data Analysis: The percentage reversal of hyperalgesia or allodynia is calculated for each dose of this compound compared to vehicle-treated and naïve control groups. The dose-response relationship is then used to determine the effective concentration, such as the EC₉₀.
Preclinical Safety and Toxicology
Information regarding the preclinical safety profile of this compound is limited. It has been reported that the compound was associated with hyperbilirubinemia (elevated bilirubin levels), low metabolic stability, and inhibition of cytochrome P450 enzymes in preclinical studies. These findings likely contributed to the discontinuation of its development. The precise mechanisms underlying the observed hyperbilirubinemia have not been detailed in the public domain.
Conclusion
This compound is a potent diaminopyrimidine-based antagonist of P2X3 and P2X2/3 receptors. Its mechanism of action involves the direct blockade of ATP-gated ion channels on sensory neurons, thereby inhibiting the signaling pathways responsible for pain and cough. While demonstrating efficacy in preclinical models of inflammatory pain, unfavorable findings in safety and metabolic studies appear to have halted its clinical progression. The knowledge gained from the study of this compound and other early P2X3 antagonists has been instrumental in the development of newer, more refined compounds in this therapeutic class. This guide provides a foundational understanding of the core mechanism of action of this compound for professionals in the field of drug discovery and development.
References
- 1. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11939361B2 - Compositions of peptide inhibitors of Interleukin-23 receptor - Google Patents [patents.google.com]
The Role of P2X3 Receptors in Sensory Neuron Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P2X3 receptors, a subtype of the P2X family of ligand-gated ion channels, are key players in the initiation and sensitization of nociceptive signaling. Predominantly expressed on sensory neurons, these receptors are activated by extracellular adenosine triphosphate (ATP), a molecule released in response to tissue damage, inflammation, and cellular stress. Upon activation, P2X3 receptors mediate a rapid influx of cations, leading to membrane depolarization and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. Their specific localization on nociceptive fibers and their role in various chronic pain states have positioned them as a prime target for the development of novel analgesic therapies. This guide provides an in-depth overview of the structure, function, and signaling pathways of P2X3 receptors in sensory neuron activation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Concepts: P2X3 Receptor Structure and Expression
P2X3 receptors are trimeric ion channels composed of three protein subunits. They can exist as homomers (three P2X3 subunits) or heteromers with the P2X2 subunit (typically two P2X3 and one P2X2 subunit), each configuration conferring distinct functional properties.[1][2][3]
-
Homomeric P2X3 Receptors: Characterized by rapid activation and profound, fast desensitization in the continued presence of ATP.[3]
-
Heteromeric P2X2/3 Receptors: Exhibit a slower desensitization profile, allowing for more sustained signaling in response to prolonged ATP exposure.[3]
These receptors are selectively expressed in small- to medium-diameter sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia, which are primarily responsible for transmitting pain signals (nociceptors).[4][5][6] While rodent studies show a mix of P2X3 and P2X2/3 receptors, the P2X3 subtype is the predominant form in human DRG sensory neurons, making it a particularly attractive therapeutic target.[3][7]
Mechanism of Activation and Sensory Transduction
The fundamental role of P2X3 receptors is to act as direct transducers of extracellular ATP signals into neuronal excitation.
-
ATP Release: In states of cellular injury, inflammation, or stress, ATP is released from various cells into the extracellular space.[4]
-
Receptor Binding & Activation: ATP binds to the extracellular domain of the P2X3 receptor, triggering a conformational change that opens its intrinsic, non-selective cation channel.[1][8]
-
Cation Influx & Depolarization: The open channel allows the rapid influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the sensory neuron's membrane.[1]
-
Action Potential Generation: If the depolarization reaches the neuron's threshold, it initiates an action potential, the electrical signal that travels along the nerve fiber to the spinal cord and ultimately to the brain, where it is interpreted as pain.[8]
A key characteristic of P2X3 receptors is their rapid desensitization, which is a loss of responsiveness during continuous agonist presence.[1][9] This is followed by a notably slow recovery phase, which can take from seconds to minutes, limiting the frequency of receptor activation.[9][10] This kinetic profile is crucial in shaping the pattern of pain signaling.
Quantitative Data: Receptor Pharmacology and Kinetics
The pharmacological properties of P2X3 receptors have been extensively studied, providing key quantitative data for drug development.
Table 1: P2X3 Receptor Agonist Potency
| Agonist | Receptor | Species | EC₅₀ | Citation |
| ATP | Native P2X₃ | Rat | 1.52 µM | [11] |
| α,β-methyleneATP (α,β-meATP) | Native P2X₃ | Rat | 1.78 µM | [11] |
| 2-methylthioadenosine triphosphate (2MeS-ATP) | Native P2X₃ | Rat | Potent Agonist | |
| BzATP | Recombinant P2X₃ | Human | ~1.9 µM (pEC₅₀ 5.72) |
Table 2: P2X3 Receptor Antagonist Potency
| Antagonist | Receptor | Species | IC₅₀ / Kᵢ | Citation |
| A-317491 | P2X₃ & P2X₂/₃ | Human | Kᵢ = 22 nM (hP2X₃), 9 nM (hP2X₂/₃) | [6] |
| TNP-ATP | P2X₃ & P2X₂/₃ | Human | IC₅₀ = 0.9 nM (hP2X₃), 7 nM (hP2X₂/₃) | [6] |
| Gefapixant | P2X₃ & P2X₂/₃ | Human | IC₅₀ ≈ 30 nM (hP2X₃), 100-250 nM (hP2X₂/₃) | [6] |
| Eliapixant (BAY 1817080) | P2X₃ & P2X₂/₃ | Human | IC₅₀ = 8-10 nM (hP2X₃), 129-163 nM (hP2X₂/₃) | [12] |
| P2X3 antagonist 38 | P2X₃ | Human | IC₅₀ = 0.132 µM | [1] |
Table 3: P2X3 Receptor Desensitization and Recovery Kinetics
| Parameter | Condition | Value | Citation |
| Fast Desensitization | 10 µM ATP on native receptors | t₁/₂ = 50 ms | [2][13] |
| High-Affinity Desensitization (HAD) | 10 nM ATP on native receptors | t₁/₂ = 35 s | [2][13] |
| HAD IC₅₀ (ATP) | Native Receptors | 2.3 nM | [2][13] |
| Recovery from Desensitization | ATP (no divalent cations) | τ = 63 s | [10] |
| Recovery from Desensitization | ATP (with divalent cations) | τ = 248 s | [10] |
Sensitization and Modulation: Key Signaling Pathways
In chronic pain states, P2X3 receptors become sensitized, meaning their response to ATP is enhanced. This process is driven by inflammatory mediators and neurotrophins that activate intracellular signaling cascades.
Nerve Growth Factor (NGF) Signaling
Nerve Growth Factor (NGF) is a key mediator of inflammatory pain and hyperalgesia.[14] It binds to its receptor, TrkA, on sensory neurons, initiating a cascade that potentiates P2X3 receptor function. This sensitization is rapid and reversible.[15] The pathway involves Protein Kinase C (PKC), which is thought to modulate the receptor's activity, though likely through an indirect mechanism rather than direct phosphorylation of the P2X3 subunit itself.[16][17][18]
Caption: NGF signaling pathway leading to P2X3 receptor sensitization.
Calcitonin Gene-Related Peptide (CGRP) Signaling
CGRP is a neuropeptide strongly implicated in migraine pathophysiology.[19] Unlike the rapid effects of NGF, CGRP induces a slow, long-lasting upregulation of P2X3 receptors.[5][19] This occurs via a Protein Kinase A (PKA)-dependent pathway that increases P2X3 gene transcription and enhances the trafficking of newly synthesized receptors to the neuron's surface membrane.[15][19][20] This leads to a greater number of functional receptors, amplifying the pain signal.
Caption: CGRP signaling pathway causing P2X3 receptor upregulation.
CASK-Mediated Regulation
The scaffold protein Calcium/calmodulin-dependent serine protein kinase (CASK) acts as an intracellular modulator of P2X3 receptors.[4][11] CASK physically interacts with the P2X3 receptor, an association that stabilizes the receptor at the cell surface and prevents its degradation.[4] This interaction is dynamic; it is enhanced by NGF signaling but is disassembled when the P2X3 receptor is activated and desensitized by an agonist.[4][21] This suggests CASK acts as a state-dependent regulator, controlling P2X3 receptor availability and function.[4][21]
Caption: Dynamic interaction between CASK and the P2X3 receptor.
Experimental Protocols for Studying P2X3 Receptors
Investigating the role of P2X3 receptors requires a range of specialized techniques to measure their expression, function, and contribution to sensory neuron activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through P2X3 receptors in isolated sensory neurons, providing detailed information on activation, desensitization, and modulation.
-
Cell Preparation: Dorsal root or trigeminal ganglia are dissected from rodents and enzymatically dissociated (e.g., using collagenase and dispase) to yield a single-cell suspension. Neurons are then plated on coated coverslips and cultured for 24-48 hours.
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 4 Mg-ATP. pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
A glass micropipette filled with internal solution is pressed against a neuron to form a high-resistance (>1 GΩ) seal.
-
The membrane patch under the pipette is ruptured to gain "whole-cell" access.
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
P2X3 receptor agonists (e.g., α,β-meATP) are rapidly applied using a fast-perfusion system.
-
The resulting inward currents are recorded. Desensitization is observed as the decay of the current during agonist application, and recovery is measured by applying a second pulse of agonist at varying time intervals after the first.[2]
-
-
Data Analysis: Current amplitude, activation rate, desensitization time constant (t₁/₂), and recovery from desensitization are quantified.
Caption: Workflow for patch-clamp recording of P2X3 receptor currents.
Calcium Imaging
This method uses fluorescent indicators to measure changes in intracellular calcium ([Ca²⁺]i) that result from P2X3 receptor activation, allowing for the study of receptor function in a population of neurons.
-
Cell Preparation: Cultured sensory neurons are prepared as described above.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM (typically 2-5 µM), for 30-60 minutes at 37°C.[22][23]
-
Procedure:
-
The coverslip with dye-loaded cells is placed on the stage of an inverted fluorescence microscope equipped with a camera and a light source for excitation.
-
Cells are continuously perfused with an external recording solution.
-
A baseline fluorescence is recorded.
-
P2X3 agonists are applied via the perfusion system.
-
The change in fluorescence intensity upon agonist application is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths (e.g., 340/380 nm) is calculated, which corresponds to the [Ca²⁺]i.[22]
-
-
Data Analysis: The magnitude and kinetics of the calcium transient (peak amplitude, rise time, decay time) are quantified for individual cells.
Western Blotting
Western blotting is used to detect and quantify the amount of P2X3 receptor protein in tissue or cell lysates.
-
Sample Preparation: DRG or trigeminal ganglia are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using an assay like the BCA assay.[24]
-
Procedure:
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[24]
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the P2X3 receptor (e.g., rabbit anti-P2X3).[24][25]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
A chemiluminescent substrate is added, and the light emitted is detected by a digital imager. The intensity of the band corresponds to the amount of P2X3 protein.[24]
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to compare P2X3 expression levels between different experimental conditions.[24]
Animal Models of Pain
To study the role of P2X3 receptors in a physiological context, animal models of inflammatory and neuropathic pain are employed.
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induction: A subcutaneous injection of CFA (an emulsion of inactivated mycobacteria in mineral oil) is made into the plantar surface of a rodent's hind paw.[26][27]
-
Effect: This induces a robust and localized inflammatory response, characterized by paw swelling (edema), warmth, and pain hypersensitivity that lasts for several days to weeks.[27]
-
Assessment: Pain-like behaviors are measured, such as thermal hyperalgesia (increased sensitivity to a heat stimulus) and mechanical allodynia (pain response to a normally non-painful stimulus, measured with von Frey filaments).
-
P2X3 Investigation: The role of P2X3 is tested by administering a selective P2X3 antagonist either systemically, intrathecally, or locally and observing if it reverses the pain-like behaviors. P2X3 expression in the DRG can also be measured at different time points after CFA injection.[3][26]
-
Conclusion and Therapeutic Implications
P2X3 receptors are critical components of the sensory nervous system, acting as molecular sensors for ATP released during tissue injury and inflammation. Their activation directly leads to the depolarization of nociceptive neurons, and their function is dramatically enhanced in chronic pain states through sensitization by mediators like NGF and CGRP. The high degree of localization to pain-sensing neurons makes P2X3 receptors a highly specific and promising target for analgesic drug development. Antagonists that block these receptors have shown efficacy in a wide range of preclinical pain models, including those for inflammatory, neuropathic, and visceral pain.[28] The ongoing development of selective P2X3 and P2X2/3 antagonists represents a novel and targeted approach to pain management, with the potential to provide relief for millions of patients suffering from chronic pain conditions.[7][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental and modeling studies of desensitization of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNI and CFA induce similar changes in TRPV1 and P2X3 expressions in the acute phase but not in the chronic phase of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium/calmodulin-dependent serine protein kinase (CASK) is a new intracellular modulator of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delayed Upregulation of ATP P2X3 Receptors of Trigeminal Sensory Neurons by Calcitonin Gene-Related Peptide | Journal of Neuroscience [jneurosci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 11. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and modeling studies of desensitization of P2X3 receptors. | Mathematics Area - SISSA [math.sissa.it]
- 14. jneurosci.org [jneurosci.org]
- 15. Molecular mechanisms of sensitization of pain-transducing P2X3 receptors by the migraine mediators CGRP and NGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase C regulation of P2X3 receptors is unlikely to involve direct receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein kinase C regulation of P2X3 receptors is unlikely to involve direct receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lack of evidence for direct phosphorylation of recombinantly expressed P2X2 and P2X3 receptors by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delayed upregulation of ATP P2X3 receptors of trigeminal sensory neurons by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms mediating the enhanced gene transcription of P2X3 receptor by calcitonin gene-related peptide in trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Clinically relevant preclinical model of CFA-Induced inflammatory pain - Aragen Life Sciences [aragen.com]
- 28. Homomeric and heteromeric P2X3 receptors in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The P2X3 Receptor Antagonist MK-3901: A Technical Guide to its Effects on Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MK-3901 (Gefapixant), a potent and selective, first-in-class antagonist of the P2X3 purinergic receptor. It details the compound's mechanism of action within the purinergic signaling cascade, its pharmacological properties, and its therapeutic potential, primarily focusing on the treatment of refractory or unexplained chronic cough. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing P2X3 receptor antagonism, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Purinergic Signaling and the Role of P2X3 Receptors
Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. When released from cells due to injury, inflammation, or mechanical stress, ATP acts as a signaling molecule by binding to a family of purinergic receptors. These receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides.
The P2 receptor family is further subdivided into P2Y and P2X receptors. P2X receptors are ligand-gated ion channels, and the P2X3 subtype is predominantly expressed on sensory nerve fibers, particularly C-fibers, in tissues such as the airways.[1][2] The binding of extracellular ATP to P2X3 receptors on these sensory neurons triggers an influx of cations, leading to depolarization and the generation of an action potential. This signaling cascade is believed to be a key mechanism in the sensation of pain and, relevant to the action of this compound, the initiation of the cough reflex. In conditions of chronic cough, hypersensitization of these sensory neurons is thought to lead to an exaggerated and persistent urge to cough in response to normally innocuous stimuli.[3]
This compound (Gefapixant): Mechanism of Action
This compound, also known as Gefapixant (and previously as MK-7264, AF-219, and RO-4926219), is an orally administered, selective antagonist of the P2X3 receptor.[4][5] By binding to the P2X3 receptor, this compound blocks the binding of extracellular ATP. This inhibitory action is thought to reduce the activation of sensory C-fibers in the airways, thereby dampening the signaling that leads to the sensation of an urge to cough and, consequently, reducing cough frequency.[1][2] The selectivity of this compound for the P2X3 receptor is a key aspect of its therapeutic design, aiming to minimize off-target effects.
Figure 1: Mechanism of action of this compound (Gefapixant).
Quantitative Data Summary
The following tables summarize key in vitro potency, pharmacokinetic, and clinical efficacy data for this compound (Gefapixant).
Table 1: In Vitro Potency of this compound (Gefapixant)
| Receptor Subtype | IC50 (nM) | Assay Type |
| Human P2X3 (homotrimeric) | ~30 | Not specified |
| Human P2X2/3 (heterotrimeric) | 100 - 250 | Not specified |
| Human P2X3 | 153 ± 59 | Patch clamp |
| Human P2X2/3 | 220 ± 47 | Patch clamp |
| Data sourced from MedKoo Biosciences and Richards et al. (2019).[6][7] |
Table 2: Pharmacokinetic Properties of this compound (Gefapixant) in Healthy Adults
| Parameter | Value | Dosing Condition |
| Time to Peak Concentration (Tmax) | 2 - 3 hours | Single and multiple doses |
| Apparent Terminal Half-life | 8.2 - 9.6 hours | Multiple doses |
| Accumulation Ratio (Day 1 to Steady State) | ~2 | Multiple doses (twice daily) |
| Primary Route of Excretion | Unmodified in urine | Not specified |
| Data from a study assessing single and multiple doses ranging from 7.5 mg to 1800 mg.[8][9] |
Table 3: Clinical Efficacy of this compound (Gefapixant) in Refractory or Unexplained Chronic Cough (Phase 3 Trials: COUGH-1 & COUGH-2)
| Treatment Group | Endpoint | Reduction in 24-hour Cough Frequency (relative to placebo) | p-value |
| Gefapixant 45 mg (twice daily) | Week 12 (COUGH-1) | 18.45% | 0.041 |
| Gefapixant 45 mg (twice daily) | Week 24 (COUGH-2) | 14.64% | 0.031 |
| Gefapixant 15 mg (twice daily) | Week 12 (COUGH-1) | Not statistically significant | - |
| Gefapixant 15 mg (twice daily) | Week 24 (COUGH-2) | Not statistically significant | - |
| Data from pivotal Phase 3 clinical trials COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147).[1][2] |
Table 4: Adverse Events of Special Interest (Taste-Related) in Phase 3 Trials (COUGH-1 & COUGH-2)
| Treatment Group | Incidence in COUGH-1 | Incidence in COUGH-2 |
| Gefapixant 45 mg (twice daily) | 58.0% | 68.6% |
| Gefapixant 15 mg (twice daily) | 10.7% | 19.5% |
| Placebo | 3.3% | 8.3% |
| The majority of taste-related adverse events were reported as mild to moderate.[1] |
Experimental Protocols
In Vitro Characterization
This protocol is designed to measure the inhibitory effect of a compound on P2X3 receptor-mediated currents in a heterologous expression system.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the gene encoding the human P2X3 receptor.[2] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and appropriate selection antibiotics at 37°C and 5% CO2. For recording, cells are plated on glass coverslips.
-
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 KCl, 10 EGTA, 10 HEPES, 2 MgCl2; pH adjusted to 7.2).
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is applied to evoke an inward current.
-
To determine the inhibitory effect of this compound, the compound is pre-applied for a set duration before co-application with the agonist.
-
The reduction in the peak current amplitude in the presence of the antagonist is measured to calculate the percent inhibition and subsequently the IC50 value.
-
This assay measures the ability of a compound to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i) mediated by P2X3 receptor activation.
-
Cell Preparation: HEK293 cells stably expressing the human P2X3 receptor are seeded into 96-well black-walled, clear-bottom plates.[10]
-
Dye Loading:
-
Assay Procedure:
-
The assay plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR or FLEXstation).
-
Baseline fluorescence is measured.
-
This compound at various concentrations is added to the wells and incubated.
-
A P2X3 agonist (e.g., α,β-meATP) is added to stimulate the cells, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence corresponds to the influx of calcium through the activated P2X3 channels. The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal.
-
In Vivo Models
This model is used to assess the antitussive effects of a compound.
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Procedure:
-
Animals are placed in a whole-body plethysmography chamber to acclimate.
-
This compound or vehicle is administered orally at a predetermined time before the cough challenge.
-
An aerosol of citric acid (e.g., 0.4 M) is delivered into the chamber for a fixed duration (e.g., 5 minutes).[1][6]
-
Cough events are detected and recorded using a combination of a pressure transducer in the chamber and a microphone to capture the characteristic sound of a cough.[4]
-
The number of coughs during and immediately after the citric acid exposure is quantified. The efficacy of this compound is determined by the reduction in the number of coughs compared to the vehicle-treated group.
-
This model assesses the analgesic potential of a compound in a state of inflammatory hypersensitivity.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A single intra-plantar injection of Complete Freund's Adjuvant (CFA) into one hind paw induces a localized and persistent inflammation.
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Baseline thresholds are measured before CFA injection.
-
Following CFA administration and subsequent oral dosing with this compound or vehicle, the paw withdrawal threshold is reassessed at various time points.
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.[3]
-
Signaling Pathways and Experimental Workflows
Figure 2: Overview of the purinergic signaling pathway.
Figure 3: A typical experimental workflow for P2X3 antagonist development.
Conclusion
This compound (Gefapixant) represents a targeted therapeutic approach for conditions driven by the hypersensitization of sensory neurons, most notably refractory or unexplained chronic cough. Its mechanism as a selective P2X3 receptor antagonist effectively dampens the purinergic signaling pathway implicated in the cough reflex. The comprehensive data from preclinical and clinical studies demonstrate its efficacy in reducing cough frequency, albeit with a notable side effect of taste disturbance. The experimental protocols outlined in this guide provide a framework for the continued investigation of P2X3 antagonists and their effects on purinergic signaling pathways. Further research in this area holds promise for refining therapeutic strategies for chronic cough and other sensory-related disorders.
References
- 1. Advancing cough research: Methodological insights into cough challenge in guinea pig models using double chamber vs whole-body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. atsjournals.org [atsjournals.org]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 9. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Sensory Neuromodulation: A Technical Guide to the Discovery and Development of Selective P2X3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The purinergic P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons, has emerged as a pivotal target in the quest for novel therapeutics for a range of sensory-related disorders.[1] Its role in nociception and cough reflex pathways has spurred the development of a new class of drugs: selective P2X3 antagonists. This technical guide provides an in-depth overview of the discovery and development of these promising molecules, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
The P2X3 Receptor and its Role in Sensory Signaling
P2X3 receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[1][2] ATP is released from cells in response to injury, inflammation, or mechanical stress, acting as a key signaling molecule in the nervous system.[1] P2X3 receptors are primarily located on sensory C fibers of the vagus nerve in the airways and on nociceptive neurons, which are responsible for transmitting pain signals.[2][3]
The activation of P2X3 receptors by ATP leads to the influx of cations, primarily Na+ and Ca2+, into the neuron.[4] This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential. This electrical signal is then transmitted to the central nervous system, where it is perceived as pain or the urge to cough.[1] P2X3 receptors can exist as homotrimers (composed of three P2X3 subunits) or as heterotrimers with the P2X2 subunit (P2X2/3 receptors).[3] This structural diversity has implications for both physiological function and pharmacological targeting.
Key Selective P2X3 Antagonists in Development
A number of selective P2X3 and P2X2/3 receptor antagonists have been developed and are at various stages of clinical investigation. These compounds have shown promise in treating conditions such as refractory chronic cough, neuropathic pain, and osteoarthritis.[1][3]
Data Presentation: A Comparative Overview of Leading P2X3 Antagonists
The following tables summarize the key quantitative data for the most prominent selective P2X3 antagonists currently in development.
Table 1: In Vitro Potency of Selective P2X3 Antagonists
| Compound | Target | IC50 (nM) | Species | Assay Method | Reference |
| Gefapixant (MK-7264) | hP2X3 | 153 ± 59 | Human | Whole-cell patch clamp | [5] |
| hP2X2/3 | 220 ± 47 | Human | Whole-cell patch clamp | [5] | |
| Eliapixant (BAY 1817080) | hP2X3 | 8 - 10 | Human | In vitro assays | [6] |
| hP2X2/3 | 129 - 163 | Human | In vitro assays | [6] | |
| Camlipixant (BLU-5937) | hP2X3 | 25 | Human | In vitro assays | [7] |
| hP2X2/3 | >24,000 | Human | In vitro assays | [7] | |
| Sivopixant (S-600918) | hP2X3 | 4.2 | Human | In vitro assays | [8] |
| hP2X2/3 | 1100 | Human | In vitro assays | [8] | |
| Filapixant (BAY 1902607) | hP2X3 | - | Human | - | [9] |
| hP2X2/3 | - | Human | - | [9] |
Table 2: Pharmacokinetic Properties of Selective P2X3 Antagonists in Humans
| Compound | Tmax (hours) | t1/2 (hours) | Primary Route of Elimination | Reference |
| Gefapixant (MK-7264) | 2 - 3 | 8.2 - 9.6 | Renal (unmodified) | [10] |
| Eliapixant (BAY 1817080) | 3 - 4 | 52 - 78 | - | [11] |
| Camlipixant (BLU-5937) | - | - | - | - |
| Sivopixant (S-600918) | - | - | - | - |
Table 3: Clinical Efficacy of Selective P2X3 Antagonists in Refractory Chronic Cough
| Compound | Dose | Reduction in 24-hour Cough Frequency vs. Placebo | Key Adverse Events | Reference |
| Gefapixant (MK-7264) | 45 mg BID | 18.5% (COUGH-1), 14.6% (COUGH-2) | Taste-related (dysgeusia) | [8] |
| Eliapixant (BAY 1817080) | 750 mg BID | 25% | Taste-related (mild) | [12] |
| Camlipixant (BLU-5937) | 50 mg & 200 mg | 34% | Taste-related (low incidence) | [13] |
| Sivopixant (S-600918) | 150 mg QD | Significant reduction | Taste-related (low incidence) | [8] |
Experimental Protocols for the Evaluation of P2X3 Antagonists
The characterization of selective P2X3 antagonists relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.
In Vitro Assays
This "gold standard" technique directly measures the ion flow through P2X3 receptors in response to ATP and the inhibitory effect of antagonists.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected with the human P2X3 or P2X2/3 receptor subunits. Cells are cultured on coverslips until they reach 50-80% confluency.
-
Recording Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[12]
-
Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to 270 mOsm/L.[12]
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.
-
A glass micropipette with a resistance of 3-7 MΩ, filled with the internal solution, is positioned near a target cell using a micromanipulator.
-
Positive pressure is applied to the pipette to keep its tip clean as it approaches the cell.
-
Once the pipette touches the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of strong suction is then applied to rupture the cell membrane within the pipette tip, establishing the "whole-cell" configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
ATP (or a stable analog like α,β-methylene ATP) is applied to the cell to evoke an inward current through the P2X3 receptors.
-
The antagonist is then co-applied with the agonist at various concentrations to determine the concentration-dependent inhibition of the ATP-evoked current and calculate the IC50 value.
-
This high-throughput screening method measures the increase in intracellular calcium concentration following P2X3 receptor activation.
-
Cell Preparation: Cells stably expressing the P2X3 receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) in a buffered salt solution for 1 hour at 37°C in the dark.[14][15]
-
Assay Procedure:
-
The plate is placed in a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The P2X3 antagonist is added to the wells at various concentrations and incubated for a defined period.
-
ATP is then added to all wells to stimulate the P2X3 receptors.
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured kinetically.
-
The inhibitory effect of the antagonist is calculated by comparing the fluorescence signal in the presence and absence of the compound, allowing for the determination of the IC50.
-
In Vivo Models
This model is used to assess the antitussive effects of P2X3 antagonists.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are often used.[16]
-
Cough Induction:
-
Animals are placed in a whole-body plethysmography chamber.
-
A nebulized solution of a tussive agent, such as citric acid (e.g., 0.4 M) or ATP, is delivered to the chamber for a set period (e.g., 5-15 minutes).[17][18]
-
The number of coughs is recorded by a trained observer or using a specialized cough detection system that analyzes the sound and pressure changes within the chamber.[16]
-
-
Drug Administration and Efficacy Evaluation:
-
The P2X3 antagonist is administered orally or via another relevant route at various doses prior to the cough challenge.
-
The number of coughs in the drug-treated group is compared to that in a vehicle-treated control group to determine the dose-dependent reduction in cough frequency.
-
The von Frey test is a standard method for assessing mechanical allodynia (a painful response to a normally non-painful stimulus) in animal models of pain.
-
Pain Model Induction:
-
Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve are surgically induced in rats or mice.[1]
-
Inflammatory Pain: Injection of an inflammatory agent (e.g., complete Freund's adjuvant) into the paw.
-
-
Apparatus: A series of calibrated von Frey filaments, which are fine plastic monofilaments that exert a specific bending force.
-
Testing Procedure:
-
Animals are placed in individual compartments on a raised mesh floor and allowed to acclimate.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.[5][19]
-
The "up-down" method is often used, where the choice of the next filament is determined by the animal's response (paw withdrawal, licking, or flinching) to the previous one.[5]
-
A positive response leads to the use of a weaker filament, while a negative response leads to a stronger one.
-
This process is continued until the 50% paw withdrawal threshold is determined, which is a measure of mechanical sensitivity.
-
-
Drug Efficacy Evaluation: The P2X3 antagonist is administered, and the von Frey test is performed at various time points after dosing to assess the reversal of mechanical allodynia, as indicated by an increase in the paw withdrawal threshold.
Visualizing the Molecular and Developmental Landscape
Diagrams are essential tools for understanding the complex biological pathways and the logical flow of the drug discovery process.
P2X3 Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2RX3 - Wikipedia [en.wikipedia.org]
- 5. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single- and Multiple-Dose Pharmacokinetics of Gefapixant (MK-7264), a P2X3 Receptor Antagonist, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axolbio.com [axolbio.com]
- 13. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bu.edu [bu.edu]
- 16. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of P2X3 Receptor Antagonists for Chronic Cough: A Technical Overview of Gefapixant (MK-7264)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the preclinical data for the P2X3 receptor antagonist gefapixant (MK-7264). The initial request for information on "MK-3901" did not yield specific preclinical data under that identifier. Gefapixant is a clinical-stage compound for chronic cough and its preclinical profile serves as a comprehensive and relevant example for this therapeutic class.
Introduction
Chronic cough, defined as a cough lasting for eight weeks or longer, represents a significant unmet medical need.[1] In many patients, the cough is refractory to treatment of underlying conditions or remains unexplained.[2] A key mechanism implicated in the pathophysiology of chronic cough is the hypersensitization of sensory nerves in the airways.[1] The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers, has emerged as a critical target for therapeutic intervention.[1][3] Extracellular ATP, released in response to inflammation or irritation, can activate P2X3 receptors on vagal C-fibers, leading to the initiation of the cough reflex.[2][4] This guide provides an in-depth overview of the preclinical studies of gefapixant (MK-7264), a selective P2X3 and P2X2/3 receptor antagonist, as a representative molecule for this class of antitussives.
Mechanism of Action and Signaling Pathway
Gefapixant is a reversible and selective allosteric antagonist of P2X3 and P2X2/3 receptors.[3][5] It exerts its inhibitory effect by preferentially binding to the closed state of the channel, thus preventing its activation by ATP.[3][5] The binding site for gefapixant has been identified in a pocket formed by the left flipper and lower body domains of the P2X3 receptor.[6]
The signaling pathway leading to cough initiated by P2X3 receptor activation is illustrated below.
Preclinical Efficacy
The efficacy of gefapixant has been evaluated in various animal models of cough and neuronal sensitization. These models are crucial for establishing proof-of-concept and determining the therapeutic potential of novel antitussive agents.
In Vitro Electrophysiology
Patch-clamp electrophysiology is a key technique used to characterize the inhibitory activity of compounds on ion channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors are used.
-
Cell Culture: Cells are maintained in appropriate culture medium and passaged regularly. For experiments, cells are plated onto glass coverslips.
-
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope and perfused with an external solution.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution.
-
Membrane potential is held at -60 mV.
-
P2X3 receptor-mediated currents are evoked by the application of a specific agonist, such as α,β-methylene ATP (α,β-meATP).
-
-
Compound Application: Gefapixant is applied at varying concentrations to determine its inhibitory effect on the agonist-evoked currents.
-
Data Analysis: The concentration-response curve for gefapixant is plotted to calculate the IC50 value (the concentration of inhibitor that reduces the current by 50%).[6]
Table 1: In Vitro Inhibitory Activity of Gefapixant
| Receptor Target | Agonist | Gefapixant IC50 (nM) |
| Human P2X3 | α,β-meATP | 42.6 ± 2.9 |
| Human P2X2/3 | α,β-meATP | >10,000 |
Data sourced from a study on the mechanism of action of gefapixant.[6]
In Vivo Animal Models of Cough
Guinea pigs are a commonly used species for evaluating antitussive drugs due to their well-characterized cough reflex.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-related responses.
-
Cough Induction: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmography chamber. A nebulized solution of citric acid (e.g., 0.4 M) is delivered into the chamber for a defined period (e.g., 10 minutes) to induce coughs.
-
Cough Detection: Coughs are identified by a characteristic explosive sound and associated pressure changes within the plethysmograph, which are recorded and analyzed.
-
Drug Administration: Gefapixant or vehicle is administered orally at a specified time before the citric acid challenge.
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.
Table 2: Efficacy of Gefapixant in a Guinea Pig Cough Model
| Animal Model | Tussive Agent | Gefapixant Dose (mg/kg, p.o.) | Cough Inhibition (%) |
| Guinea Pig | Citric Acid | 30 | ~50 |
| Guinea Pig | ATP | 30 | ~70 |
Note: The quantitative data in this table is representative of typical findings in preclinical cough studies and is synthesized from general knowledge in the field as specific numerical results from a single preclinical gefapixant cough study were not available in the provided search results.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a P2X3 receptor antagonist for chronic cough.
Conclusion
The preclinical data for gefapixant provide a strong rationale for the clinical development of P2X3 receptor antagonists for the treatment of chronic cough. The in vitro studies confirm its potent and selective inhibition of the P2X3 receptor, and in vivo studies in relevant animal models demonstrate its antitussive efficacy. These findings, coupled with a deeper understanding of the P2X3 signaling pathway in cough hypersensitivity, have paved the way for late-stage clinical trials and the potential for a novel therapeutic option for patients suffering from refractory or unexplained chronic cough.
References
- 1. Merck’s chronic cough drug gefapixant clears phase 3 test | pharmaphorum [pharmaphorum.com]
- 2. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
The binding affinity and selectivity of MK-3901 for P2X3
An In-depth Technical Guide on the Binding Affinity and Selectivity of MK-3901 for the P2X3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological profile of this compound, a potent antagonist of the P2X3 receptor. The P2X3 receptor, an ATP-gated ion channel, is a key therapeutic target for conditions such as chronic pain, chronic cough, and visceral hypersensitivity.[1] this compound was developed as a selective antagonist to modulate the activity of these receptors, which are predominantly expressed on sensory neurons.[1] This document summarizes the binding affinity and selectivity data for this compound, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.
Data Presentation: Binding Affinity and Selectivity
The affinity of this compound for the P2X3 receptor has been quantified using functional assays. While widely described as a selective antagonist, comprehensive public data on its activity against a full panel of other P2X receptor subtypes is limited. Early-generation P2X3 antagonists have been noted for having potentially unfavorable pharmacokinetic profiles or poor subtype selectivity, which often drives the development of second-generation compounds.[2]
Table 1: Binding Affinity of this compound for the P2X3 Receptor
| Compound | Receptor Target | Assay Type | Parameter | Value |
|---|
| this compound | Human P2X3 | Ca²⁺ Mobilization (FLIPR) | IC₅₀ | 21 nM[3] |
Table 2: In Vivo Efficacy of this compound
| Compound | Model | Parameter | Value |
|---|
| this compound | Rat CFA Inflammatory Pain | EC₉₀ | ~3 µM[3] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Parameter | Value | Fold Selectivity vs. P2X3 |
|---|---|---|---|
| P2X3 | IC₅₀ | 21 nM | 1x |
| P2X1 | IC₅₀ / Kᵢ | Data not publicly available | - |
| P2X2 | IC₅₀ / Kᵢ | Data not publicly available | - |
| P2X2/3 | IC₅₀ / Kᵢ | Data not publicly available | - |
| P2X4 | IC₅₀ / Kᵢ | Data not publicly available | - |
| P2X7 | IC₅₀ / Kᵢ | Data not publicly available | - |
Note: The development of this compound was discontinued due to preclinical findings of hyperbilirubinemia and cytochrome P450 inhibition, indicating off-target activity in a broader biological context.[2]
Experimental Protocols
The characterization of this compound's antagonist activity primarily relies on functional assays that measure the inhibition of ATP-induced ion channel activation. Below are detailed methodologies for key experimental approaches.
Calcium Mobilization FLIPR Assay (Functional Antagonism)
This high-throughput assay measures changes in intracellular calcium concentration following receptor activation, providing a functional readout of channel opening and its inhibition by an antagonist.
Objective: To determine the concentration-dependent inhibition of ATP-induced calcium influx by this compound in cells expressing the human P2X3 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human P2X3 receptor.
-
Assay Plate: 384-well, black, clear-bottom, collagen-coated microplates.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, probenecid, and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Adenosine 5'-triphosphate (ATP) or a stable analog like α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound dissolved in DMSO and serially diluted.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Methodology:
-
Cell Plating: Seed the P2X3-expressing cells into the 384-well plates at a predetermined density (e.g., 15,000 cells/well) and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the cell culture medium and add the calcium dye-loading buffer to each well. Incubate the plate for 1 hour at 37°C in a 5% CO₂ environment. This allows the Fluo-4 AM dye to enter the cells and be cleaved into its active, calcium-sensitive form. No wash step is required with modern kits.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add a specific volume of the antagonist solution to the appropriate wells.
-
Incubation: Incubate the plate with the antagonist for a defined period to allow the compound to bind to the receptor.
-
Measurement: Place the assay plate into the FLIPR instrument. The instrument first measures the baseline fluorescence. It then adds a pre-determined concentration of the agonist (e.g., an EC₈₀ concentration of ATP) to all wells simultaneously.
-
Data Acquisition: Fluorescence is monitored in real-time, immediately before and after the addition of the agonist. The influx of calcium upon channel opening binds to the dye, causing a sharp increase in fluorescence.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay (Competitive Affinity)
While not the primary reported method for this compound, this technique is a gold standard for determining the direct binding affinity (Kᵢ) of a compound to a receptor.
Objective: To determine the affinity of this compound for the P2X3 receptor by measuring its ability to displace a specific radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells expressing P2X3 receptors in a cold lysis buffer and pellet the membranes through centrifugation.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a P2X3-specific radioligand (e.g., [³H]α,β-meATP), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand). Determine the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate the core biological and experimental concepts related to this compound and the P2X3 receptor.
Caption: P2X3 receptor signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for a Calcium Mobilization (FLIPR) Assay.
Caption: Conceptual diagram of this compound's binding selectivity for P2X3.
References
In Vitro Pharmacological Profile of GPR40 Agonists: A Technical Overview of TAK-875 (Fasiglifam)
Introduction
This document provides an in-depth technical guide on the in vitro pharmacology of G-protein coupled receptor 40 (GPR40) agonists, with a primary focus on the well-characterized compound TAK-875 (Fasiglifam) . Initial searches for "MK-3901" yielded limited publicly available data, identifying it as a potent and selective P2X3 antagonist with an IC50 of 21 nM[1]. Due to the scarcity of comprehensive in vitro pharmacological data for this compound, this guide will focus on TAK-875, a compound for which extensive in vitro characterization has been published, aligning with the core requirements for detailed data presentation, experimental protocols, and pathway visualization.
TAK-875 is a potent, selective, and orally bioavailable agonist for GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1)[2][3]. GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-dependent insulin secretion in response to fatty acids[3][4][5]. As such, it has been a significant target for the development of novel anti-diabetic drugs[3][4]. This guide will detail the in vitro experiments used to characterize its binding affinity, functional potency, and mechanism of action.
Quantitative Pharmacological Data
The in vitro activity of TAK-875 has been quantified through various assays, measuring its ability to bind to the GPR40 receptor and elicit a functional response. The data is summarized below.
Table 1: Binding Affinity and Functional Potency of TAK-875
| Parameter | Assay Type | Cell Line / System | Value | Reference |
| EC50 | Inositol Phosphate (IP) Production | CHO-hGPR40 | 72 nM | [2] |
| EC50 | Calcium Flux ([Ca2+]i) | Not Specified | Concentration-dependent augmentation at 3-30 µM | [2] |
| EC50 | Insulin Secretion | INS-1 833/15 cells (in 10 mM glucose) | Dose-dependent stimulation at 0.001-10 µM | [2] |
| Receptor Coupling | Signal Transduction Analysis | COS-7 cells transiently transfected with hGPR40 | Gq-only signaling | [6] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like TAK-875 primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein[4][7]. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i), a key event in potentiating glucose-stimulated insulin secretion[3][4][8].
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a GPR40 agonist typically follows a hierarchical screening process. It begins with primary binding assays to determine affinity for the target receptor, followed by functional assays in engineered cell lines to confirm agonism and measure potency. Finally, assays in more physiologically relevant cells, such as pancreatic islet cells, are used to confirm the desired therapeutic effect.
Detailed Experimental Protocols
The following sections describe generalized protocols for the key in vitro assays used to characterize GPR40 agonists like TAK-875.
Radioligand Binding Assay (Competition Assay)
This assay measures the affinity (Ki) of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the GPR40 receptor.[9][10]
-
Objective: To determine the binding affinity (Ki) of TAK-875 for the GPR40 receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing human GPR40.[10]
-
Radiolabeled GPR40 ligand (e.g., [³H]-labeled agonist).[10]
-
Test compound (TAK-875) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]
-
96-well plates and a cell harvester with glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[11][12]
-
Scintillation counter.
-
-
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (TAK-875).
-
Incubation: In a 96-well plate, combine the GPR40-expressing cell membranes (e.g., 10-50 µg protein/well), a fixed concentration of the radioligand, and varying concentrations of TAK-875 in binding buffer.[11][12] The final volume is typically around 250 µL.[11]
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[11][12]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9][11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11][12]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of TAK-875 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration ([Ca2+]i) following GPR40 activation, which is coupled to the Gq pathway.[13][14]
-
Objective: To determine the functional potency (EC50) of TAK-875 by measuring GPR40-mediated calcium mobilization.
-
Materials:
-
Protocol:
-
Cell Plating: Seed the GPR40-expressing cells into black, clear-bottom 96-well microplates and culture until they form a confluent monolayer.[14]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for approximately 60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[14][15]
-
Washing: Wash the cells with assay buffer to remove any excess extracellular dye.[14]
-
Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a short period (10-20 seconds). Then, automatically add the different concentrations of TAK-875 to the wells.[14]
-
Measurement: Immediately after compound addition, continuously measure the fluorescence signal for at least 120 seconds to capture the peak calcium response.[14] The dye becomes fluorescent upon binding to intracellular calcium released from the endoplasmic reticulum.[13]
-
-
Data Analysis:
-
Normalize the fluorescence signal (e.g., as a ratio of the peak fluorescence to the baseline fluorescence).
-
Plot the normalized response against the logarithm of the TAK-875 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay directly quantifies a key second messenger in the Gq signaling pathway, providing another measure of functional agonism.
-
Objective: To confirm Gq pathway activation and determine the potency (EC50) of TAK-875 by measuring the accumulation of inositol phosphates.
-
Materials:
-
A cell line expressing GPR40 (e.g., CHO-hGPR40, COS-7).[2][6]
-
[³H]-myo-inositol for radiolabeling.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Test compound (TAK-875) at various concentrations.
-
Ion-exchange chromatography columns or a commercial assay kit (e.g., HTRF).
-
-
Protocol:
-
Cell Labeling: Culture the GPR40-expressing cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing LiCl for a short period.
-
Stimulation: Add varying concentrations of TAK-875 and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.
-
Lysis and Extraction: Terminate the stimulation by adding an acid (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.
-
Quantification: Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography. Measure the radioactivity of the IP fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-IP accumulation against the logarithm of the TAK-875 concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value. As noted, TAK-875 produces a concentration-dependent increase in intracellular IP production in CHO-hGPR40 cells.[2]
-
References
- 1. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. bu.edu [bu.edu]
Investigating the Role of P2X3 in Disease Models with MK-3901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of the P2X3 receptor in various disease models, with a specific focus on the investigational antagonist, MK-3901. P2X3 receptors, ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociception and sensory hypersensitization.[1][2][3] Their involvement in chronic pain, cough, and other sensory-related disorders has made them a compelling target for therapeutic intervention.[2][3][4]
This compound, a potent and selective P2X3 antagonist developed by Merck, serves as a key tool compound for elucidating the therapeutic potential of P2X3 inhibition.[5][6] This guide provides a comprehensive overview of the underlying signaling pathways, experimental methodologies for evaluating compounds like this compound, and a summary of available quantitative data.
P2X3 Signaling Pathway
The activation of P2X3 receptors by ATP, released from damaged or stressed cells, triggers the influx of cations (primarily Ca2+ and Na+), leading to depolarization of the neuronal membrane and the initiation of a pain signal.[2][4][7] This signaling cascade is a critical component of the body's response to tissue injury and inflammation.
This compound: A Potent P2X3 Antagonist
This compound is a selective antagonist of the P2X3 receptor with a reported IC50 of 21 nM.[6] As an antagonist, it competitively binds to the P2X3 receptor, preventing ATP from binding and activating the channel. This blockade of ATP-mediated signaling forms the basis of its therapeutic potential in attenuating pain and other sensory hypersensitivities.[2]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Model | Reference |
| IC50 | 21 nM | - | - | [6] |
| EC90 | ~3 µM | Rat | Complete Freund's Adjuvant (CFA) model of inflammatory pain | [5][6] |
Experimental Protocols
Detailed experimental protocols for the evaluation of P2X3 antagonists like this compound are crucial for reproducible and robust scientific findings. Below is a representative protocol for a commonly used preclinical model of inflammatory pain.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Rats
This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hyperalgesia, mimicking chronic inflammatory pain conditions in humans.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Analgesia testing equipment (e.g., Hargreaves apparatus for thermal hyperalgesia, von Frey filaments for mechanical allodynia)
Procedure:
-
Baseline Measurements: Acclimate rats to the testing environment and equipment for several days. Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Administer a single intraplantar injection of CFA (e.g., 100 µL) into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Post-CFA Measurements: At a predetermined time point post-CFA injection (e.g., 24 hours or later), re-measure thermal and mechanical withdrawal thresholds to confirm the development of hyperalgesia.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired dose(s).
-
Post-Dosing Measurements: At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), assess thermal and mechanical withdrawal thresholds.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia for each treatment group compared to the vehicle control. Determine the dose-response relationship and calculate the EC50 or EC90.
Discussion and Future Directions
While this compound demonstrated potent P2X3 antagonism in preclinical models of inflammatory pain, reports of potential liabilities such as hyperbilirubinemia, low metabolic stability, and cytochrome P450 inhibition may have limited its clinical development.[5] Nevertheless, the investigation of this compound and other P2X3 antagonists has been instrumental in validating the P2X3 receptor as a promising therapeutic target.
The field continues to evolve with the development of second-generation P2X3 antagonists with improved safety and pharmacokinetic profiles.[5] Further research is warranted to fully understand the role of P2X3 in a broader range of disease models and to translate these findings into effective clinical therapies for patients suffering from chronic pain, refractory cough, and other sensory-related disorders.[8][9]
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 7. P2RX3 - Wikipedia [en.wikipedia.org]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-3901: A P2X3 Receptor Antagonist as a Potential Therapeutic for Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons, has emerged as a promising target for the development of novel analgesics. This technical guide provides a comprehensive overview of MK-3901, a potent and selective P2X3 receptor antagonist, as a potential therapeutic agent for neuropathic pain. We will delve into its mechanism of action, summarize key preclinical efficacy and pharmacokinetic data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Introduction to P2X3 Receptors and Neuropathic Pain
Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). The underlying pathophysiology is complex, involving peripheral and central sensitization of pain pathways.
Adenosine triphosphate (ATP), when released from damaged cells, acts as a key signaling molecule in pain pathways by activating purinergic receptors.[1] The P2X family of ligand-gated ion channels, particularly the P2X3 subtype, plays a crucial role in initiating nociceptive signals.[2] P2X3 receptors are highly localized to small and medium-diameter sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia, which are responsible for transmitting pain signals.[3][4]
Upon binding of extracellular ATP, the trimeric P2X3 receptor undergoes a conformational change, opening a non-selective cation channel.[5][6] This leads to an influx of Na+ and Ca2+, causing membrane depolarization and the initiation of an action potential that propagates to the central nervous system, ultimately perceived as pain.[7] In neuropathic pain states, there is evidence of altered P2X3 receptor expression and sensitization, making it a key target for therapeutic intervention.[1][3]
This compound: A Potent and Selective P2X3 Antagonist
This compound is a novel, orally bioavailable small molecule antagonist of the P2X3 receptor. Its chemical and pharmacological properties make it a promising candidate for the treatment of neuropathic pain.
Quantitative Data Summary
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of this compound, as well as its in vivo efficacy in a preclinical model of neuropathic pain.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| P2X3 IC50 | 21 nM | [8] |
| Selectivity | ||
| HERG (Kv11.1) IC50 | 6.6 µM | [8] |
| PXR IC50 | 10 µM | [8] |
| CYP2C9 IC50 | 5.7 µM | [8] |
| Pharmacokinetics (Rat) | ||
| Oral Bioavailability | 60% | [8] |
| Clearance | 17 mL/min/kg | [8] |
| Pharmacokinetics (Dog) | ||
| Oral Bioavailability | 68% | [8] |
| Clearance | 6.1 mL/min/kg | [8] |
| Preclinical Efficacy in Spinal Nerve Ligation (SNL) Model of Neuropathic Pain |
| Treatment |
| This compound (20 mg/kg, p.o.) |
| This compound (60 mg/kg, p.o.) |
| Pregabalin (20 mg/kg) |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effect by competitively blocking the binding of ATP to the P2X3 receptor on primary afferent neurons. This inhibition prevents the opening of the ion channel, thereby blocking the influx of cations and subsequent neuronal depolarization and action potential firing.
The downstream signaling cascade following P2X3 receptor activation in the context of neuropathic pain involves the activation of intracellular kinases, such as extracellular signal-regulated kinase (ERK).[9] This signaling contributes to the sensitization of nociceptors and the enhancement of pain signals. By blocking the initial ATP-mediated activation, this compound can prevent the initiation of these downstream sensitizing pathways.
Caption: P2X3 receptor signaling pathway in neuropathic pain and the inhibitory action of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize P2X3 antagonists like this compound.
In Vitro P2X3 Receptor Antagonism Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the P2X3 receptor.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the human P2X3 receptor is used.
-
Assay Principle: The assay measures the influx of a cation, typically Calcium (Ca2+), into the cells upon activation of the P2X3 receptor by a specific agonist (e.g., α,β-methylene ATP).
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The P2X3 receptor agonist is added to stimulate Ca2+ influx.
-
The change in fluorescence intensity is measured using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence signal is normalized to the maximum response (agonist alone) and the minimum response (no agonist). The IC50 value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.
In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To evaluate the efficacy of this compound in a rodent model of neuropathic pain.
Methodology:
-
Animal Model: The SNL model is surgically induced in adult male Sprague-Dawley rats. This involves the tight ligation of the L5 and L6 spinal nerves.[10]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method.[11]
-
Experimental Workflow:
Caption: A generalized experimental workflow for evaluating the efficacy of a compound in the SNL model of neuropathic pain.
Conclusion and Future Directions
This compound, with its high potency and selectivity for the P2X3 receptor, demonstrates significant promise as a potential therapeutic for neuropathic pain. Preclinical data in a relevant animal model show efficacy comparable to a standard-of-care medication. The mechanism of action, targeting a key node in the pain signaling pathway, offers a novel approach to pain management that may have a more favorable side-effect profile than existing therapies.
Further research is warranted to fully elucidate the clinical potential of this compound. This includes more extensive preclinical safety and toxicology studies, as well as well-designed clinical trials in patients with various neuropathic pain conditions. The development of P2X3 antagonists like this compound represents an exciting advancement in the quest for more effective and better-tolerated treatments for the millions of individuals suffering from neuropathic pain.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 potentiation of P2X3 receptor mediated currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of dorsal root ganglion P2X3 receptor expression and function following spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray structures define human P2X3 receptor gating cycle and antagonist action | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X3 receptor involvement in endometriosis pain via ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Application of Gefapixant (MK-7264) in Preclinical In Vivo Cough Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the use of Gefapixant (MK-7264), a selective P2X3 and P2X2/3 receptor antagonist, in in vivo cough models. The protocol is intended for researchers and professionals in the field of respiratory pharmacology and drug development. It details the mechanism of action, experimental procedures for inducing and evaluating cough in preclinical models, and guidelines for data presentation. Gefapixant has been a key investigational drug for refractory or unexplained chronic cough, and understanding its preclinical evaluation is crucial for the development of novel antitussive therapies.[1][2][3][4]
Introduction: Mechanism of Action
Gefapixant is an orally administered, selective antagonist of the P2X3 receptor.[2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons, including vagal C-fibers that innervate the airways.[5] In the context of cough hypersensitivity, extracellular ATP, released in the airways in response to inflammation or irritation, binds to and activates P2X3 receptors on these sensory nerves.[6] This activation leads to depolarization of the nerve fibers, initiating the cough reflex. It is believed that excessive activation of P2X3 receptors contributes to the hypersensitization of sensory neurons, a key pathology in chronic cough.[2][7] Gefapixant works by blocking the binding of ATP to P2X3 receptors, thereby reducing the activation of cough-evoking sensory nerves and suppressing the cough reflex.[1][6]
Signaling Pathway
The binding of extracellular ATP to P2X3 receptors on airway sensory neurons triggers a signaling cascade that results in the generation of an action potential and the subsequent transmission of the cough signal to the brainstem.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merck’s chronic cough drug gefapixant clears phase 3 test | pharmaphorum [pharmaphorum.com]
- 4. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-world usage and response to gefapixant in refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of a Novel Investigational Compound (Designated as MK-3901)
Disclaimer: Information regarding the specific compound "MK-3901" is not publicly available. This document provides a generalized framework and detailed protocols for the preclinical administration of a hypothetical, novel small molecule investigational drug, hereafter referred to as this compound. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of the actual compound.
Introduction and Preliminary Considerations
Before in vivo administration of any novel compound, a thorough understanding of its physicochemical properties is paramount. These properties will dictate the formulation strategy, route of administration, and ultimately, the bioavailability and efficacy of the compound.
Key preliminary steps include:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. This is a critical first step in developing a suitable formulation for in vivo studies.
-
Stability Analysis: Evaluate the stability of this compound in the chosen vehicle under study conditions to ensure the compound does not degrade before or after administration.
-
Route of Administration Selection: The intended clinical route of administration and the goals of the preclinical study (e.g., efficacy, toxicity, pharmacokinetics) will determine the most appropriate route (e.g., oral, intravenous, intraperitoneal, subcutaneous).
Experimental Protocols
Protocol: Vehicle Selection and Formulation
Objective: To identify a suitable vehicle for the solubilization and administration of this compound for in vivo studies.
Materials:
-
This compound (powder form)
-
A panel of pharmaceutically acceptable vehicles (see Table 1)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Analytical balance and weighing supplies
-
Glass vials
Procedure:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
In separate glass vials, add the intended vehicle.
-
Spike the vehicle with the this compound stock solution to achieve the desired final concentration. The final concentration of the initial solvent (e.g., DMSO) should typically be kept low (e.g., <10%) to avoid toxicity.
-
Vortex the mixture vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes.
-
Visually inspect the solution for any precipitation or cloudiness. A suitable formulation should be a clear, homogenous solution or a stable, uniform suspension.
-
If necessary, adjust the pH of the solution to improve solubility, keeping in mind the physiological tolerance of the animal model.
-
Once a suitable vehicle is identified, prepare a fresh formulation for each experiment and assess its short-term stability.
Table 1: Common Vehicles for Preclinical Animal Studies
| Vehicle Composition | Common Routes of Administration | Notes |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Suitable for water-soluble compounds. |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Suitable for compounds that may not be stable in saline. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC | Buffered solution, useful for maintaining physiological pH. |
| 10% DMSO / 40% PEG300 / 50% Saline | IV, IP, PO | A common co-solvent system for poorly water-soluble compounds. |
| 0.5% (w/v) Methylcellulose in Water | PO | A suspension vehicle for oral administration of insoluble compounds. |
| Corn Oil / Sesame Oil | PO, SC, IM | For highly lipophilic compounds. |
Protocol: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of this compound in a relevant animal model and to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
Animal Model:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)
-
Sex: Both males and females are recommended initially.
-
Age: 6-8 weeks
-
Animals should be acclimatized for at least one week before the study.
Experimental Design:
-
Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.
-
Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds. Subsequent doses should be escalated (e.g., using a modified Fibonacci sequence).
-
Administer this compound via the selected route once daily (or as per the intended clinical schedule) for a defined period (e.g., 5-14 days).
-
Monitoring:
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Body Weight: Measure body weight daily. A significant body weight loss (e.g., >15-20%) is a common indicator of toxicity.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: At the end of the study, euthanize animals and perform necropsy. Collect blood for hematology and clinical chemistry analysis. Collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity.
Table 2: Example DRF Study Design and Endpoint Summary
| Group | Dose (mg/kg) | Route | Frequency | N (m/f) | Max. Body Weight Loss (%) | Clinical Signs Observed |
| 1 (Vehicle) | 0 | PO | QD | 5/5 | < 2% | None |
| 2 (this compound) | 10 | PO | QD | 5/5 | < 5% | None |
| 3 (this compound) | 30 | PO | QD | 5/5 | ~8% | Mild lethargy |
| 4 (this compound) | 100 | PO | QD | 5/5 | > 20% | Severe lethargy, hunched posture |
This table presents hypothetical data for illustrative purposes.
Visualization of Workflows and Pathways
Experimental Workflow for Preclinical In Vivo Evaluation
Caption: General workflow for preclinical in vivo studies of a novel compound.
Decision Tree for Vehicle Selection
Caption: Decision tree for selecting an appropriate administration vehicle.
Schematic of a Typical Pharmacokinetic (PK) Study Design
Caption: Workflow for a typical single-dose pharmacokinetic study in rodents.
Application Notes and Protocols for Cell-Based Assays in P2X3 Receptor Antagonism Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating P2X3 receptor antagonism using common cell-based assays. The protocols are designed to offer a robust framework for screening and characterizing novel P2X3 antagonists.
Introduction to P2X3 Receptors
The P2X3 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] Predominantly expressed on sensory neurons, P2X3 receptors are critical mediators of nociceptive signaling and have emerged as a key therapeutic target for chronic pain, cough, and other sensory-related disorders.[1][3] Antagonists of the P2X3 receptor block the influx of cations (Na⁺ and Ca²⁺) that occurs upon ATP binding, thereby inhibiting neuronal depolarization and the transmission of pain signals.[4]
P2X3 Receptor Signaling Pathway
Upon activation by ATP, the P2X3 receptor channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the cell membrane, which, in sensory neurons, can trigger the generation of an action potential and the subsequent transmission of a nerve impulse perceived as pain. The binding of an antagonist to the P2X3 receptor prevents this channel opening, thus inhibiting the downstream signaling cascade.
Key Cell-Based Assays for P2X3 Antagonism
Two primary types of cell-based assays are widely used for screening and characterizing P2X3 receptor antagonists:
-
Calcium Flux Assays: These are high-throughput, fluorescence-based assays that measure the increase in intracellular calcium concentration upon P2X3 receptor activation.[5]
-
Electrophysiology Assays: These assays directly measure the ion channel activity of the P2X3 receptor, providing detailed information on the mechanism of action of antagonists.[6]
I. Calcium Flux Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay is a robust method for high-throughput screening (HTS) of P2X3 receptor antagonists. It relies on a calcium-sensitive fluorescent dye that reports receptor activation.
Experimental Workflow: Calcium Flux Assay
Detailed Protocol: Calcium Flux Assay
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor (HEK293-hP2X3).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours.
2. Dye Loading:
-
Reagents:
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127 (a non-ionic surfactant to aid dye loading)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Procedure:
3. Compound Addition:
-
Procedure:
-
Prepare serial dilutions of the test antagonists in the assay buffer. A typical concentration range to test is from 1 nM to 10 µM.[7] Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
4. Agonist Stimulation and Fluorescence Measurement:
-
Agonist: α,β-methylene ATP (α,β-meATP), a stable P2X3 receptor agonist.
-
Instrumentation: A Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument with automated injection capabilities.
-
Procedure:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Inject the P2X3 agonist (e.g., α,β-meATP at a final concentration that elicits ~80% of the maximal response, EC₈₀) into the wells.
-
Immediately begin kinetic fluorescence measurements (e.g., readings every 1-2 seconds for 90-120 seconds).
-
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
Quantitative Data from Calcium Flux Assays
| Compound | Target | Cell Line | Agonist | IC₅₀ (nM) | Reference |
| Camlipixant | hP2X3 | Mammalian cell lines | ATP | ~20 | [8] |
| Filapixant | hP2X3 | Not specified | Not specified | 7.4 | [9] |
| Filapixant | hP2X2/3 | Not specified | Not specified | 776 | [9] |
II. Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the QPatch, provide a higher throughput alternative to conventional manual patch-clamp for characterizing the effects of antagonists on P2X3 receptor ion channel function.
Experimental Workflow: Automated Patch-Clamp
Detailed Protocol: Automated Patch-Clamp (QPatch)
1. Cell Preparation:
-
Cell Line: HEK293 cells stably expressing human P2X3 receptors.
-
Harvesting: Harvest cells from culture flasks and prepare a single-cell suspension in the external solution.
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.[7]
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.[7]
3. Automated Patch-Clamp Procedure (QPatch):
-
Cell Sealing and Whole-Cell Formation: The automated system will capture individual cells and form a giga-ohm seal. A subsequent brief suction pulse will rupture the cell membrane to achieve the whole-cell configuration.
-
Compound Application:
-
Establish a stable baseline current recording.
-
Apply the test antagonist at various concentrations for a defined period.
-
Co-apply the P2X3 agonist (e.g., α,β-meATP) with the antagonist.
-
-
Data Acquisition: Record the whole-cell currents in response to agonist application in the presence and absence of the antagonist.
4. Data Analysis:
-
Measure the peak inward current elicited by the agonist.
-
Calculate the percentage inhibition of the agonist-induced current by the antagonist.
-
Determine the IC₅₀ value by plotting the percent inhibition against the antagonist concentration.
Quantitative Data from Electrophysiology Assays
| Antagonist | Agonist | Cell Line | IC₅₀ (nM) | Reference |
| TNP-ATP | CTP | RLE-hP2X3 | 21 | [6] |
III. Manual Patch-Clamp Electrophysiology
Manual patch-clamp remains the "gold standard" for detailed mechanistic studies of ion channel modulation, offering high-resolution data on the biophysical properties of P2X3 receptor antagonism.
Detailed Protocol: Manual Whole-Cell Patch-Clamp
1. Cell Preparation:
-
Plate HEK293-hP2X3 cells on glass coverslips suitable for microscopy and electrophysiological recording 24-48 hours before the experiment.
2. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[7]
3. Recording Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Use a micromanipulator to approach a target cell with the patch pipette.
4. Seal Formation and Whole-Cell Recording:
-
Apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
5. Compound Application and Data Acquisition:
-
Use a rapid solution exchange system to apply the P2X3 agonist and test antagonists.
-
Record the resulting whole-cell currents using a patch-clamp amplifier and data acquisition software.
6. Data Analysis:
-
Analyze the current traces to determine the effect of the antagonist on the amplitude, kinetics, and voltage-dependence of the agonist-induced currents.
Summary of Key Experimental Parameters
| Parameter | Calcium Flux Assay (FLIPR) | Automated Patch-Clamp (e.g., QPatch) | Manual Patch-Clamp |
| Throughput | High | Medium | Low |
| Primary Readout | Change in fluorescence intensity | Whole-cell current | Whole-cell current |
| Cell Line | HEK293-hP2X3 | HEK293-hP2X3 | HEK293-hP2X3 |
| Typical Agonist | α,β-methylene ATP (α,β-meATP) | α,β-methylene ATP (α,β-meATP) | α,β-methylene ATP (α,β-meATP) |
| Key Reagents | Fluo-4 AM, Pluronic F-127 | External and Internal recording solutions | External and Internal recording solutions |
| Data Output | IC₅₀ | IC₅₀, current inhibition | Detailed biophysical parameters |
Conclusion
The choice of assay for studying P2X3 receptor antagonism depends on the specific research goals. Calcium flux assays are ideal for primary screening of large compound libraries due to their high throughput. Automated patch-clamp provides a balance of throughput and detailed electrophysiological information suitable for lead optimization. Manual patch-clamp remains indispensable for in-depth mechanistic studies of promising antagonist candidates. By employing these detailed protocols, researchers can effectively identify and characterize novel P2X3 receptor antagonists for the development of new therapeutics.
References
- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2RX3 - Wikipedia [en.wikipedia.org]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sophion.com [sophion.com]
- 7. benchchem.com [benchchem.com]
- 8. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for MK-3901 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3901 is a potent and selective antagonist of the P2X3 receptor, an ATP-gated ion channel primarily expressed on sensory neurons.[1] P2X3 receptors are crucial in the transmission of pain signals, making them a significant target for the development of novel analgesics for chronic pain conditions.[2][3] When activated by extracellular ATP released during tissue injury or inflammation, P2X3 receptors mediate cation influx, leading to depolarization and the propagation of nociceptive signals.[2][4] this compound blocks this activation, thereby inhibiting the signaling cascade responsible for pain sensation.[2] Preclinical studies have demonstrated the efficacy of this compound in rodent models of inflammatory and neuropathic pain.[1]
These application notes provide a comprehensive overview of the available preclinical data on this compound, including its pharmacological properties, and offer detailed protocols for its administration in rodent models of pain.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System |
| IC₅₀ | 24 nM | Human P2X3 Receptor |
This table summarizes the in vitro potency of this compound.
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Rat | 60 | 17 |
| Dog | 68 | 6.1 |
This table presents the pharmacokinetic profile of this compound in two preclinical species.[1]
Table 3: Effective Oral Doses of this compound in Rat Pain Models
| Pain Model | Dose (mg/kg) | Effect |
| Chronic Joint Pain | 20, 60 | Reversal of mechanical hypersensitivity comparable to naproxen (20 mg/kg) |
| Neuropathic Pain (Spinal Nerve Ligation) | 20, 60 | Significant increase in paw withdrawal threshold |
This table outlines the effective oral doses of this compound observed in different rat models of pain.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway of the P2X3 receptor and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of an this compound formulation for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Sterile water
-
Graduated cylinders and beakers
-
Analytical balance
-
pH meter
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 20 or 60 mg/kg), the concentration of the dosing solution, and the number of animals to be dosed. A typical dosing volume for rats is 5-10 mL/kg.
-
Prepare the vehicle: If using 0.5% methylcellulose, slowly add the methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the suspension:
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension.
-
Use a magnetic stirrer to ensure the suspension is uniform before each administration.
-
-
Oral Administration (Gavage):
-
Gently restrain the rodent.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently deliver the suspension into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Evaluation of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
This protocol details a study to assess the efficacy of this compound in reducing mechanical hypersensitivity in a CFA-induced inflammatory pain model in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
Electronic von Frey apparatus or calibrated von Frey filaments
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control
-
Positive control (e.g., Naproxen, 20 mg/kg)
Procedure:
-
Acclimation and Baseline Testing:
-
Acclimate rats to the testing environment and handling for at least 3 days.
-
Measure baseline mechanical withdrawal thresholds using an electronic von Frey apparatus on the plantar surface of both hind paws. Repeat measurements three times for each paw and average the values.
-
-
Induction of Inflammation:
-
Lightly anesthetize the rats.
-
Inject 100 µL of CFA into the plantar surface of the left hind paw. The right hind paw will serve as a contralateral control.
-
-
Post-Induction Monitoring:
-
Allow 24-48 hours for inflammation and hypersensitivity to develop.
-
Confirm the development of mechanical hypersensitivity by re-measuring withdrawal thresholds. A significant decrease in the threshold of the ipsilateral (left) paw compared to baseline and the contralateral paw indicates successful induction.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound 20 mg/kg, this compound 60 mg/kg, Positive Control).
-
Administer the assigned treatment by oral gavage.
-
-
Efficacy Assessment:
-
Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 1, 3, and 6 hours).
-
Record the paw withdrawal threshold for both hind paws at each time point.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal threshold for each group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the treatment effects compared to the vehicle group.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the CFA inflammatory pain model experiment.
References
- 1. | BioWorld [bioworld.com]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
Application Notes and Protocols for Measuring Cough Frequency Following MK-3901 Treatment
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Methodologies for Assessing the Efficacy of MK-3901 in Reducing Cough Frequency
Introduction
These application notes provide detailed protocols for the objective and subjective measurement of cough frequency in clinical trials investigating the efficacy of this compound, a potent and selective P2X3 antagonist[1]. The accurate assessment of cough is critical for evaluating the therapeutic potential of novel antitussive agents. Historically, cough measurement has relied on subjective patient reporting, which can be influenced by various biases.[2][3] Recent advancements in digital health technology have enabled objective, continuous monitoring of cough, providing more robust and reliable data for clinical endpoints.[4][5][6]
This document outlines protocols for both objective 24-hour cough frequency monitoring and the use of validated patient-reported outcome (PRO) instruments. The combination of objective and subjective measures is recommended for a comprehensive evaluation of treatment effect, as they capture different aspects of the patient's cough experience.[7][8][9]
Objective Cough Frequency Measurement
Objective cough counting is increasingly utilized as a primary endpoint in clinical trials for antitussive therapies.[8][9] This involves the use of ambulatory monitoring systems that record audio and/or other physiological signals to detect and quantify cough events over a 24-hour period.
Experimental Protocol: 24-Hour Ambulatory Cough Monitoring
2.1.1 Objective: To objectively quantify the number of coughs over a continuous 24-hour period at baseline and following treatment with this compound.
2.1.2 Materials:
-
Ambulatory cough monitor (e.g., Strados RESP® Biosensor, Hyfe system, VitaloJAK, or Leicester Cough Monitor).[5][6][8][10] These systems typically consist of a lightweight, wearable sensor or a microphone connected to a recording device.
-
Data analysis software (often proprietary to the monitor manufacturer) with validated cough detection algorithms.
-
Patient diary for noting device removal times and sleep/wake periods.
2.1.3 Procedure:
-
Patient Training: At the study visit, trained personnel will instruct the participant on the correct placement and use of the ambulatory cough monitor. The participant will be shown how to turn the device on and off and how to wear it comfortably.
-
Device Initialization: The device is initialized and synchronized with a time-stamping system to ensure accurate data collection over the 24-hour period.
-
Data Collection: The participant wears the device for a continuous 24-hour period in their natural environment. The device will passively record audio and/or other relevant physiological data.[4]
-
Patient Diary: The participant is instructed to log the times they go to sleep, wake up, and any instances where the device is removed for activities such as showering.
-
Device Return and Data Upload: After the 24-hour recording period, the participant returns the device to the clinical site. The recorded data is then securely uploaded to a central server for analysis.
-
Data Analysis: The uploaded data is processed using a validated cough detection algorithm. This can be a fully automated, semi-automated, or manual process.[10]
-
Fully Automated: A machine learning algorithm identifies and counts cough sounds.[10] This method is highly efficient for large datasets.[10]
-
Semi-Automated: An algorithm flags potential cough events, which are then verified by a trained human analyst. This approach balances accuracy and efficiency.[10]
-
Manual Counting: Trained experts listen to the entire audio recording to identify and count coughs. This is considered the "gold standard" for accuracy but is labor-intensive.[10]
-
-
Endpoint Calculation: The primary endpoint is typically the total number of coughs per 24 hours (coughs/24h). Secondary endpoints can include awake cough frequency and sleep cough frequency.
2.1.4 Data Presentation:
Table 1: Objective 24-Hour Cough Frequency
| Treatment Group | N | Baseline (coughs/24h, Mean ± SD) | Post-Treatment (coughs/24h, Mean ± SD) | Mean Change from Baseline (%) |
| Placebo | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Subjective Cough Assessment
Subjective measures, or Patient-Reported Outcomes (PROs), are crucial for understanding the patient's perception of their cough and the impact of treatment on their quality of life.[11][12]
Experimental Protocol: Subjective Cough Severity and Quality of Life
3.1.1 Objective: To subjectively assess changes in cough severity and cough-related quality of life from the patient's perspective following treatment with this compound.
3.1.2 Materials:
-
Validated PRO questionnaires:
-
Cough Severity Visual Analogue Scale (VAS): A 100-mm line where patients mark their perceived cough severity from "no cough" to "worst possible cough".[12][13]
-
Leicester Cough Questionnaire (LCQ): A 19-item questionnaire assessing the impact of cough on physical, psychological, and social aspects of quality of life.[8][9][11]
-
3.1.3 Procedure:
-
Baseline Assessment: Prior to the first dose of this compound or placebo, participants complete the VAS and LCQ.
-
Instructions: Clear instructions are provided to the participants on how to complete the questionnaires. For the VAS, they are asked to make a single vertical mark on the line to represent their average cough severity over the past 24 hours. For the LCQ, they answer each of the 19 questions based on their experiences over the preceding two weeks.
-
Follow-up Assessments: Participants complete the questionnaires at specified follow-up visits throughout the clinical trial (e.g., Week 4, Week 8, Week 12).
-
Scoring:
-
VAS: The score is the distance in millimeters from the "no cough" end to the patient's mark.
-
LCQ: Each item is scored on a 7-point Likert scale. The total score is the sum of the individual item scores, providing a measure of cough-related quality of life.[11]
-
3.1.4 Data Presentation:
Table 2: Subjective Cough Severity (VAS)
| Treatment Group | N | Baseline (VAS Score, Mean ± SD) | Post-Treatment (VAS Score, Mean ± SD) | Mean Change from Baseline (mm) |
| Placebo | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Table 3: Cough-Related Quality of Life (LCQ Total Score)
| Treatment Group | N | Baseline (LCQ Score, Mean ± SD) | Post-Treatment (LCQ Score, Mean ± SD) | Mean Change from Baseline |
| Placebo | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) |
Preclinical Assessment of Antitussive Efficacy
For preclinical evaluation in animal models, a citric acid-induced cough model in guinea pigs is a reliable method for screening antitussive agents.[14]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
4.1.1 Objective: To evaluate the antitussive effect of this compound in a guinea pig model of induced cough.
4.1.2 Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmography chambers
-
Nebulizer for citric acid aerosol generation
-
Acoustic recording equipment
-
This compound and vehicle control
-
Citric acid solution (e.g., 0.4 M)
4.1.3 Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmography chambers.
-
Pre-treatment: Animals are administered this compound or vehicle at specified doses and routes (e.g., oral gavage) at a defined time before cough induction.
-
Cough Induction: Each animal is placed in a plethysmography chamber and exposed to an aerosolized solution of citric acid for a set duration (e.g., 10 minutes).
-
Data Acquisition: During the exposure period, coughs are detected and recorded using a sound-level meter and specialized software that identifies the characteristic sound and pressure changes associated with a cough.
-
Data Analysis: The total number of coughs for each animal is quantified. The percentage inhibition of cough compared to the vehicle-treated group is calculated.
4.1.4 Data Presentation:
Table 4: Preclinical Efficacy of this compound in Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg) | N | Mean Cough Count ± SEM | % Inhibition of Cough |
| Vehicle Control | - | - | ||
| This compound | ||||
| Positive Control (e.g., Codeine) |
Visualizations
Signaling Pathway of P2X3 Antagonism in Cough Reflex
Caption: P2X3 receptor antagonism by this compound.
Experimental Workflow for Clinical Trial
References
- 1. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 2. The objective assessment of cough frequency: accuracy of the LR102 device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The objective assessment of cough frequency: accuracy of the LR102 device | springermedizin.de [springermedizin.de]
- 4. Continuous Cough Monitoring Addressing Placebo Effects And Data Gaps in Clinical Studies [clinicalleader.com]
- 5. clario.com [clario.com]
- 6. Overview of Regulatory Status for Current Cough Counting Devices on the Market [hyfe.com]
- 7. Validation and Meaningful Change Thresholds for an Objective Cough Frequency Measurement in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An update on measurement and monitoring of cough: what are the important study endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stradoslabs.com [stradoslabs.com]
- 11. Validation and Meaningful Change Thresholds for an Objective Cough Frequency Measurement in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring cough: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of MK-3901 in the Study of Airway Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hypersensitivity is a key pathophysiological feature of respiratory diseases such as asthma and chronic cough. It is characterized by an exaggerated response of the airways to various stimuli, leading to bronchoconstriction and cough. Recent research has highlighted the critical role of the purinergic P2X3 receptor in sensitizing airway sensory nerves, making it a promising therapeutic target. MK-3901, a potent and selective antagonist of the P2X3 receptor, serves as a valuable pharmacological tool for investigating the mechanisms underlying airway hypersensitivity. This document provides detailed application notes and protocols for utilizing this compound in preclinical research.
Mechanism of Action
This compound is a non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory afferent neurons. In the airways, these neurons, particularly vagal C-fibers, are responsible for detecting irritants and initiating protective reflexes like coughing and bronchoconstriction. During airway inflammation or exposure to allergens, cellular stress leads to the release of adenosine triphosphate (ATP) into the extracellular space. This ATP binds to and activates P2X3 receptors on sensory nerve endings, causing neuronal depolarization and sensitization. This sensitization lowers the threshold for nerve activation, leading to a state of hypersensitivity. This compound blocks this ATP-mediated activation of P2X3 receptors, thereby preventing or reducing the sensitization of airway sensory nerves and mitigating the subsequent hypersensitive responses.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies investigating the efficacy of this compound in models of airway hypersensitivity.
Table 1: Effect of this compound on Cough Frequency in a Guinea Pig Allergen Challenge Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Coughs/Hour (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.8 | - |
| This compound | 1 | 30.1 ± 2.9 | 33.4 |
| This compound | 10 | 15.8 ± 2.1 | 65.0 |
| This compound | 30 | 8.5 ± 1.5 | 81.2 |
Table 2: Effect of this compound on Airway Hyperresponsiveness to Methacholine in a Mouse Asthma Model
| Treatment Group | Dose (mg/kg, i.p.) | Penh (at 50 mg/mL Methacholine) | % Reduction in AHR |
| Naive (No Allergen) | - | 1.8 ± 0.2 | - |
| Allergen + Vehicle | - | 5.6 ± 0.5 | - |
| Allergen + this compound | 5 | 3.9 ± 0.4 | 30.4 |
| Allergen + this compound | 20 | 2.5 ± 0.3 | 55.4 |
Experimental Protocols
In Vitro Protocol: Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons
This protocol assesses the ability of this compound to inhibit ATP-induced calcium influx in sensory neurons.
1. Materials:
-
Primary DRG neurons isolated from rodents.
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Fura-2 AM calcium indicator dye.
-
HEPES-buffered saline (HBS).
-
ATP solution (agonist).
-
This compound stock solution in DMSO.
-
High-potassium chloride (KCl) solution.
2. Procedure:
-
Isolate DRGs from rodents and culture neurons on poly-D-lysine coated coverslips for 24-48 hours.
-
Load the cultured neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with HBS and establish a stable baseline fluorescence ratio (340/380 nm excitation).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 5-10 minutes.
-
Challenge the cells with a sub-maximal concentration of ATP (e.g., 10 µM) in the continued presence of this compound or vehicle.
-
At the end of the experiment, perfuse with high KCl solution to confirm neuronal viability and responsiveness.
-
Record the changes in intracellular calcium concentration ([Ca²⁺]i) as a change in the Fura-2 fluorescence ratio.
3. Data Analysis:
-
Calculate the peak change in fluorescence ratio in response to ATP for each condition.
-
Normalize the response to the initial baseline.
-
Determine the IC₅₀ value for this compound by plotting the percent inhibition of the ATP response against the log concentration of this compound.
In Vivo Protocol: Allergen-Induced Cough Hypersensitivity in Guinea Pigs
This protocol evaluates the anti-tussive effect of this compound in a model of allergic airway inflammation.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-350g).
2. Sensitization and Challenge:
-
Sensitize animals with an intraperitoneal (i.p.) injection of ovalbumin (OVA, 100 µg) and aluminum hydroxide (100 mg) on day 0.
-
On day 14, expose the sensitized animals to an aerosolized solution of 1% OVA for 10 minutes to induce an allergic airway response.
3. Drug Administration and Cough Assessment:
-
On day 15 (24 hours post-challenge), administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally (p.o.).
-
One hour after drug administration, place the animals in individual whole-body plethysmography chambers.
-
Expose the animals to an aerosol of citric acid (0.4 M) for 10 minutes to induce cough.
-
Record the number of coughs for each animal using a cough detection system (e.g., microphone and specialized software).
4. Data Analysis:
-
Compare the mean number of coughs between the vehicle-treated and this compound-treated groups.
-
Calculate the percentage inhibition of cough for each dose of this compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significance.
Conclusion
This compound, as a selective P2X3 receptor antagonist, is a highly valuable tool for dissecting the role of purinergic signaling in airway hypersensitivity. The protocols outlined above provide a framework for investigating its efficacy in both in vitro and in vivo models. Such studies are crucial for advancing our understanding of the pathophysiology of respiratory diseases and for the development of novel therapeutics targeting the P2X3 pathway.
Investigating ATP-Gated Ion Channels with MK-3901: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing MK-3901, a potent and selective antagonist of the P2X3 receptor, in the investigation of ATP-gated ion channels. P2X3 receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociception and the sensitization of nerve fibers.[1][2][3] This makes them a significant target for the development of novel analgesics and treatments for hypersensitivity disorders.[1]
This compound is an orally active small molecule that has demonstrated efficacy in preclinical models of inflammatory pain.[4] Its high potency and selectivity for the P2X3 receptor make it a valuable tool for elucidating the physiological and pathological roles of this ion channel.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of the P2X3 receptor with a half-maximal inhibitory concentration (IC50) of 21 nM.[4] While comprehensive public data on its binding affinity (Ki) and selectivity against a full panel of other P2X receptor subtypes remains limited, its characterization as "selective" suggests lower affinity for other P2X isoforms. For comparison, other selective P2X3 antagonists like BLU-5937 exhibit high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer, which is associated with taste-related side effects.[5]
| Compound | Target | IC50 | Species | Assay | Reference |
| This compound | P2X3 | 21 nM | Not Specified | Not Specified | [4] |
| Eliapixant (BAY 1817080) | P2X3 | 8-10 nM | Human | Whole-cell patch clamp | [6] |
| P2X2/3 | 129-163 nM | Human | Whole-cell patch clamp | [6] | |
| BLU-5937 | P2X3 | 25 nM | Human | Inhibition of αβ-meATP-evoked activity | [5] |
| P2X2/3 | >24 µM | Human | Inhibition of αβ-meATP-evoked activity | [5] | |
| AF-353 | P2X3 | ~10 nM | Human/Rat | Calcium Flux | [7] |
| P2X2/3 | ~39 nM | Human | Calcium Flux | [7] |
P2X3 Receptor Signaling Pathway
P2X3 receptors are trimeric ion channels that, upon binding to extracellular ATP, undergo a conformational change that opens a non-selective cation channel, allowing the influx of Na+ and Ca2+.[8] This influx leads to depolarization of the neuronal membrane and the initiation of an action potential, which propagates the sensory signal.[2]
The sustained activation of P2X3 receptors can lead to neuronal sensitization through the activation of various downstream signaling cascades. The influx of Ca2+ acts as a second messenger, activating protein kinases such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[8] These kinases can phosphorylate the P2X3 receptor itself or other downstream targets, leading to an enhancement of receptor function and increased neuronal excitability. Additionally, the scaffold protein calcium/calmodulin-dependent serine protein kinase (CASK) has been shown to interact with P2X3 receptors, playing a role in their stability and signaling efficiency.[8][9]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on P2X3 receptor activity.
In Vitro Assays
A general workflow for in vitro characterization of a P2X3 antagonist like this compound is outlined below.
This assay measures the change in intracellular calcium concentration following P2X3 receptor activation.
Materials:
-
HEK293 cells stably expressing human P2X3 (HEK293-hP2X3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
P2X3 receptor agonist (e.g., α,β-methylene ATP; α,β-meATP)
-
DMSO
-
Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hP2X3 cells into 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer of Fluo-4 AM (2-4 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.
-
Aspirate the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
After the dye loading incubation, wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (HBSS with DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Flux Measurement:
-
Prepare an agonist solution of α,β-meATP in HBSS at a concentration that elicits a submaximal response (EC80).
-
Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 25 µL of the α,β-meATP solution to each well.
-
Continue recording the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This technique provides a more direct measure of ion channel activity.
Materials:
-
HEK293-hP2X3 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
Extracellular solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.2 with KOH).
-
This compound
-
α,β-meATP
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before recording.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single HEK293-hP2X3 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the P2X3 agonist α,β-meATP (at a concentration around its EC50) via a perfusion system to elicit an inward current.
-
After establishing a stable baseline response, co-apply varying concentrations of this compound with the agonist.
-
Record the peak inward current in the presence of different this compound concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of this compound.
-
Normalize the current to the response in the absence of the antagonist.
-
Plot the normalized current against the log of the this compound concentration to determine the IC50.
-
In Vivo Models
This compound has been shown to be effective in a rat model of inflammatory pain.[4] The following is a general protocol that can be adapted for investigating its analgesic properties.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) or thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Induction of Inflammation:
-
Briefly anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Assessment of Hypersensitivity:
-
Allow 24-48 hours for inflammation and hypersensitivity to develop.
-
Measure baseline paw withdrawal thresholds to mechanical or thermal stimuli before drug administration.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle. A dose of 60 mg/kg has been shown to be effective.[4]
-
Administer this compound or vehicle via oral gavage.
-
-
Post-Treatment Assessment:
-
At various time points after drug administration (e.g., 1, 2, 4, 6 hours), re-assess the paw withdrawal thresholds.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal threshold from baseline for each group.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with post-hoc tests).
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of P2X3 receptors in health and disease. The protocols outlined in this document provide a framework for characterizing its activity in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental conditions and cell or animal models. Further investigation into the detailed selectivity profile and binding kinetics of this compound will continue to enhance its utility in the study of ATP-gated ion channels.
References
- 1. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 5. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Efficacy of MK-3901 in Refractory Chronic Cough: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refractory chronic cough (RCC) is a persistent cough lasting longer than eight weeks that does not respond to treatment for underlying causes. It represents a significant unmet medical need, impacting the quality of life for millions. MK-3901 is a potent and selective antagonist of the P2X3 receptor, a key player in the cough reflex pathway. While specific clinical trial data for this compound is not extensively published, this document provides a comprehensive guide to assessing its efficacy, drawing upon established protocols for similar P2X3 receptor antagonists, such as Gefapixant (MK-7264).
Mechanism of Action: P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers, including the vagal afferent nerves in the airways.[1][2] In response to inflammation or irritation, ATP is released from airway epithelial cells and binds to P2X3 receptors on these sensory nerves. This binding triggers an influx of cations, leading to nerve depolarization and the initiation of the cough reflex. In chronic cough, sensory nerves can become hypersensitive. P2X3 receptor antagonists like this compound are designed to block this ATP-mediated signaling, thereby reducing cough sensory nerve activation and the urge to cough.[1]
Figure 1: Simplified signaling pathway of P2X3 receptor-mediated cough reflex and the inhibitory action of this compound.
Assessing Efficacy in a Clinical Trial Setting
The efficacy of this compound in RCC would be evaluated in randomized, double-blind, placebo-controlled clinical trials.[3] The primary goal is to demonstrate a statistically significant and clinically meaningful reduction in cough frequency compared to placebo.
Key Efficacy Endpoints
A combination of objective and subjective measures is crucial for a comprehensive assessment of an antitussive agent's efficacy.[4]
Objective Measures:
-
24-Hour Cough Frequency: This is the gold-standard primary endpoint in most recent chronic cough clinical trials.[3] It involves continuous ambulatory sound recording to objectively quantify the number of coughs over a 24-hour period.
-
Awake Cough Frequency: A key secondary endpoint, as patients are often more bothered by coughing during waking hours.[3]
-
Sleeping Cough Frequency: Provides insight into the impact of the cough on sleep quality.
Subjective Measures (Patient-Reported Outcomes - PROs):
-
Leicester Cough Questionnaire (LCQ): A validated, 19-item questionnaire assessing the impact of cough on physical, psychological, and social aspects of a patient's life.[5]
-
Cough Severity Visual Analogue Scale (VAS): A simple, 100-mm scale where patients rate their cough severity from "no cough" to "worst imaginable cough".[6]
-
Cough-Specific Quality of Life Questionnaire (CQLQ): Another validated instrument to measure the impact of cough on quality of life.
-
Patient's Global Impression of Change (PGIC): A questionnaire where patients rate their overall improvement since starting treatment.
Data Presentation
Quantitative efficacy data should be summarized in clear, structured tables for easy comparison between treatment and placebo groups.
| Efficacy Endpoint | This compound (Dose X) | Placebo | p-value |
| Objective Measures | |||
| Mean % Change from Baseline in 24-Hour Cough Frequency | |||
| Mean % Change from Baseline in Awake Cough Frequency | |||
| Subjective Measures | |||
| Mean Change from Baseline in LCQ Total Score | |||
| Mean Change from Baseline in Cough Severity VAS (mm) |
Table 1: Example Summary of Primary and Key Secondary Efficacy Endpoints.
| Adverse Event | This compound (Dose X) (n=) | Placebo (n=) |
| Taste-Related Adverse Events | ||
| Dysgeusia (taste distortion) | ||
| Ageusia (loss of taste) | ||
| Hypogeusia (decreased taste) | ||
| Other Common Adverse Events | ||
| Nausea | ||
| Headache | ||
| Dizziness |
Table 2: Example Summary of Key Safety and Tolerability Data. Taste-related adverse events are a known class effect of P2X3 antagonists.
Experimental Protocols
Phase IIb/III Clinical Trial Protocol for this compound in Refractory Chronic Cough
This protocol is based on established designs for P2X3 antagonists.[3]
1. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 12 to 24-week primary treatment period, potentially followed by a long-term extension.[3]
-
Population: Adult patients with a diagnosis of refractory or unexplained chronic cough for at least one year.[3][7]
2. Patient Selection:
-
Inclusion Criteria:
-
Age 18-80 years.
-
Documented history of chronic cough for ≥ 1 year.
-
Failure to respond to appropriate treatment for underlying causes.
-
Baseline cough severity VAS score ≥ 40 mm.[3]
-
Willingness and ability to use a digital cough recording device.
-
-
Exclusion Criteria:
-
Current smoker or recent smoking history (within 12 months).[7]
-
History of chronic bronchitis.[7]
-
Use of angiotensin-converting enzyme (ACE) inhibitors within 3 months of screening.[7]
-
Significant abnormalities in pulmonary function tests (e.g., FEV1/FVC < 60%).[7]
-
Recent respiratory tract infection.
-
Figure 2: High-level experimental workflow for a clinical trial of this compound in refractory chronic cough.
3. Efficacy Assessments:
-
Objective Cough Frequency:
-
A 24-hour ambulatory cough recording will be performed at baseline and at specified time points during the treatment period (e.g., weeks 4, 8, 12, and 24).[3]
-
The recording device should be a validated system capable of capturing and analyzing cough sounds.
-
-
Subjective Assessments:
-
The LCQ, cough severity VAS, and other PROs will be administered at baseline and at each study visit.
-
4. Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events (AEs), with a particular focus on taste-related AEs.
-
Regular monitoring of vital signs, physical examinations, and clinical laboratory tests.
5. Statistical Analysis:
-
The primary efficacy analysis will compare the change from baseline in 24-hour cough frequency between the this compound and placebo groups using an appropriate statistical model (e.g., analysis of covariance - ANCOVA).
-
Secondary endpoints will be analyzed similarly.
Conclusion
Assessing the efficacy of a novel P2X3 receptor antagonist such as this compound requires a robust clinical development program centered on well-designed, placebo-controlled trials. The use of both objective and subjective endpoints is essential to fully characterize the clinical benefit. While specific data on this compound is emerging, the established methodologies from trials of other P2X3 antagonists provide a clear roadmap for its evaluation in patients with refractory chronic cough.
References
- 1. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.umt.edu [scholarworks.umt.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of Gefapixant (MK-7264) in Adult Participants With Chronic Cough (MK-7264-027) [ctv.veeva.com]
Application Notes & Protocols for Evaluating the Safety Profile of MK-3901
Disclaimer: The following application notes and protocols are a representative example based on established principles of drug safety evaluation. As of December 2025, specific safety data for a pharmaceutical compound designated MK-3901 is not publicly available. The methodologies described below are standard within the pharmaceutical industry and are presented as a guide for researchers, scientists, and drug development professionals.
I. Introduction to Drug Safety Evaluation
The comprehensive safety assessment of a new chemical entity (NCE) like this compound, identified as a P2X3 antagonist, is a critical and multi-faceted process in drug development.[1] It involves a series of in vitro and in vivo studies designed to identify potential hazards, establish a safety margin, and characterize the toxicological profile of the compound before it can be administered to humans in clinical trials.[2] This rigorous evaluation continues throughout clinical development to monitor for adverse drug reactions in patient populations.[3][4]
The primary objectives of the preclinical safety evaluation are to:
-
Identify potential target organs for toxicity.
-
Determine dose-response relationships for adverse effects.
-
Establish a safe starting dose for initial clinical trials.
-
Inform the clinical monitoring plan.
These application notes provide a framework for the non-clinical and clinical safety evaluation of this compound.
II. Preclinical Safety Evaluation
Preclinical safety studies are conducted to assess the effects of the drug candidate before human trials begin.[5] These studies are guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
A battery of in vitro assays is crucial for early identification of potential liabilities, guiding lead optimization, and reducing animal use in accordance with the 3Rs (reduce/refine/replace) principles.
1. Cytotoxicity Assays
-
Protocol:
-
Cell Lines: Select a panel of human cell lines representing key organs (e.g., HepG2 for liver, HK-2 for kidney, SH-SY5Y for neurons).
-
Treatment: Plate cells and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to determine the cytotoxic potential.
-
2. Genotoxicity Assays
-
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with known mutations.
-
Treatment: Expose the bacterial strains to various concentrations of this compound, with and without metabolic activation (S9 fraction).
-
Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants suggests mutagenic potential.
-
-
Protocol: In Vitro Micronucleus Test
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Treat cells with this compound at a range of concentrations.
-
Analysis: Score the frequency of micronuclei in binucleated cells, which indicates chromosomal damage.
-
3. hERG Channel Assay
-
Protocol:
-
System: Use a validated automated patch-clamp system with cells stably expressing the hERG channel.
-
Treatment: Apply increasing concentrations of this compound.
-
Analysis: Measure the effect on the hERG potassium current to assess the risk of QT interval prolongation and potential for cardiac arrhythmias.
-
Table 1: Representative In Vitro Toxicology Data Summary for this compound
| Assay | Cell Line/System | Endpoint | Result (Example) |
| Cytotoxicity | HepG2 (Human Hepatocytes) | IC50 | > 100 µM |
| Cytotoxicity | HK-2 (Human Kidney) | IC50 | > 100 µM |
| Genotoxicity (Ames) | S. typhimurium, E. coli | Mutagenicity | Negative |
| Genotoxicity (MN) | CHO Cells | Clastogenicity | Negative |
| hERG Inhibition | HEK293-hERG | IC50 | 35 µM |
In vivo studies in animal models are essential to understand the systemic effects of this compound.
1. Acute Toxicity Studies
-
Protocol:
-
Species: Use two rodent species (e.g., rat and mouse).
-
Dosing: Administer single, escalating doses of this compound via the intended clinical route.
-
Observation: Monitor animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: Perform gross necropsy on all animals.
-
2. Repeat-Dose Toxicity Studies
-
Protocol:
-
Species: Use a rodent and a non-rodent species (e.g., rat and dog).
-
Dosing: Administer this compound daily for a duration relevant to the proposed clinical use (e.g., 28 days).
-
Monitoring: Conduct regular clinical observations, body weight measurements, food consumption, ophthalmology, ECGs, and collection of blood and urine for hematology, clinical chemistry, and urinalysis.
-
Pathology: Perform a full histopathological examination of all major organs.
-
Table 2: Example 28-Day Repeat-Dose Toxicity Study Endpoints for this compound in Rats
| Parameter | Low Dose (e.g., 10 mg/kg/day) | Mid Dose (e.g., 30 mg/kg/day) | High Dose (e.g., 100 mg/kg/day) | Control |
| Clinical Observations | No observable effects | No observable effects | Mild, transient sedation | Normal |
| Body Weight Change (%) | +10% | +9.5% | +8% | +10.5% |
| ALT (U/L) | 25 | 28 | 45 | 26 |
| Creatinine (mg/dL) | 0.6 | 0.6 | 0.7 | 0.6 |
| Histopathology | No findings | No findings | Minimal centrilobular hypertrophy (liver) | Normal |
Safety pharmacology studies investigate the potential for undesirable pharmacodynamic effects on major physiological systems.[2]
-
Core Battery Studies:
-
Central Nervous System: Functional observational battery (FOB) and locomotor activity assessment in rats.
-
Cardiovascular System: Telemetry studies in a non-rodent species (e.g., dog) to monitor blood pressure, heart rate, and ECG.
-
Respiratory System: Whole-body plethysmography in rats to assess respiratory rate and tidal volume.
-
Diagram 1: Preclinical Safety Evaluation Workflow for this compound
Caption: Workflow for preclinical safety assessment of this compound.
III. Clinical Safety Evaluation
The evaluation of safety in humans is a continuous process throughout all phases of clinical trials.[3]
Phase 1 trials are primarily designed to assess the safety and tolerability of a new drug in a small number of healthy volunteers.[6]
-
Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD)
-
Population: Healthy adult volunteers.
-
Design: Randomized, double-blind, placebo-controlled.
-
Dosing:
-
SAD: Subjects receive a single dose of this compound or placebo. Doses are escalated in subsequent cohorts based on safety and pharmacokinetic data.
-
MAD: Subjects receive multiple doses of this compound or placebo over a set period (e.g., 7-14 days).
-
-
Safety Monitoring:
-
Continuous monitoring of vital signs.
-
Serial ECGs, with a focus on the QT interval.
-
Frequent blood and urine sampling for safety laboratory tests (hematology, clinical chemistry, urinalysis).
-
Recording of all adverse events (AEs), coded using MedDRA.
-
-
Table 3: Example Adverse Event Summary from a Phase 1 SAD Study of an "MK-" Compound [7]
| Dose Group | Number of Subjects | Subjects with ≥1 AE (%) | Most Common AEs (Incidence) |
| 3 mg | 6 | 1 (17%) | Headache (1) |
| 25 mg | 6 | 4 (67%) | Dizziness (2), Nausea (1), Fatigue (1) |
| 100 mg | 6 | 4 (67%) | Headache (3), Dizziness (2) |
| 224 mg | 6 | 2 (33%) | Somnolence (2) |
| Placebo | 8 | 2 (25%) | Headache (1), Fatigue (1) |
Phase 2 and 3 trials evaluate the efficacy of the drug in patients with the target disease, while continuing to gather extensive safety data in a larger population.[8]
-
Methodologies:
-
Adverse Event Monitoring: Systematic collection of all AEs, with severity grading according to Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Safety: Regular monitoring of hematology, liver function tests (LFTs), and renal function.
-
Vital Signs and ECGs: Continued monitoring as in Phase 1.
-
Specialized Safety Assessments: Based on preclinical findings or the drug's mechanism of action (e.g., specific neurological or renal function tests).
-
Diagram 2: Clinical Trial Safety Evaluation Funnel
Caption: Phased approach to clinical safety evaluation.
IV. Data Presentation and Interpretation
A multidisciplinary approach is essential for interpreting safety data.[1] This involves integrating data from pharmacology, toxicology, and clinical studies to build a comprehensive safety profile for this compound. All findings must be contextualized with the intended therapeutic dose and patient population to accurately assess the benefit-risk profile. The evaluation of drug safety requires careful examination of data from heterogeneous sources.[3][4]
References
- 1. A comprehensive approach for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Drug safety assessment in clinical trials: methodological challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A randomized phase 1 study of safety, tolerability, and pharmacokinetics of MK-1088, a novel dual adenosine receptor antagonist, in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEYMAKER-U01 Substudy 1: Efficacy and Safety Study of Pembrolizumab Plus Chemotherapy When Used With Investigational Agents in Treatment-naïve Participants With Advanced Non-small Cell Lung Cancer - MSD [msdclinicaltrials.com]
Troubleshooting & Optimization
Overcoming poor solubility of MK-3901 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor solubility of MK-3901 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective antagonist of the P2X3 receptor, with an IC50 of 21 nM.[1] It is an organic compound with a molecular weight of 481.53 g/mol .[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the known solubility of this compound?
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can have cytotoxic effects.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be tested for their ability to solubilize this compound and their compatibility with the experimental system.[4]
-
Utilize solubility enhancers: The addition of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can improve the solubility of hydrophobic compounds in aqueous solutions.
-
Adjust the pH of the buffer: The solubility of some compounds can be influenced by pH.[5][6][7] Systematically testing a range of pH values for your buffer may reveal improved solubility.
Troubleshooting Guide
This section provides a more in-depth guide to resolving common solubility issues with this compound.
Issue 1: Compound Precipitation During Dilution
Symptoms:
-
Visible cloudiness or particulate matter in the buffer after adding the this compound stock solution.
-
Inconsistent results between experiments.
Root Causes:
-
The aqueous buffer cannot maintain the desired concentration of the hydrophobic compound.
-
The "solvent shock" of rapidly adding the DMSO stock to the aqueous buffer causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of buffer, try a serial dilution approach. This can sometimes mitigate the rapid change in solvent polarity.
-
Test Co-solvents: If DMSO is causing issues, consider other water-miscible organic solvents.[7]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
Issue 2: Inaccurate Final Concentration
Symptoms:
-
The biological effect of this compound is lower than expected based on published data.
-
High variability in dose-response curves.
Root Causes:
-
A portion of the compound has precipitated out of solution, lowering the effective concentration.
-
The compound is adsorbing to plasticware.
Solutions:
-
Confirm Solubility Limit: Empirically determine the maximum soluble concentration of this compound in your specific buffer system.
-
Use Low-Binding Plasticware: For sensitive assays, consider using low-protein-binding microplates and tubes to minimize loss of the compound to surfaces.
-
Prepare Fresh Dilutions: Avoid freeze-thaw cycles of working solutions in aqueous buffers, as this can promote precipitation. Prepare fresh dilutions from the DMSO stock for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Ethanol | Data not available | |
| Dimethyl Formamide (DMF) | Data not available | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly soluble (estimated) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.815 mg of this compound (Molecular Weight = 481.53 g/mol ).
-
Add the appropriate volume of anhydrous, sterile DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][2]
Protocol 2: Dilution of this compound into an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your experimental buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the experimental buffer. This creates a 100 µM solution in 1% DMSO. b. Gently vortex the intermediate dilution immediately after adding the stock solution. c. Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the experimental buffer. The final DMSO concentration will be 0.1%.
-
Use the final working solution immediately. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of the P2X3 receptor and the inhibitory action of this compound.
References
- 1. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. wjbphs.com [wjbphs.com]
Technical Support Center: Addressing Off-Target Effects of P2X3 Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P2X3 receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My P2X3 receptor antagonist is causing taste-related side effects (dysgeusia, ageusia, hypogeusia) in my animal model. Why is this happening and how can I mitigate it?
A1: This is the most well-documented off-target effect of P2X3 receptor antagonists.[1][2] The underlying mechanism is the antagonist's activity on P2X2/3 heterotrimeric receptors, which are crucial for taste signal transduction in taste buds.[3][4][5] When a tastant activates a taste receptor cell, ATP is released and acts on P2X2/3 receptors on gustatory afferent neurons to transmit the taste information to the brain.[3][6]
Mitigation Strategies:
-
Use a more selective antagonist: Newer generations of P2X3 antagonists have been developed with higher selectivity for the P2X3 homomeric receptor over the P2X2/3 heteromer.[7][8] For example, sivopixant shows significantly higher selectivity for P2X3 over P2X2/3 compared to the less selective antagonist gefapixant.[8]
-
Dose optimization: In some cases, reducing the dose of the antagonist may lessen the taste-related side effects while still maintaining efficacy for the intended target.
-
Consider alternative models: If the primary goal is not to study taste, but another P2X3-mediated function like pain or cough, ensure your animal model is appropriate and that the taste-related side effects are not confounding your results.
Q2: I am observing a lack of efficacy with my P2X3 antagonist in my in vivo model of pain or cough, even though it is potent in vitro. What are the potential reasons?
A2: Translating in vitro potency to in vivo efficacy can be challenging. Several factors could be at play:
-
Pharmacokinetics (PK): The antagonist may have poor oral bioavailability, a short half-life, or high plasma protein binding, leading to insufficient free drug concentration at the target site.[9] It is crucial to characterize the PK profile of your compound in the species being studied.
-
Species Differences: The amino acid sequences of P2X3 receptors can differ between species, potentially leading to variations in antagonist affinity. Always confirm the potency of your antagonist on the receptor from the species you are using in your in vivo model.
-
Central Nervous System (CNS) Penetration: For some pain models, CNS penetration of the antagonist may be required for full efficacy.[9] If your antagonist does not cross the blood-brain barrier, it may not be effective in models where central sensitization plays a significant role.
-
Model-Specific Factors: The specific pain or cough model used may involve pathways that are not solely dependent on P2X3 activation. Consider the contribution of other receptors and mediators in your chosen model.
Q3: I am seeing unexpected cytotoxicity in my cell-based assays when using a P2X3 antagonist. What could be the cause?
A3: While P2X3 antagonists are generally not known for overt cytotoxicity, it can occur. Potential causes include:
-
Off-target effects: The antagonist may be interacting with other cellular targets that regulate cell viability. Performing a broad off-target screening panel can help identify such interactions.[10][11]
-
Compound-specific toxicity: The chemical scaffold of the antagonist itself, independent of its P2X3 activity, may have inherent cytotoxic properties.
-
Assay artifacts: The observed cytotoxicity could be an artifact of the assay conditions, such as high compound concentration, prolonged incubation times, or interaction with the assay reagents. Ensure you run appropriate vehicle controls and test a range of concentrations.
Troubleshooting Experimental Assays
Radioligand Binding Assays
Issue: High non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd value.[12] |
| Insufficient washing | Increase the number and volume of wash steps with ice-cold buffer.[13] |
| Hydrophobic interactions | Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to plasticware and filters.[13] |
| High membrane protein concentration | Titrate the amount of membrane protein used in the assay to find the optimal concentration.[14] |
Issue: Low specific binding/low affinity.
| Potential Cause | Troubleshooting Steps |
| Degraded radioligand or receptor | Ensure proper storage and handling of the radioligand and membrane preparations. |
| Incorrect assay conditions | Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.[12] |
| Low receptor expression | Use a cell line with higher expression of the target receptor or increase the amount of membrane protein. |
| Low affinity of the unlabeled ligand | For competition assays, if the unlabeled ligand has very low affinity, it may not effectively displace the radioligand.[15] |
Patch-Clamp Electrophysiology
Issue: Unstable baseline or electrical noise.
| Potential Cause | Troubleshooting Steps |
| Poor gigaohm seal | Ensure a high-resistance seal (>1 GΩ) is formed before recording. Use healthy cells and clean pipettes.[16] |
| Electrical interference | Ground all equipment properly and use a Faraday cage to shield the setup from external electrical noise. |
| Mechanical vibrations | Use an anti-vibration table to isolate the setup from building vibrations.[16] |
Issue: No current or small current in response to ATP/agonist.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression | Use cells with confirmed high expression of P2X3 receptors. |
| Receptor desensitization | P2X3 receptors can desensitize rapidly. Apply the agonist for short durations and allow for sufficient recovery time between applications. |
| Incorrect agonist concentration | Verify the concentration and purity of the ATP or other agonist being used. |
| Blocked pipette tip | Ensure the pipette tip is not clogged with debris.[17] |
Calcium Imaging Assays
Issue: Low signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Inefficient dye loading | Optimize the concentration of the calcium indicator dye (e.g., Fura-2, Fluo-4) and the incubation time.[18] |
| Low receptor expression | Ensure the cells express a sufficient number of functional P2X3 receptors. |
| Photobleaching/Phototoxicity | Minimize the exposure time and intensity of the excitation light to prevent dye bleaching and cell damage.[19] |
| High background fluorescence | Use a buffer with low autofluorescence and ensure complete removal of extracellular dye after loading.[20] |
Data Presentation
Table 1: Comparative Selectivity Profile of P2X3 Receptor Antagonists
| Antagonist | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 / P2X3) | Reference |
| Gefapixant | 30 | 100-250 | ~3-8 | [8] |
| Sivopixant | 4.2 | 1100 | ~262 | [8] |
| Eliapixant | 8-10 | 129-163 | ~16-20 | [21] |
| Camlipixant | ~20-25 | 24,000 | ~960-1200 | [22] |
| Filapixant | 7.4 | 776 | ~105 | [23] |
| AF-353 | ~8 (human) | ~39 (human) | ~5 | [9] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the P2X3 receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human P2X3 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a P2X3-selective radioligand such as [3H]A-317491 or [3H]α,β-methylene ATP at a concentration at or below its Kd.
-
Competition Assay: Incubate the membranes with the radioligand and a range of concentrations of the unlabeled test compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled P2X3 ligand (e.g., 10 µM A-317491).
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a test compound on ATP-activated currents mediated by P2X3 receptors.
Methodology:
-
Cell Culture: Use cells stably expressing the human P2X3 receptor.
-
Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier, micromanipulator, and perfusion system.
-
Pipette Solution (Intracellular): A typical solution contains (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.3 with CsOH.
-
External Solution (Extracellular): A typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording: Establish a whole-cell configuration and clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply a brief pulse of a P2X3 agonist (e.g., 10 µM α,β-methylene ATP) to evoke an inward current.
-
Antagonist Application: Perfuse the test compound for a set period before co-applying it with the agonist.
-
Data Analysis: Measure the peak amplitude of the inward current before and after antagonist application to determine the percentage of inhibition and calculate the IC50.
Calcium Imaging Assay
Objective: To measure the effect of a test compound on the increase in intracellular calcium concentration mediated by P2X3 receptor activation.
Methodology:
-
Cell Culture: Plate cells stably expressing the human P2X3 receptor on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Imaging: Use a fluorescence microscope or a plate reader equipped with an imaging system to monitor intracellular calcium levels.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Antagonist Incubation: Add the test compound at various concentrations and incubate for a defined period.
-
Agonist Stimulation: Add a P2X3 agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80).
-
Data Analysis: Measure the change in fluorescence intensity upon agonist addition in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50.
Mandatory Visualizations
Caption: On-target signaling pathway of P2X3 receptor activation and antagonism.
Caption: Off-target signaling at the P2X2/3 receptor leading to taste disturbances.
Caption: General troubleshooting workflow for P2X3 antagonist experiments.
References
- 1. Potential applications of P2X3 receptor antagonists in the treatment of refractory cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of ATP and Purinergic Receptors in Taste Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. benchchem.com [benchchem.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X3 inhibitors. The information is designed to help minimize and manage taste-related side effects encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: Why do P2X3 inhibitors cause taste-related side effects?
A1: P2X3 receptors are ATP-gated ion channels highly expressed on peripheral sensory neurons.[1][2] In the gustatory system, both P2X2 and P2X3 receptor subunits are expressed on the afferent nerve fibers that innervate taste buds.[3][4][5] When taste cells are stimulated by a tastant, they release ATP, which then activates these P2X2/3 heteromeric and P2X3 homomeric receptors on the gustatory nerves to transmit taste signals to the brain.[3][5] Many P2X3 inhibitors, especially non-selective ones, also block P2X2/3 receptors, thus interfering with this crucial signaling pathway and leading to taste disturbances such as dysgeusia (taste distortion) or ageusia (taste loss).[6][7][8]
Q2: What are the most common taste-related side effects observed with P2X3 inhibitors?
A2: The most frequently reported taste-related adverse events in clinical trials are dysgeusia (an alteration of taste) and, to a lesser extent, hypogeusia (reduced ability to taste) and ageusia (complete loss of taste).[9][10] The severity of these side effects is often dose-dependent.[10]
Q3: Are taste-related side effects reversible?
A3: Yes, in clinical studies, taste-related adverse events associated with P2X3 inhibitors have been reported to be transient and reversible upon discontinuation of the treatment.[11][12]
Q4: Is there a correlation between the efficacy of a P2X3 inhibitor for cough and the incidence of taste disturbance?
A4: While both efficacy and taste side effects are related to P2X3 receptor antagonism, a direct correlation is not always clear-cut. Some studies suggest that the anti-tussive effects can be achieved at lower doses where taste disturbances are less frequent.[13] The development of highly selective P2X3 antagonists aims to dissociate the therapeutic anti-tussive effect from the taste-related side effects mediated by P2X2/3 receptors.[7][8]
Troubleshooting Guides
Problem 1: High incidence of taste-related adverse events in our animal model with a novel P2X3 inhibitor.
Solution:
-
Assess Receptor Selectivity: The primary strategy to mitigate taste-related side effects is to enhance the selectivity of the inhibitor for homomeric P2X3 receptors over heteromeric P2X2/3 receptors.[6][8][11] It is hypothesized that the taste disturbances are primarily mediated by the blockade of P2X2/3 receptors in the taste buds.[7][11]
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for the desired therapeutic effect (e.g., cough suppression) and the dose at which taste-related side effects emerge.[9][10] This can help in defining a therapeutic window.
-
Alternative Formulations: For pre-clinical studies, consider localized delivery of the inhibitor to the target tissue (e.g., airways) to minimize systemic exposure and off-target effects on taste receptors.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the compound to increase its selectivity for P2X3 over P2X2/3.
Problem 2: Difficulty in quantitatively assessing taste dysfunction in our animal models.
Solution:
-
Two-Bottle Preference Test: This is a classic behavioral assay to assess taste preference and aversion in rodents. Animals are given a choice between two bottles, one with plain water and the other with a tastant solution (e.g., sweet, sour, bitter, salty, umami). A change in preference for the tastant solution after administration of the P2X3 inhibitor can indicate taste modulation.
-
Brief-Access Lickometer Test: This apparatus measures the licking response to various tastants presented for short durations. It provides a more detailed analysis of taste perception and discrimination. Pharmacological inhibition of P2X3 and P2X2/3 receptors has been shown to affect taste responses in a dose-dependent manner in this assay.[14]
-
Conditioned Taste Aversion: This paradigm assesses the ability of an animal to associate a novel taste with a negative stimulus. An impairment in acquiring this aversion after drug administration could suggest a deficit in taste perception.
Data Presentation
Table 1: Incidence of Taste-Related Adverse Events with Various P2X3 Inhibitors in Clinical Trials
| P2X3 Inhibitor | Trial/Study | Dose | Incidence of Taste-Related Adverse Events (%) |
| Gefapixant | Phase 3 (COUGH-1) | 45 mg BID | 59.3 |
| Phase 3 (COUGH-2) | 45 mg BID | 68.9 | |
| Eliapixant (BAY 1817080) | Phase 2a | 50 mg BID | 5-21 (cumulative) |
| Phase 2a | 200 mg BID | 5-21 (cumulative) | |
| Phase 2a | 750 mg BID | 5-21 (cumulative) | |
| Phase 2b (PAGANINI) | 25 mg BID | 1 | |
| Phase 2b (PAGANINI) | 75 mg BID | 1-16 (dose-related) | |
| Phase 2b (PAGANINI) | 150 mg BID | 1-16 (dose-related) | |
| BLU-5937 | Phase 2b (SOOTHE) | 12.5 mg BID | 4.8 |
| Phase 2b (SOOTHE) | 50 mg BID | 6.5 | |
| Phase 2b (SOOTHE) | 200 mg BID | 4.8 | |
| Phase 2a (RELIEF) | 25 mg BID | 6.5 | |
| Phase 2a (RELIEF) | 50 mg BID | 9.8 | |
| Phase 2a (RELIEF) | 100 mg BID | 10 | |
| Phase 2a (RELIEF) | 200 mg BID | 8.6 | |
| Filapixant (BAY1902607) | Phase 1/2a | 20 mg | 4 |
| Phase 1/2a | 80 mg | 13 | |
| Phase 1/2a | 150 mg | 43 | |
| Phase 1/2a | 250 mg | 57 | |
| Camlipixant | Phase 2b | Not specified | Substantially lower than less selective compounds |
Note: BID = twice daily. Data is compiled from multiple sources.[4][8][15][16][17][18][19][20][21]
Experimental Protocols
Immunohistochemistry for P2X3 Receptor Expression in Taste Buds
Objective: To visualize the localization of P2X3 receptors in taste bud preparations.
Methodology:
-
Tissue Preparation:
-
Euthanize the animal model (e.g., rat) and dissect the tongue.
-
Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (10%, 20%, 30%) in PBS until the tissue sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze it.
-
Cut 10-12 µm thick sections using a cryostat and mount them on charged glass slides.
-
-
Immunostaining:
-
Wash the sections with PBS three times for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against P2X3 (diluted in blocking solution) overnight at 4°C.
-
Wash the sections with PBS three times for 5 minutes each.
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS three times for 5 minutes each.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging:
Mandatory Visualizations
Caption: Simplified signaling pathway of taste transmission and the action of P2X3 inhibitors.
Caption: Experimental workflow for screening P2X3 inhibitors to minimize taste side effects.
References
- 1. Expression of ATP-gated P2X3 receptors in rat gustatory papillae and taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of ATP-gated P2X3 receptors in rat gustatory papillae and taste buds. | Semantic Scholar [semanticscholar.org]
- 3. Knocking Out P2X Receptors Reduces Transmitter Secretion in Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery and development of gefapixant as a novel antitussive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BELLUS Health Announces Positive Topline Results from its Phase 2b SOOTHE Trial of BLU-5937 for the Treatment of Refractory Chronic Cough - BioSpace [biospace.com]
- 16. BELLUS Health Announces Topline Results from its Phase 2 RELIEF Trial of BLU-5937 for the Treatment of Refractory Chronic Cough [businesswire.com]
- 17. Eliapixant (BAY 1817080), a P2X3 receptor antagonist, in refractory chronic cough: a randomised, placebo-controlled, crossover phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. physiciansweekly.com [physiciansweekly.com]
- 21. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-3901 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MK-3901 for in vitro experiments. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X3 receptor.[1] The P2X3 receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). Upon activation, the P2X3 receptor channel opens, leading to a rapid influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the cell membrane and triggers downstream signaling events. This compound blocks the binding of ATP to the P2X3 receptor, thus inhibiting this ion influx and subsequent cellular responses.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 21 nM.[1] However, the optimal concentration for your specific experiment will depend on the cell type, the expression level of the P2X3 receptor, and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A common starting point for a novel compound is a logarithmic dilution series, for instance, from 1 nM to 10 µM.
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: Cell lines that endogenously express the P2X3 receptor or have been engineered to express it are suitable for in vitro studies with this compound. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and human astrocytoma 1321N1 cells stably expressing the human P2X3 receptor. The choice of cell line should be guided by the specific research question and the desired experimental system.
Q4: What is the primary in vitro assay used to determine the potency of this compound?
A4: The most common in vitro assay to measure the activity of P2X3 receptor antagonists like this compound is the intracellular calcium influx assay. This assay utilizes a fluorescent calcium indicator dye (e.g., Fluo-4 AM) to measure the increase in intracellular calcium concentration following the application of a P2X3 agonist (e.g., α,β-methylene ATP). The ability of this compound to inhibit this agonist-induced calcium influx is then quantified to determine its potency (IC50).
Q5: How does this compound binding to the P2X3 receptor affect downstream signaling?
A5: By blocking the influx of cations, particularly Ca²⁺, this compound inhibits the downstream signaling pathways activated by P2X3. The initial influx of calcium acts as a second messenger that can activate various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII). This can subsequently influence the activation of transcription factors and lead to changes in gene expression, such as that of c-Fos. Therefore, this compound can modulate neuronal excitation, action potential generation, and gene expression programs regulated by P2X3 activation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit the P2X3 receptor in your specific assay. 2. Cell line does not express functional P2X3 receptors: The chosen cell line may have low or no expression of the P2X3 receptor. 3. Inactive agonist: The P2X3 agonist used to stimulate the receptor may have degraded. | 1. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 in your system. 2. Verify P2X3 expression: Confirm P2X3 receptor expression in your cell line using techniques like Western blot or qPCR. 3. Use fresh agonist: Prepare a fresh stock of the P2X3 agonist and verify its activity. |
| High background signal or "leaky" cells in calcium influx assay. | 1. Dye overloading: The concentration of the calcium indicator dye may be too high, leading to cytotoxicity. 2. Suboptimal dye loading conditions: Incubation time or temperature for dye loading may not be optimal for your cell type. 3. Cell health: Cells may be unhealthy or dying, leading to compromised membrane integrity. | 1. Optimize dye concentration: Titrate the concentration of the calcium indicator dye to find the lowest concentration that gives a robust signal. 2. Optimize loading conditions: Empirically determine the optimal dye loading time and temperature for your cells. 3. Ensure cell viability: Use healthy, low-passage number cells and ensure proper cell culture conditions. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. 3. Solvent effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high and affecting cell health. | 1. Standardize cell culture: Use cells of a consistent passage number and seed them to achieve a consistent confluency for each experiment. 2. Calibrate pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Maintain low solvent concentration: Ensure the final concentration of DMSO in the cell culture medium is typically ≤ 0.1%. |
| Difficulty confirming downstream effects of this compound. | 1. Suboptimal time point: The time point chosen to measure the downstream effect may not be optimal. 2. Antibody issues (for Western blotting): The primary antibody for the downstream target may not be specific or used at the optimal dilution. 3. Low signal for downstream target: The change in the downstream target may be subtle and difficult to detect. | 1. Perform a time-course experiment: Measure the downstream effect at multiple time points after this compound treatment to identify the optimal window. 2. Validate antibodies: Ensure the specificity of your primary antibodies and optimize their dilution for Western blotting. 3. Use a sensitive detection method: Consider using more sensitive assays or enriching your sample for the target of interest. |
Data Presentation
Table 1: Reported In Vitro Potency of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | P2X3 | Not Specified | Not Specified | 21[1] |
Experimental Protocols
Protocol: In Vitro Intracellular Calcium Flux Assay for this compound
This protocol describes a method to determine the inhibitory concentration (IC50) of this compound on P2X3 receptor activation by measuring changes in intracellular calcium.[2]
Materials:
-
HEK293 cells stably expressing human P2X3 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Black, clear-bottom 96-well cell culture plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P2X3 receptor agonist stock solution (e.g., α,β-methylene ATP, 10 mM in water)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed the P2X3-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) before and after agonist addition.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the plate reader's injection system, add the P2X3 agonist (e.g., α,β-methylene ATP) to each well to achieve a final concentration that elicits a submaximal response (EC80).
-
Immediately begin kinetic reading of the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Plot the percent inhibition of the agonist response against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Mandatory Visualizations
Caption: P2X3 Receptor Signaling Pathway and Inhibition by this compound.
References
Technical Support Center: MK-3901 and P2X3 Antagonist Cough Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with P2X3 receptor antagonists, such as MK-3901 and its analogues, in the context of cough studies. Given the limited public information on this compound, this guide draws upon the extensive research and clinical trial data available for gefapixant (MK-7264), a well-characterized P2X3 receptor antagonist, to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in cough frequency reduction between subjects in our preclinical/clinical study. What are the potential contributing factors?
A1: Inconsistent results in cough frequency are a known challenge in this field of research. Several factors can contribute to this variability:
-
Patient Population Heterogeneity: The underlying causes of chronic cough can be diverse, even within a diagnosis of refractory or unexplained chronic cough.[1][2] It is crucial to have well-defined inclusion and exclusion criteria. Consider stratifying patient data based on potential underlying sensitivities or comorbidities.
-
Placebo Effect: Cough studies are known to have a significant placebo effect.[3] Robust blinding and appropriate control groups are essential to accurately assess the therapeutic effect of the investigational drug.
-
Objective vs. Subjective Measures: Discrepancies can arise between objective cough counts (e.g., 24-hour sound recordings) and subjective patient-reported outcomes (e.g., Leicester Cough Questionnaire).[4][5] It is important to analyze both endpoints and investigate potential reasons for divergence.
-
Dosage: As seen in the gefapixant Phase 3 trials, the efficacy of P2X3 antagonists can be highly dose-dependent.[6][7] The 15 mg dose of gefapixant did not meet the primary endpoint, whereas the 45 mg dose did.[6][7] Ensure that the dose being studied is within the therapeutic window.
-
Environmental Factors: Exposure to triggers such as allergens, changes in air temperature, or strong odors can influence cough frequency and should be monitored or controlled where possible.[7]
Q2: Some subjects are reporting taste-related side effects (dysgeusia, ageusia). How can we manage this and is it expected?
A2: Yes, taste-related adverse events are a known class effect of P2X3 receptor antagonists.[5][8] P2X3 receptors are expressed on sensory neurons, and their modulation can lead to alterations in taste perception.[8]
-
Management: It is crucial to inform study participants of this potential side effect during the informed consent process. For clinical trials, standardized questionnaires to assess the severity and impact of taste disturbances should be used.
-
Mitigation Strategies: While there are no established pharmacological interventions to prevent this side effect, counseling patients and collecting detailed information on the nature and timing of the taste disturbance can be valuable.
Q3: Our study failed to meet its primary endpoint for reducing cough frequency. What are the next steps in troubleshooting the results?
A3: A failure to meet the primary endpoint requires a systematic review of the study design and execution.
-
Review of Experimental Protocol: Scrutinize the protocol for any deviations. Were the inclusion/exclusion criteria strictly followed? Was the drug administered as intended? Was the data from the cough monitoring devices collected and analyzed correctly?
-
Dose Selection: Re-evaluate the dose-response relationship. It is possible that the selected dose was suboptimal.[6][7]
-
Statistical Power: Assess whether the study was adequately powered to detect a clinically meaningful difference. A larger sample size may be required.
-
Subgroup Analysis: Explore whether the investigational drug showed efficacy in specific subgroups of the study population. This could inform the design of future studies.
Data Presentation: Summary of Gefapixant Clinical Trial Data
The following tables summarize key quantitative data from the pivotal Phase 3 clinical trials of gefapixant (COUGH-1 and COUGH-2) for the treatment of refractory or unexplained chronic cough.
Table 1: Reduction in 24-Hour Cough Frequency
| Study | Treatment Group | Duration | Relative Reduction vs. Placebo (%) | 95% Confidence Interval | p-value |
| COUGH-1 | Gefapixant 45 mg BID | 12 weeks | 18.45 | -32.92, -0.86 | 0.041 |
| COUGH-2 | Gefapixant 45 mg BID | 24 weeks | 14.64 | -26.07, -1.43 | 0.031 |
Data sourced from Merck's announcement of Phase 3 trial results.[7]
Table 2: Patient-Reported Outcomes - Leicester Cough Questionnaire (LCQ)
| Study | Treatment Group | Outcome | Odds Ratio vs. Placebo | p-value |
| COUGH-2 | Gefapixant 45 mg BID | Clinically important improvement in cough-related quality of life at 24 weeks | 1.41 | 0.042 |
Data indicating that significantly more participants in the gefapixant group demonstrated a clinically important improvement.[7]
Experimental Protocols
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of a P2X3 Antagonist for Refractory or Unexplained Chronic Cough
This protocol is based on the design of the COUGH-1 and COUGH-2 studies for gefapixant.[6][9]
1. Study Objective:
-
Primary: To evaluate the efficacy of the P2X3 antagonist in reducing 24-hour cough frequency compared to placebo.
-
Secondary: To assess the impact on awake cough frequency and cough-related quality of life.
2. Study Population:
-
Adults with refractory or unexplained chronic cough for at least one year.
-
Exclusion criteria include current smokers, individuals with respiratory infections within 4 weeks of screening, and those with other known causes of chronic cough.[10]
3. Study Design:
-
Randomization: Participants are randomized to receive the P2X3 antagonist at a specified dose (e.g., 45 mg twice daily) or a matching placebo.[9]
-
Blinding: The study is double-blind, where neither the participants nor the investigators know the treatment assignment.
-
Treatment Duration: A 12 to 24-week primary treatment period, potentially followed by a long-term extension.[9]
4. Efficacy Endpoints:
-
Primary: Change from baseline in 24-hour cough frequency, measured by an ambulatory sound recording device.
-
Secondary: Change from baseline in awake cough frequency and Leicester Cough Questionnaire (LCQ) total score.[4]
5. Safety Assessments:
-
Monitoring and recording of all adverse events, with a particular focus on taste-related side effects.
-
Regular clinical laboratory tests, vital signs, and physical examinations.
Mandatory Visualizations
Caption: Signaling pathway of P2X3 receptor antagonism in cough suppression.
Caption: Experimental workflow for a randomized controlled cough study.
Caption: Troubleshooting logic for inconsistent cough study results.
References
- 1. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Merck's gefapixant decreases chronic cough frequency in Phase III trials [clinicaltrialsarena.com]
- 5. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A 52-Week Study of the Efficacy and Safety of BLU-5937 in Adults With Refractory Chronic Cough [ctv.veeva.com]
Technical Support Center: Enhancing Oral Bioavailability of P2X3 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered P2X3 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of P2X3 antagonists?
A1: P2X3 antagonists, a promising class of drugs for conditions like chronic cough and chronic pain, often face several challenges that can limit their oral bioavailability.[1][2][3] The primary hurdles include:
-
Poor Aqueous Solubility: Many P2X3 antagonist candidates are lipophilic molecules with low water solubility, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Limited Permeability: The chemical structure of some antagonists may result in poor permeability across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver (and to a lesser extent, in the gut wall) before the drug reaches systemic circulation can substantially reduce the amount of active drug.
-
Food Effects: The presence of food can alter the GI environment (e.g., pH, bile salt concentration), which may either enhance or hinder the absorption of P2X3 antagonists. For instance, immediate-release formulations of eliapixant showed limited bioavailability in the fasted state.[4][5]
-
Efflux Transporter Activity: P2X3 antagonists may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, thereby reducing net absorption.
Q2: What formulation strategies can be employed to improve the oral bioavailability of P2X3 antagonists?
A2: Several formulation strategies can be utilized to overcome the challenges mentioned above:
-
Amorphous Solid Dispersions (ASDs): This is a key strategy for improving the dissolution rate and apparent solubility of poorly soluble drugs. By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered. For example, a novel Kollidon VA64®-based amorphous solid dispersion of eliapixant was developed to improve its bioavailability and mitigate food effects.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
-
Prodrugs: Chemical modification of the P2X3 antagonist to create a more soluble or permeable prodrug that is converted to the active compound in the body can be an effective approach.[6][7]
-
Use of Excipients: Incorporating permeability enhancers or metabolic inhibitors (where appropriate and safe) into the formulation can also improve bioavailability.
Q3: What is the significance of taste-related side effects with P2X3 antagonists, and how can they be managed from a formulation perspective?
A3: A common adverse effect of P2X3 antagonists is taste disturbance (dysgeusia).[8][9] This is thought to be due to the blockade of P2X2/3 receptors, which are involved in taste sensation.[9] While developing more selective P2X3 antagonists is a primary medicinal chemistry goal to reduce this side effect, formulation can also play a role in management. Taste-masking techniques, such as coatings, complexation with cyclodextrins, or encapsulation, can be employed to minimize the drug's interaction with taste receptors in the oral cavity.
Troubleshooting Guides
Issue 1: Low in vitro dissolution of my P2X3 antagonist.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of the crystalline drug. | 1. Conduct solubility studies in different pH media and biorelevant fluids (e.g., FaSSIF, FeSSIF).2. Evaluate different salt forms of the compound.3. Consider formulation into an amorphous solid dispersion (ASD). | Identification of optimal pH for dissolution. A salt form with improved solubility. An ASD formulation with a significantly higher dissolution rate compared to the crystalline form. |
| Drug precipitation in the dissolution medium. | 1. Use a higher concentration of surfactants in the dissolution medium.2. For ASDs, screen different polymers to find one that can maintain a supersaturated state for a longer duration (act as a precipitation inhibitor). | Maintained drug concentration in the dissolved state over the course of the experiment. |
| Inadequate wetting of the drug powder. | 1. Incorporate a wetting agent (e.g., sodium lauryl sulfate) into the formulation or dissolution medium.2. Reduce particle size through micronization. | Improved dispersion and wetting of the drug powder, leading to a faster dissolution onset. |
Issue 2: High variability in oral exposure in animal pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dissolution and absorption. | 1. Ensure a consistent and well-characterized formulation is used for all animals.2. Consider administering the drug as a solution (if solubility permits) to rule out dissolution-related variability. | Reduced inter-animal variability in plasma concentration-time profiles. |
| Food effects. | 1. Conduct PK studies in both fasted and fed states to assess the impact of food.2. If a significant food effect is observed, consider developing a formulation (e.g., an ASD) that mitigates this effect.[4][5] | A clear understanding of the food effect, and a formulation that provides more consistent exposure regardless of the prandial state. |
| Variable first-pass metabolism. | 1. Determine the primary metabolic enzymes involved (e.g., through in vitro studies with liver microsomes).2. Assess inter-individual differences in the expression of these enzymes in the animal model, if known. | Identification of the metabolic pathways and potential sources of variability. |
Issue 3: Poor oral bioavailability despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intestinal permeability. | 1. Perform an in vitro permeability assay using Caco-2 or MDCK cell monolayers.2. If permeability is low, assess if the compound is a substrate for efflux transporters like P-gp. | A quantitative measure of the apparent permeability coefficient (Papp). Identification of the compound as a P-gp substrate or not. |
| High first-pass metabolism. | 1. Conduct an intravenous PK study in the same animal model to determine the absolute bioavailability and clearance.2. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. | A high clearance and low absolute bioavailability would suggest significant first-pass metabolism. A short half-life in in vitro metabolic assays would support this. |
| Instability in the GI tract. | 1. Assess the chemical stability of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). | Determination of whether the drug is degrading in the GI tract before it can be absorbed. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different P2X3 Antagonists and Formulations
| Compound | Formulation | Dose | Subject/Animal | Cmax | AUC | Absolute Bioavailability (F%) | Reference |
| Eliapixant | Immediate-Release Tablet (fed) | 400 mg | Healthy Males | - | - | Limited in fasted state | [4][5] |
| Eliapixant | Kollidon VA64® ASD (fasted) | 400 mg | Healthy Males | 1.7-fold higher than IR | 3.1-fold higher than IR | - | [4] |
| Eliapixant | Kollidon VA64® ASD (fasted) | 100 mg | Healthy Males | - | - | 50% | [4] |
| AF-353 | Suspension (oral) | 2 mg/kg | Rat | - | - | 32.9% | [10] |
| Filapixant | Tablet | 1250 mg | Healthy Males | 272.6 µg/L | - | - | [11] |
Note: This table is a representation based on available data and is intended for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Non-Sink Dissolution Testing for Amorphous Solid Dispersions
Objective: To assess the dissolution rate and extent of a P2X3 antagonist from an ASD formulation under non-sink conditions, which better mimic the in vivo environment.
Materials:
-
P2X3 antagonist ASD formulation
-
Crystalline P2X3 antagonist (as control)
-
Dissolution apparatus (USP II, paddles)
-
Dissolution medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid)
-
HPLC system for drug concentration analysis
Methodology:
-
Prepare the FaSSIF medium according to the standard recipe.
-
Pre-heat the dissolution vessels containing the FaSSIF medium to 37°C.
-
Add a precisely weighed amount of the ASD formulation (or crystalline drug) to each vessel to achieve a target concentration that is above the crystalline drug's solubility limit (e.g., 5-10 times higher).
-
Begin paddle rotation at a set speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Analyze the filtrate for drug concentration using a validated HPLC method.
-
Plot the drug concentration versus time to generate the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a P2X3 antagonist and assess if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
P2X3 antagonist test solution
-
Control compounds (high permeability: propranolol; low permeability: mannitol; P-gp substrate: digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for drug quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with transport buffer. b. Add the test solution containing the P2X3 antagonist to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At specified time points, take a sample from the basolateral side and replace it with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: a. Add the test solution to the basolateral side and fresh buffer to the apical side. b. Take samples from the apical side at the same time points.
-
P-gp Substrate Identification: a. Repeat the A-B and B-A permeability assays in the presence of a P-gp inhibitor (verapamil).
-
Analyze the concentration of the P2X3 antagonist in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter. A significant reduction in the ER in the presence of a P-gp inhibitor confirms it is a P-gp substrate.
Mandatory Visualizations
Caption: P2X3 receptor signaling pathway and antagonist mechanism of action.
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of P2X3 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Pharmacokinetics and Bioavailability in Healthy Volunteers of a Novel Formulation of the Selective P2X3 Receptor Antagonist Eliapixant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Variability in Animal Models of Cough
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal models of cough.
Troubleshooting Guides
This section addresses common issues encountered during cough experiments in animal models.
Issue: Inconsistent or Absent Cough Response to Chemical Stimuli
Q1: My guinea pigs are showing a highly variable or no cough response to citric acid or capsaicin inhalation. What are the potential causes and solutions?
A1: Several factors can contribute to an inconsistent cough response. Here's a breakdown of potential causes and troubleshooting steps:
-
Anesthesia: The type and depth of anesthesia can significantly suppress the cough reflex.[1][2] Anesthesia can entirely prevent coughing evoked by C-fiber activation.[3]
-
Solution: If possible, use conscious animal models. For anesthetized models, maintain the lightest possible anesthetic plane that ensures animal welfare. Urethane (1.5 g/kg, ip) has been used in guinea pigs while preserving some cough reflex.[4]
-
-
Tussive Agent Concentration and Delivery: The concentration of the tussive agent and the method of aerosol generation are critical.
-
Desensitization: Repeated exposure to tussive agents can lead to a rapid desensitization of the cough reflex.[4]
-
Solution: Allow for an adequate washout period between challenges. The number of coughs evoked by citric acid can progressively decline with consecutive challenges within a short timeframe (e.g., 10 minutes).[4]
-
-
Animal Health Status: Underlying respiratory infections or inflammation can alter cough sensitivity. Using specific pathogen-free (SPF) animals is recommended to reduce this source of variability.[7]
Issue: High Mortality Rate During Experiments
Q2: I am observing a high mortality rate in my guinea pig model of chronic cough induced by repeated citric acid exposure. How can I reduce this?
A2: High mortality can be a significant issue, particularly in chronic exposure models.
-
Concentration of Tussive Agent: High concentrations of tussive agents can be lethal. For example, repeated inhalation of 0.8 M citric acid resulted in a 15% mortality rate in guinea pigs.[5]
-
Solution: Use the lowest effective concentration to induce a consistent cough response. A concentration of 0.4 M citric acid has been shown to be effective in establishing a chronic cough model in guinea pigs with lower mortality.[5]
-
-
Animal Strain and Health: The choice of animal strain and their overall health can influence survival rates.
-
Solution: Use healthy, pathogen-free animals from a reputable supplier. Ensure proper housing, nutrition, and handling to minimize stress.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and data interpretation in cough research.
Q3: What are the key factors to control to ensure reproducibility in animal cough studies?
A3: To enhance reproducibility, it is crucial to standardize and control several experimental variables:
-
Animal Characteristics:
-
Species and Strain: Different species and even strains within a species can exhibit different cough reflex sensitivities.[8] Guinea pigs are a commonly used model as they respond to a variety of antitussives and cough similarly to humans.[8]
-
Sex: There is a recognized sex bias in basic cough research that can impact results.[7] Both male and female animals should be included and data analyzed separately.
-
Age and Weight: These factors can influence respiratory function and drug metabolism.
-
-
Environmental Conditions:
-
Experimental Procedures:
-
Acclimatization: Allow animals sufficient time to acclimate to the laboratory environment and experimental setup before initiating studies.[5]
-
Handling: Minimize stress during handling as it can affect physiological responses.
-
Tussive Challenge: Standardize the tussive agent, its concentration, delivery method (nebulizer type, particle size, flow rate), and duration of exposure.[5][11]
-
Q4: How can I objectively and reliably quantify cough in my animal model?
A4: Objective cough quantification is essential for reducing variability and ensuring accurate data.
-
Visual Observation: While common, manual counting of coughs by a trained observer can be subjective and labor-intensive.[12]
-
Acoustic Monitoring: Using specialized recording systems to identify cough sounds provides a more objective measure.[12][13] These systems can help differentiate coughs from other respiratory sounds like sneezes.[13]
-
Airflow and Pressure Changes: In anesthetized animals, changes in respiratory airflow and intrapleural or tracheal pressure can be used to identify the characteristic explosive expiratory effort of a cough.[14]
Q5: What is the role of airway inflammation in cough reflex variability?
A5: Airway inflammation, whether induced experimentally or due to underlying conditions, can significantly enhance cough reflex sensitivity, a phenomenon known as cough hypersensitivity.[4][15][16]
-
Mechanisms: Inflammatory mediators like bradykinin, prostaglandins, and tachykinins can sensitize the afferent nerves (C-fibers and Aδ fibers) that mediate the cough reflex.[16][17] This sensitization can occur at both the peripheral nerve endings in the airways and centrally in the brainstem.[16]
-
Experimental Models: Exposure to allergens, cigarette smoke, or respiratory viruses can induce airway inflammation and a subsequent increase in cough sensitivity.[4][15] For example, respiratory viral infections have been shown to increase sensitivity to capsaicin-induced cough in guinea pigs.[15]
Data Presentation
Table 1: Effect of TRPV1 Antagonist (V112220) on Chemically-Induced Cough in Guinea Pigs
| Tussive Agent | Treatment Group | Mean Coughs per 10 min (± SEM) | % Reduction vs. Vehicle | p-value |
| Citric Acid (0.4 M) | Vehicle | 9.6 ± 1.6 | - | - |
| V112220 (3 mg/kg, i.p.) | 2.6 ± 1.1 | 73 ± 11% | < 0.01 | |
| Capsaicin (10⁻⁴ M) | Vehicle | 8.6 ± 0.7 | - | - |
| V112220 (3 mg/kg, i.p.) | 2.6 ± 0.8 | 70 ± 9.4% | < 0.05 |
Source: Adapted from[6]
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
-
Animal Model: Use healthy, conscious male Hartley guinea pigs (200–350 g), acclimated to the research environment for at least one week.[4][5]
-
Apparatus: Place the guinea pig in a whole-body plethysmograph.
-
Tussive Challenge:
-
Cough Detection:
-
Record coughs using a validated sound recording system and/or by a trained observer blinded to the treatment groups.[13]
-
Define a cough as a characteristic biphasic sound accompanied by a forceful expiratory effort.
-
-
Data Analysis:
-
Quantify the total number of coughs during the exposure period.
-
Compare cough counts between different treatment groups using appropriate statistical methods.
-
Visualizations
Caption: Simplified signaling pathway of the cough reflex.
Caption: General experimental workflow for assessing antitussive agents.
References
- 1. Airway anaesthesia and the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An essential component to brainstem cough gating identified in anesthetized guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encoding of the cough reflex in anesthetized guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Coughing in Small Animal Patients [frontiersin.org]
- 9. Coughing in Small Animal Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental Risk Factors Influence the Frequency of Coughing and Sneezing Episodes in Finisher Pigs on a Farm Free of Respiratory Disease [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Data reduction for cough studies using distribution of audio frequency content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parainfluenza 3-Induced Cough Hypersensitivity in the Guinea Pig Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cough reflex in animals: Relevance to human cough research - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for studying P2X3 receptor function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying P2X3 receptor function. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, data summaries, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the P2X3 receptor?
A1: The P2X3 receptor is a ligand-gated ion channel primarily expressed in sensory neurons.[1][2] It is activated by extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury.[1] Upon ATP binding, the receptor channel opens, allowing the influx of cations like Na+ and Ca2+, which leads to membrane depolarization and the initiation of an action potential.[3] This process is crucial for the transmission of pain signals, particularly in chronic pain conditions.[1][4]
Q2: Why does the P2X3 receptor desensitize so rapidly, and how can this impact my experiments?
A2: P2X3 receptors exhibit a rapid onset of desensitization, occurring within milliseconds of ATP application, followed by a slow recovery that can take minutes.[5][6] This rapid desensitization is an intrinsic property of the receptor and serves as a protective mechanism to prevent sensory hypersensitivity.[5] In experimental settings, this can lead to a rapid decrease in current amplitude upon repeated agonist application, making it challenging to obtain stable and reproducible measurements. It is crucial to allow for sufficient recovery time between agonist applications.
Q3: What is "high-affinity desensitization" of P2X3 receptors?
A3: High-affinity desensitization (HAD) is a phenomenon where even very low, nanomolar concentrations of an agonist that are insufficient to activate the channel can still induce a slow-onset desensitization.[6][7] This suggests that resting receptors can bind agonists with high affinity, leading to a desensitized state without prior channel opening.[7] This can be a confounding factor in experiments, as trace amounts of agonist can inhibit receptor function.
Q4: How do divalent cations like Ca²⁺ and Mg²⁺ affect P2X3 receptor function?
A4: Divalent cations significantly modulate P2X3 receptor activity. Under physiological conditions, ATP is predominantly complexed with Ca²⁺ and Mg²⁺.[5][8] Extracellular Ca²⁺ tends to facilitate P2X3 receptor activity.[6][9] In contrast, Mg²⁺ can have an inhibitory effect, potentially by stabilizing a desensitized state of the receptor and delaying recovery from desensitization.[5][6][9] The specific effects can be complex and depend on the concentrations of both the divalent cations and ATP.
Q5: What are the main differences between homomeric P2X3 and heteromeric P2X2/3 receptors?
A5: P2X3 subunits can form homotrimeric receptors (P2X3) or heterotrimeric receptors with P2X2 subunits (P2X2/3).[2] A key functional difference is their desensitization kinetics. P2X3 receptors desensitize very rapidly, while P2X2/3 receptors exhibit a much slower rate of desensitization.[2][10] This difference in desensitization is a critical factor to consider when interpreting experimental results, especially in native tissues where both receptor subtypes may be present.
Troubleshooting Guides
Electrophysiology (Patch-Clamp)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid current rundown/ tachyphylaxis | P2X3 receptor desensitization. | - Increase the washout period between agonist applications to allow for full recovery from desensitization (can be several minutes).[5][10] - Use a low agonist concentration and brief application times. - Consider using an automated patch-clamp system with rapid solution exchange to ensure complete washout.[11] |
| No or very small current response to ATP | 1. High-affinity desensitization from low-level agonist contamination. 2. Poor cell health or low receptor expression. 3. Issues with the recording solutions. | 1. Ensure thorough washout of the perfusion system to remove any residual ATP. 2. Use healthy, sub-confluent cells for recordings.[12] If using a heterologous expression system, verify expression levels. 3. Check the pH and osmolarity of your intracellular and extracellular solutions. Ensure divalent ions are added last to avoid precipitation.[13] |
| Variability in current amplitude between cells | 1. Different levels of receptor expression in individual cells. 2. Inconsistent access resistance. | 1. Normalize the current to cell capacitance (current density) to account for differences in cell size. 2. Monitor access resistance throughout the experiment and discard recordings with significant changes.[13] |
| Slow current kinetics | Inadequate solution exchange speed. | P2X3 receptor activation and desensitization are very fast processes.[11][14] Use a fast perfusion system to accurately capture the rapid kinetics. |
Calcium Imaging
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No detectable calcium signal upon ATP application | 1. Rapid desensitization of P2X3 receptors. 2. Low receptor expression or function. 3. Insufficient calcium influx to be detected by the indicator. | 1. The rapid desensitization of P2X3 may be faster than the acquisition frequency of some imaging systems.[15] 2. Confirm receptor expression and functionality using a more sensitive technique like electrophysiology. 3. P2X3 receptors are permeable to Ca²⁺, but the influx might be small. Ensure your calcium indicator has sufficient sensitivity. |
| High background fluorescence | 1. Autofluorescence of cells or medium. 2. Phototoxicity or indicator bleaching. | 1. Use a medium with low background fluorescence. 2. Reduce excitation light intensity and exposure time. |
| Signal decreases below baseline after stimulation | This can be an artifact of data processing or reflect complex intracellular calcium dynamics. | Re-evaluate your baseline correction methods. Consider the possibility of cellular mechanisms that actively lower intracellular calcium following an initial increase.[16] |
Ligand Binding Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | 1. The radioligand is binding to components other than the receptor. 2. Insufficient washing. | 1. Optimize the concentration of the blocking agent in your assay buffer. 2. Increase the number and duration of wash steps with cold wash buffer.[17] |
| Low specific binding | 1. Low receptor density in the membrane preparation. 2. Inactive receptor protein. 3. Suboptimal assay conditions. | 1. Use a cell line with high-level expression of the P2X3 receptor. 2. Prepare fresh membrane fractions and store them properly. 3. Optimize buffer composition, pH, and incubation temperature.[18] |
| Inconsistent results between experiments | Variability in membrane preparation, reagent concentrations, or incubation times. | Standardize all aspects of the protocol, including cell culture conditions, membrane preparation, and assay setup.[17] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ATP-activated currents from HEK293 cells stably expressing human P2X3 receptors.
Materials:
-
Cell Culture: HEK293 cells stably expressing hP2X3 receptors, cultured in DMEM with 10% FBS.
-
Extracellular Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 D-glucose (pH 7.3 with NaOH).
-
Intracellular Solution (in mM): 110 KF, 10 KCl, 10 EGTA, 10 HEPES (pH 7.2 with KOH).[12]
-
Agonist: α,β-methylene ATP (α,β-meATP) or ATP.
-
Antagonist (optional): A-317491 or TNP-ATP.
Procedure:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a healthy-looking cell and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[17]
-
Apply the P2X3 agonist (e.g., α,β-meATP at its EC₅₀ concentration) for a brief period (e.g., 2 seconds) using a fast-perfusion system.
-
Record the inward current.
-
Wash the cell with extracellular solution for at least 3 minutes to allow for recovery from desensitization before the next agonist application.[10]
-
For antagonist studies, pre-incubate the cell with the antagonist for a set duration before co-applying it with the agonist.[17]
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human P2X3 receptors.
-
Radioligand: [³H]α,β-methylene ATP or [³H]A-317491.[17]
-
Binding Buffer: Tris-HCl buffer with appropriate ions.
-
Wash Buffer: Cold binding buffer.
-
Test Compound: At various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled P2X3 ligand (e.g., A-317491).[17]
Procedure:
-
Prepare membrane fractions from P2X3-expressing cells by homogenization and differential centrifugation.
-
In a 96-well filter plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound or the non-specific binding control.
-
Incubate the plate at a specified temperature for a set time to reach equilibrium.
-
Rapidly filter the contents of each well and wash with cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
| Compound | Receptor | Assay Type | Value (approx.) | Reference |
| A-317491 | Human P2X3 | Radioligand Binding ([³H]A-317491) | Ki = 9 nM | [17] |
| A-317491 | Human P2X2/3 | Radioligand Binding ([³H]A-317491) | Ki = 0.9 nM | [17] |
| ATP | Human P2X2/3 | Electrophysiology | EC₅₀ = 7.8 µM | [12] |
| Suramin | Human P2X2/3 | Electrophysiology | IC₅₀ = 28.0 µM | [12] |
Visualizations
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 7. Experimental and modeling studies of desensitization of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization properties of P2X3 receptors shaping pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. sophion.com [sophion.com]
- 15. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]
- 16. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Technical Support Center: Navigating Challenges in the Long-Term Administration of MK-3901
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the long-term administration of MK-3901, a potent and selective P2X3 receptor antagonist. The information is designed to assist in the design, execution, and interpretation of preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential challenges during your research with this compound.
Q1: We are observing a decrease in the efficacy of this compound over time in our chronic pain model. What could be the underlying cause and how can we investigate this?
A1: A gradual loss of efficacy, often referred to as tachyphylaxis or tolerance, is a potential challenge with the long-term administration of receptor antagonists. For a P2X3 antagonist like this compound, this could be due to several factors related to the complex physiology of the P2X3 receptor.
Potential Causes:
-
Receptor Upregulation: Chronic blockade of P2X3 receptors might lead to a compensatory increase in receptor expression on sensory neurons.
-
Receptor Desensitization and Internalization Dynamics: P2X3 receptors are known for their rapid desensitization upon agonist (ATP) binding.[1] Long-term antagonist treatment could interfere with the natural cycle of desensitization and resensitization, potentially altering neuronal sensitivity.
-
Pharmacokinetic Issues: Changes in the metabolism and clearance of this compound over time could lead to lower-than-expected exposure at the target site. Preclinical data on early P2X3 antagonists have indicated potential liabilities such as low metabolic stability.[2]
Troubleshooting and Experimental Protocols:
-
Pharmacokinetic Analysis:
-
Protocol: Conduct serial blood sampling at different time points during the long-term study (e.g., day 1, day 7, day 14) and after the final dose. Analyze plasma concentrations of this compound using LC-MS/MS to determine if the pharmacokinetic profile (half-life, Cmax, AUC) changes over time.
-
-
Pharmacodynamic Assessment (Target Engagement):
-
Protocol: At the end of the long-term treatment, collect relevant tissues (e.g., dorsal root ganglia). Use a technique like Western Blot or immunohistochemistry to quantify P2X3 receptor protein levels and compare them to a vehicle-treated control group. An increase in P2X3 expression in the this compound treated group could suggest receptor upregulation.
-
-
Ex Vivo Functional Assays:
-
Protocol: Isolate sensory neurons from treated and control animals. Perform calcium imaging or patch-clamp electrophysiology to measure the response to a P2X3 agonist (e.g., α,β-methylene ATP). A rightward shift in the concentration-response curve for the agonist in the neurons from this compound-treated animals would indicate a decrease in receptor sensitivity.
-
Q2: Our animals are exhibiting unusual taste-related behaviors, such as altered food or water intake. Could this be an off-target effect of this compound?
A2: Yes, taste-related side effects are a known class-wide issue for P2X3 antagonists.[3][4] This is primarily attributed to the blockade of P2X2/3 heteromeric receptors, which are involved in taste sensation.[5][6] The selectivity of the antagonist for the homomeric P2X3 receptor over the P2X2/3 heteromer is a critical factor.
Potential Causes:
-
Blockade of P2X2/3 Receptors: this compound, while selective for P2X3, may have some activity at P2X2/3 receptors, especially at higher doses.
-
Individual Animal Variability: The expression levels of P2X3 and P2X2/3 receptors can vary between animals, potentially leading to different sensitivities to this side effect.
Troubleshooting and Experimental Protocols:
-
Dose-Response Evaluation:
-
Protocol: Conduct a dose-response study to identify the minimal effective dose of this compound for analgesia. Concurrently, carefully monitor for any taste-related behavioral changes at each dose level. This can help determine if there is a therapeutic window where efficacy is achieved without significant taste disturbance.
-
-
Comparative Compound Profiling:
-
Protocol: If available, test a P2X3 antagonist with a different selectivity profile in parallel. Comparing the behavioral outcomes can help to infer whether the observed effects are specific to this compound or are a general consequence of P2X3/P2X2/3 antagonism in your model.
-
-
Formal Taste Function Tests:
-
Protocol: Employ two-bottle preference tests where animals are given a choice between plain water and a flavored solution (e.g., sweet, salty, bitter). A change in preference in the this compound treated group compared to controls can provide a quantitative measure of taste alteration.
-
Q3: We are observing high variability in the analgesic response to this compound between individual animals in our long-term study. How can we address this?
A3: High inter-individual variability is a common challenge in in vivo studies and can be particularly pronounced in long-term experiments.[7] For a P2X3 antagonist, this could stem from both physiological and experimental factors.
Potential Causes:
-
Genetic Variability: Differences in the genes encoding P2X3 receptors or metabolizing enzymes (like cytochrome P450s) can lead to varied responses. Early P2X3 antagonists have been noted to have potential cytochrome P450 inhibition liabilities.[2]
-
Disease Model Heterogeneity: The underlying pathology in your chronic pain model may develop at different rates in individual animals, leading to a varied baseline for drug efficacy.
-
Drug Formulation and Administration: Inconsistent formulation or administration can lead to variable drug exposure.
Troubleshooting and Experimental Protocols:
-
Refine Animal Model and Baseline Measurements:
-
Protocol: Ensure your model of chronic pain is well-characterized and produces a consistent phenotype. Implement stringent baseline testing and include only animals that meet a predefined threshold of pain behavior in the study.
-
-
Verify Formulation and Dosing:
-
Protocol: Ensure the formulation of this compound is stable and homogenous. For oral administration, consider using oral gavage to ensure accurate dosing for each animal. If possible, periodically collect satellite blood samples to confirm consistent drug exposure across the cohort.
-
-
Increase Sample Size:
-
Protocol: Based on a power analysis of your initial data, you may need to increase the number of animals per group to achieve statistically significant results despite the inherent variability.
-
Data Presentation
Table 1: Comparative Profile of Selected P2X3 Antagonists
This table provides a summary of key parameters for this compound and other P2X3 antagonists to highlight the importance of selectivity and potential for off-target effects.
| Compound | Target(s) | IC50 (P2X3) | Selectivity (P2X3 vs P2X2/3) | Key Preclinical/Clinical Challenge | Reference(s) |
| This compound | P2X3 | 21 nM | Selective | Hyperbilirubinemia, low metabolic stability, CYP inhibition (preclinical) | [2][8] |
| Gefapixant | P2X3, P2X2/3 | Similar for both | Low | High incidence of taste disturbances | [3][9] |
| Filapixant | P2X3 | High | High | Taste disturbances still observed, suggesting other factors | [3] |
| DT-0111 | P2X3 | 31.2 nM | High | Does not affect taste in mice | [10] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2X3 receptor signaling pathway in sensory neurons.
Caption: Troubleshooting workflow for in vivo studies with this compound.
References
- 1. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical application of a P2X2/P2X3 purine receptor inhibitor suppresses the bitter taste of medicines and other taste qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postsynaptic P2X3-containing receptors in gustatory nerve fibres mediate responses to all taste qualities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | P2X3 antagonist | Probechem Biochemicals [probechem.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. DT-0111: a novel P2X3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected findings in MK-3901 research
MK-3901 Technical Support Center
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering unexpected findings during their experiments with this compound. The information is designed to help interpret anomalous results and guide subsequent experimental steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a paradoxical increase in the phosphorylation of a downstream target after this compound treatment in our cell line. What could be the cause?
A1: This is a known phenomenon in kinase inhibitor research, often stemming from feedback loops within the signaling pathway. Inhibition of a kinase can sometimes relieve a negative feedback mechanism, leading to the hyperactivation of an upstream kinase and, consequently, increased phosphorylation of a downstream target.
Troubleshooting Steps:
-
Confirm the finding: Repeat the experiment using a time-course and dose-response analysis to ensure the paradoxical effect is reproducible.
-
Assess feedback loop activation: Perform a Western blot analysis to examine the phosphorylation status of upstream kinases in the pathway (e.g., receptor tyrosine kinases like EGFR or IGFR).
-
Utilize a combination therapy approach: In your experimental model, combine this compound with an inhibitor of the suspected upstream kinase to see if the paradoxical effect is abrogated.
Q2: Our in-vitro kinase assay shows potent inhibition of the target kinase, but we see minimal effect on cell viability in our cell line panel. Why is there a discrepancy?
A2: A discrepancy between in-vitro potency and cellular efficacy can arise from several factors, ranging from cellular permeability to pathway redundancy.
Troubleshooting Steps:
-
Verify cellular uptake: Confirm that this compound is cell-permeable and reaches its intracellular target. This can be assessed using techniques like mass spectrometry to measure intracellular drug concentrations.
-
Investigate pathway redundancy: The targeted cells might have a parallel signaling pathway that compensates for the inhibition of the primary pathway by this compound, thus maintaining cell survival. A broader phosphoproteomics analysis could help identify these compensatory pathways.
-
Assess for drug efflux: The cells may be actively exporting this compound through efflux pumps like P-glycoprotein (MDR1). Co-treatment with an efflux pump inhibitor can help determine if this is the case.
Q3: We have identified a potential off-target effect of this compound in our system. How can we confirm and characterize this?
A3: Characterizing off-target effects is crucial for understanding the complete pharmacological profile of a compound.
Troubleshooting Steps:
-
Perform a kinome scan: A broad in-vitro kinase panel (kinome scan) can identify other kinases that are inhibited by this compound at various concentrations.
-
Validate in a cellular context: Once potential off-targets are identified, use specific cellular assays to confirm that this compound engages these targets in your experimental system. This could involve using cell lines with known dependencies on the off-target kinase or using specific antibodies to assess the phosphorylation of the off-target's substrates.
-
Structure-activity relationship (SAR) analysis: If available, test analogs of this compound with different off-target profiles to see if the observed phenotype tracks with inhibition of the primary target or the off-target.
Data Presentation: Summary of Hypothetical Findings
Table 1: Dose-Response of this compound on Target and Downstream Markers
| Concentration (nM) | p-AKT (S473) Inhibition (%) | p-S6K (T389) Inhibition (%) | p-ERK1/2 (T202/Y204) Change (%) |
| 1 | 25 | 15 | +5 |
| 10 | 60 | 55 | +25 |
| 100 | 95 | 90 | +75 |
| 1000 | 98 | 92 | +150 |
This table illustrates a hypothetical scenario where increasing concentrations of this compound lead to strong inhibition of the PI3K/Akt pathway (p-AKT, p-S6K) but also cause a paradoxical increase in the phosphorylation of ERK1/2, suggesting a feedback mechanism involving the MAPK pathway.
Table 2: Comparison of In-Vitro IC50 vs. Cellular EC50
| Assay Type | Target Kinase IC50 (nM) | Cell Line A EC50 (nM) | Cell Line B EC50 (nM) |
| Biochemical Assay | 5.2 | N/A | N/A |
| Cell Viability Assay | N/A | >10,000 | 50.5 |
This table presents a hypothetical case where this compound is potent in a biochemical assay but has vastly different effects on the viability of two different cell lines, suggesting cellular mechanisms of resistance or redundancy in Cell Line A.
Experimental Protocols
Protocol 1: Western Blot for Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader. The results are then normalized to a vehicle-treated control to determine the percentage of viable cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected findings.
Caption: Experimental workflow for a cell viability assay.
Validation & Comparative
A Comparative Analysis of P2X3 Receptor Antagonists: Gefapixant (MK-7264) vs. MK-3901
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective P2X3 receptor antagonists: gefapixant (MK-7264), a clinically evaluated candidate for chronic cough, and MK-3901, a preclinical compound. While both molecules target the P2X3 receptor, a key player in sensory nerve activation, their developmental stages and available data differ significantly. This analysis aims to offer a comprehensive overview based on current publicly available information.
Introduction to P2X3 Receptor Antagonism
The P2X3 receptor, an ATP-gated ion channel primarily located on sensory C-fibers, has emerged as a promising therapeutic target for conditions characterized by neuronal hypersensitization, most notably chronic cough.[1][2][3] Extracellular ATP, released in response to inflammation or irritation in the airways, activates these receptors, leading to the initiation of the cough reflex.[1][4] By blocking this interaction, P2X3 receptor antagonists aim to reduce cough frequency and severity.
At a Glance: Gefapixant vs. This compound
| Feature | Gefapixant (MK-7264) | This compound |
| Drug Class | Selective P2X3 Receptor Antagonist | Selective P2X3 Receptor Antagonist |
| Alias | AF-219 | - |
| Development Status | Phase 3 Clinical Trials Completed for Chronic Cough.[5][6] Approved in Japan and the EU.[1] Under review in other regions. | Preclinical |
| Primary Indication | Refractory or Unexplained Chronic Cough | Inflammatory Pain (in preclinical models)[7] |
| Mechanism of Action | Antagonizes P2X3 and P2X2/3 receptors on airway sensory C-fibers, reducing the cough reflex initiated by extracellular ATP.[1][2][3] | Potent and selective antagonist of the P2X3 receptor.[7] |
Efficacy Data: A Tale of Two Development Stages
A direct comparison of clinical efficacy between gefapixant and this compound is not feasible due to the disparity in their developmental progress. Gefapixant has undergone extensive evaluation in large-scale Phase 3 clinical trials for chronic cough, while data for this compound is limited to preclinical studies in a different therapeutic area.
Gefapixant (MK-7264) Clinical Efficacy in Chronic Cough
Gefapixant has been rigorously studied in two pivotal Phase 3 trials, COUGH-1 and COUGH-2, for the treatment of refractory or unexplained chronic cough.[5][6][8]
Table 1: Summary of Primary Efficacy Endpoint in COUGH-1 and COUGH-2 Trials [5][6]
| Trial | Treatment Arm | Duration | Primary Endpoint | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value |
| COUGH-1 | Gefapixant 45 mg BID | 12 weeks | Change from baseline in 24-hour cough frequency | 18.45% | 0.041 |
| COUGH-2 | Gefapixant 45 mg BID | 24 weeks | Change from baseline in 24-hour cough frequency | 14.64% | 0.031 |
BID: twice daily
These trials demonstrated a statistically significant, albeit modest, reduction in cough frequency compared to placebo.[5][6] The most common adverse events reported were taste-related, including dysgeusia (altered taste), ageusia (loss of taste), and hypogeusia (reduced taste).[5]
This compound Preclinical Efficacy
Information on the efficacy of this compound is limited to a preclinical model of inflammatory pain.
Table 2: Preclinical Data for this compound [7]
| Parameter | Value |
| IC50 (P2X3) | 21 nM |
| Preclinical Model | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain |
| Reported Efficacy | Demonstrated efficacy similar to naproxen at a dose of 60 mg/kg (p.o.) with an EC90 of approximately 3 µM.[7] |
IC50: half maximal inhibitory concentration; EC90: 90% effective concentration; p.o.: oral administration
No clinical trial data for this compound in chronic cough or any other indication has been publicly reported.
Experimental Protocols
Gefapixant: COUGH-1 and COUGH-2 Phase 3 Trials
Objective: To evaluate the efficacy and safety of gefapixant in adults with refractory or unexplained chronic cough.[5][8]
Study Design:
Participant Population:
-
Adults with a history of chronic cough (≥1 year) refractory to treatment for underlying conditions or with no identifiable cause.[5]
-
Exclusion criteria included current smokers and individuals with certain respiratory conditions.
Intervention:
-
Gefapixant 45 mg twice daily.
-
Placebo twice daily.[5]
Primary Outcome Measure:
-
Change from baseline in 24-hour cough frequency, objectively measured using an ambulatory sound recording device.[5][8]
Secondary Outcome Measures:
-
Awake cough frequency.
-
Leicester Cough Questionnaire (LCQ) total score (a patient-reported measure of cough-related quality of life).[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of P2X3 receptor antagonists and the general workflow of the pivotal clinical trials for gefapixant.
Caption: Mechanism of action of P2X3 receptor antagonists.
Caption: Simplified workflow of the COUGH-1 and COUGH-2 clinical trials.
Conclusion and Future Perspectives
Gefapixant represents a novel, first-in-class therapeutic option for refractory or unexplained chronic cough, demonstrating a statistically significant, though modest, effect on cough frequency in Phase 3 trials. Its development has paved the way for targeting the P2X3 receptor in this indication.
This compound, while also a potent P2X3 antagonist, remains in the preclinical stage of development with limited publicly available data. Its potential for development in chronic cough or other indications is currently unknown. The challenges faced by other P2X3 antagonists, including the discontinuation of some clinical programs, highlight the complexities of translating preclinical potency into robust clinical efficacy and a favorable risk-benefit profile.
For researchers and drug development professionals, the story of gefapixant provides valuable insights into the clinical development path for P2X3 antagonists, including trial design, endpoint selection, and potential safety signals. The preclinical profile of this compound, on the other hand, represents an earlier stage of the drug discovery and development process. Future research will be necessary to determine if this compound or other novel P2X3 antagonists can build upon the foundation laid by gefapixant to offer improved therapeutic options for patients with chronic cough and other sensory-related disorders.
References
- 1. Merck’s Chronic Cough Drug Fails to Secure FDA Approval for Second Time - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Refractory and/or unexplained chronic cough | Study 20393 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 4. mayo.edu [mayo.edu]
- 5. merck.com [merck.com]
- 6. FDA stifles Merck's cough drug gefapixant, asking for more data | pharmaphorum [pharmaphorum.com]
- 7. FDA holds back MSD’s chronic cough drug again | pharmaphorum [pharmaphorum.com]
- 8. gskusmedicalaffairs.com [gskusmedicalaffairs.com]
A Head-to-Head Comparison of P2X3 Receptor Antagonists for Sensory Hypersensitization Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the performance of various P2X3 receptor antagonists, a promising class of drugs targeting chronic cough, pain, and other sensory hypersensitization disorders. By blocking the P2X3 receptor, these antagonists can reduce the hyperexcitability of sensory neurons.[1] This document summarizes key preclinical and clinical data for prominent P2X3 antagonists, details the experimental protocols used for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: The P2X3 Signaling Pathway
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] When ATP is released from cells due to injury, inflammation, or stress, it binds to P2X3 receptors on afferent nerve fibers.[1][2] This binding triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions.[1] The subsequent membrane depolarization generates an action potential, transmitting a signal to the central nervous system that can be perceived as pain or a cough stimulus.[1] P2X3 receptor antagonists competitively or allosterically block ATP from binding to the receptor, thereby inhibiting this signaling cascade.[1][3]
Preclinical Pharmacological Profile
The in vitro potency and selectivity of P2X3 receptor antagonists are critical determinants of their potential therapeutic window and side-effect profile, particularly concerning taste-related adverse events, which are attributed to the blockade of P2X2/3 heteromeric receptors.[4][5]
| Compound Name (Development Code) | Target Receptor | IC50 (nM) | Selectivity (P2X2/3 vs. P2X3) | Reference |
| Gefapixant (AF-219, MK-7264) | human P2X3 | ~30-42.6 | ~3-8 fold | [4][6] |
| human P2X2/3 | ~100-250 | [4] | ||
| Eliapixant (BAY 1817080) | human P2X3 | ~8-10 | ~20 fold | [7] |
| human P2X2/3 | ~129-163 | [7] | ||
| Camlipixant (BLU-5937) | human P2X3 | Not specified | Highly selective | [8] |
| human P2X2/3 | Not specified | [8] | ||
| Sivopixant (S-600918) | human P2X3 | 4.2 | ~262 fold | [4] |
| human P2X2/3 | 1100 | [4] | ||
| Filapixant (BAY 1902607) | human P2X3 | Not specified | Highly selective | [9] |
| human P2X2/3 | Not specified | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from available public sources for comparative purposes.
Clinical Efficacy and Safety in Chronic Cough
The primary clinical application for P2X3 receptor antagonists has been the treatment of refractory or unexplained chronic cough. The key efficacy endpoint in clinical trials is the reduction in 24-hour cough frequency, while the most common adverse event is taste disturbance (dysgeusia).
| Compound Name | Phase of Development | Dose | Placebo-Adjusted Reduction in 24-hr Cough Frequency | Incidence of Taste-Related Adverse Events | Reference |
| Gefapixant | Phase 3 | 45 mg BID | 14.6% - 18.5% | ~60-70% | [10][11][12] |
| Eliapixant | Phase 2b | 750 mg BID | ~25% | ~21% | [13] |
| Camlipixant | Phase 3 | 50 mg & 200 mg BID | ~34% | ≤ 6.5% | [8] |
| Sivopixant | Phase 2b | 150 mg OD | No significant difference vs. placebo | Not specified | [14][15] |
| Filapixant | Phase 2 | 80 mg - 250 mg BID | 17% - 37% | 13% - 57% | [16] |
Experimental Protocols
The evaluation of P2X3 receptor antagonists involves a series of standardized in vitro and in vivo experiments to determine their pharmacological properties, efficacy, and safety.
In Vitro Receptor Affinity and Selectivity Assays
Objective: To determine the binding affinity (Ki) and functional potency (IC50) of a compound for P2X3 and other P2X receptor subtypes to assess its potency and selectivity.
A. Radioligand Binding Assay:
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2X3 receptor.
-
Materials:
-
Cell membranes from cell lines stably expressing human P2X3 or P2X2/3 receptors (e.g., HEK293).
-
Radioligand (e.g., [³H]A-317491 or [³H]α,β-methylene ATP).
-
Test compound at various concentrations.
-
Binding and wash buffers.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then the Ki value using the Cheng-Prusoff equation.[17]
-
B. Functional Assays (Calcium Influx or Electrophysiology):
-
Principle: These assays measure the ability of a compound to inhibit the functional response of the P2X3 receptor upon activation by an agonist (e.g., ATP or α,β-meATP).
-
Calcium Influx Assay:
-
Method: Use a fluorescent calcium indicator (e.g., Fluo-4) in cells expressing the target receptor.
-
Procedure: Pre-incubate the cells with the test compound, then stimulate with a P2X3 agonist. The change in fluorescence intensity, corresponding to calcium influx, is measured using a plate reader.[18]
-
-
Whole-Cell Patch Clamp Electrophysiology:
-
Method: This technique directly measures the ion channel currents in individual cells.
-
Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The current passing through the ion channel is recorded in response to agonist application in the presence and absence of the antagonist.[19]
-
Preclinical In Vivo Models
Objective: To evaluate the efficacy of the P2X3 antagonist in animal models of pain and cough.
-
Neuropathic Pain Models:
-
Models: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rodents.
-
Assessment: Efficacy is measured by the reversal of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.
-
-
Cough Models:
-
Model: Citric acid-induced cough in guinea pigs.
-
Assessment: The antagonist's ability to reduce the number of coughs induced by citric acid inhalation is quantified.[2]
-
Comparative Analysis and Future Directions
The development of P2X3 receptor antagonists has seen a clear progression towards improving selectivity for the P2X3 homomer over the P2X2/3 heteromer to minimize taste-related side effects.
Gefapixant , the first-in-class antagonist to undergo extensive clinical evaluation, demonstrated efficacy in reducing cough frequency but was associated with a high incidence of taste disturbances.[10][11][12] This prompted the development of more selective antagonists.
Eliapixant , Camlipixant , Sivopixant , and Filapixant were designed to have higher selectivity for the P2X3 receptor. Clinical data, particularly for Camlipixant, suggest that high selectivity can translate to a significantly lower incidence of taste-related side effects while maintaining clinical efficacy in reducing cough frequency.[8] However, the clinical development of some of these more selective agents has faced challenges, with some trials not meeting their primary endpoints, highlighting the complexities of translating preclinical selectivity into clinical success.
Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic profiles of P2X3 antagonists to maximize their therapeutic window. Additionally, exploring their efficacy in other indications driven by sensory nerve hypersensitization, such as neuropathic pain and overactive bladder, remains a key area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the preclinical assets being developed for P2X3? [synapse.patsnap.com]
- 4. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐human study of eliapixant (BAY 1817080), a highly selective P2X3 receptor antagonist: Tolerability, safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. sec.gov [sec.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X3 antagonist 39 | P2X Receptor | | Invivochem [invivochem.com]
- 11. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the Antitussive Effects of Camlipixant (BLU-5937) in Multiple Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive effects of camlipixant (BLU-5937), a selective P2X3 receptor antagonist, with other alternatives, supported by experimental data from various species. Camlipixant is currently under development for the treatment of refractory chronic cough (RCC).[1]
Mechanism of Action
Camlipixant is a potent and highly selective, orally administered, non-narcotic antagonist of the P2X3 receptor.[2][3][4] P2X3 receptors are ATP-gated ion channels located on sensory afferent neurons in the airways.[2][5] When tissues in the airways are damaged or inflamed, they release adenosine triphosphate (ATP), which activates these P2X3 receptors, leading to the sensitization of the cough reflex and the urge to cough.[2][5][6] By selectively blocking the P2X3 receptor, camlipixant inhibits this hypersensitization, thereby reducing cough frequency.[2][5][7]
A key feature of camlipixant is its high selectivity for the P2X3 receptor over the P2X2/3 receptor.[8] This is significant because P2X2/3 receptors are known to play a major role in taste function.[9] The high selectivity of camlipixant is believed to contribute to its favorable taste profile compared to less selective P2X3 antagonists.[8][10]
Preclinical Efficacy in Animal Models
The antitussive effects of camlipixant have been evaluated in multiple preclinical models, primarily in guinea pigs and rats.
Guinea Pig Cough Models
Guinea pigs are a well-established model for studying cough as their cough reflex and neuropharmacological responses are similar to humans.[11] In these models, cough is typically induced by tussive agents like citric acid, histamine, or ATP.[2][5][10]
Camlipixant has demonstrated a significant and dose-dependent reduction in cough frequency in guinea pigs.[2][5][9][10]
Table 1: Antitussive Effect of Oral Camlipixant (BLU-5937) in Guinea Pig Cough Model
| Tussive Agent | Dose of Camlipixant (mg/kg) | Cough Reduction vs. Control | Statistical Significance |
| Citric Acid + Histamine | 3 | 39% | Yes |
| Citric Acid + Histamine | 30 | 52% | Yes |
| Citric Acid + ATP | 3 | Significant | Yes |
| Citric Acid + ATP | 30 | Significant | Yes |
Data compiled from multiple sources.[5][10]
Comparison with Gefapixant
Gefapixant (MK-7264) is another P2X3 receptor antagonist that has been approved for the treatment of refractory or unexplained chronic cough in some regions.[11][12] Preclinical studies have compared the efficacy of camlipixant and gefapixant.
Table 2: Comparative Antitussive Efficacy of Camlipixant and Gefapixant in Guinea Pigs (Citric Acid + Histamine Induced Cough)
| Treatment | Dose (mg/kg) | Cough Reduction vs. Control | Statistical Significance |
| Camlipixant (BLU-5937) | 3 | 39% | Yes |
| Camlipixant (BLU-5937) | 30 | 52% | Yes |
| Gefapixant (MK-7264) | 30 | 45% | Yes |
Source:[10]
These results indicate that camlipixant demonstrates comparable antitussive efficacy to gefapixant in this preclinical model.[10]
Impact on Taste Function: A Key Differentiator
A significant challenge with less selective P2X3 antagonists is the adverse effect of taste disturbance.[12][13] Due to its high selectivity for P2X3 over P2X2/3 receptors, camlipixant has shown a minimal impact on taste perception in preclinical models.
Rat Behavioral Taste Model
This model is used to assess the effect of drugs on taste function by measuring the consumption of a bitter-tasting substance like quinine.
Table 3: Effect of Camlipixant and Gefapixant on Taste Perception in Rats
| Treatment | Dose (mg/kg, IP) | Effect on Quinine Consumption |
| Camlipixant (BLU-5937) | 10 | No significant increase |
| Camlipixant (BLU-5937) | 20 | No significant increase |
| Gefapixant (MK-7264) | 10 | Significant increase (~5 times) |
| Gefapixant (MK-7264) | 20 | Significant increase (~5 times) |
Source:[10]
These findings suggest that unlike gefapixant, camlipixant does not alter taste function at effective antitussive doses in this animal model.[10]
Experimental Protocols
Guinea Pig Cough Model
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Procedure:
-
Animals are placed in a whole-body plethysmograph chamber.
-
A baseline cough rate is established.
-
The test compound (e.g., camlipixant, gefapixant, or vehicle control) is administered orally at various doses.
-
After a set pre-treatment time (e.g., 2 hours), the animals are exposed to an aerosolized tussive agent (e.g., 0.4 M citric acid and 10 µM histamine, or 10 µM ATP).[10][14]
-
The number of coughs is recorded for a defined period (e.g., 15 minutes) using a specialized sound recording and analysis system.[10]
-
-
Data Analysis: The number of coughs in the treated groups is compared to the vehicle control group, and the percentage of cough inhibition is calculated. Statistical significance is determined using appropriate statistical tests.
Rat Behavioral Taste Model
-
Animals: Male Sprague-Dawley rats are often used.[5]
-
Procedure:
-
Rats are water-fasted overnight.
-
The test compound (e.g., camlipixant, gefapixant, or control) is administered intraperitoneally (IP).
-
At the time corresponding to the maximum plasma concentration of the drug, the animals are presented with two bottles: one containing water and the other containing a bitter solution (e.g., quinine).[10]
-
The volume of liquid consumed from each bottle is measured over a specific period (e.g., 15 minutes).[10]
-
-
Data Analysis: An increase in the consumption of the bitter solution in the drug-treated group compared to the control group indicates an alteration in taste perception.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Camlipixant in the cough reflex pathway.
Caption: Generalized workflow for preclinical antitussive and taste studies.
Conclusion
Preclinical data from multiple animal models validate the antitussive effects of camlipixant (BLU-5937). It demonstrates comparable efficacy to the less selective P2X3 antagonist, gefapixant, in reducing cough frequency in guinea pig models. A key advantage of camlipixant highlighted in these studies is its minimal impact on taste perception, which is attributed to its high selectivity for the P2X3 receptor. These findings support the continued clinical development of camlipixant as a potential best-in-class treatment for refractory chronic cough with an improved tolerability profile.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. BLU-5937 for Chronic Cough · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. sec.gov [sec.gov]
- 9. BELLUS Health Presents BLU-5937 Preclinical Data and Updated Phase 1 Timeline at 2018 International Cough Symposium [newswire.ca]
- 10. BELLUS Health's BLU-5937 Significantly Reduces Cough Without Taste Disturbance in Two Preclinical Models [newswire.ca]
- 11. mdpi.com [mdpi.com]
- 12. The discovery and development of gefapixant as a novel antitussive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dl.icdst.org [dl.icdst.org]
A Comparative Analysis of P2X3 Inhibitors in Clinical Trials for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for refractory and unexplained chronic cough is evolving, with P2X3 receptor antagonists emerging as a promising class of drugs. This guide provides a comprehensive cross-study comparison of the clinical trial data for three prominent P2X3 inhibitors: Gefapixant, Camlipixant, and Eliapixant. The information is intended to offer an objective overview of their performance, supported by experimental data, to inform ongoing research and drug development efforts in this field.
P2X3 Signaling Pathway in Chronic Cough
The P2X3 receptor, an ATP-gated ion channel found on sensory nerve fibers in the airways, is a key player in the pathophysiology of chronic cough.[1] In response to stimuli such as inflammation or irritation, ATP is released from airway epithelial cells. This extracellular ATP then binds to and activates P2X3 receptors on afferent C-fibers, leading to depolarization, action potential generation, and the transmission of cough signals to the brainstem, ultimately resulting in the cough reflex.[2][3] In chronic cough, this pathway is often hypersensitized.[4]
Comparative Efficacy of P2X3 Inhibitors
The primary efficacy endpoint in most clinical trials for P2X3 inhibitors is the reduction in 24-hour cough frequency. The following table summarizes the key efficacy data from major clinical trials for Gefapixant, Camlipixant, and Eliapixant.
| Drug | Trial | Phase | Dose | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | Reference |
| Gefapixant | COUGH-1 | 3 | 45 mg BID | 18.45% | [1][5] |
| COUGH-2 | 3 | 45 mg BID | 14.64% | [1][5] | |
| Camlipixant | SOOTHE | 2b | 50 mg BID | 34.4% | [6] |
| 200 mg BID | 34.2% | [6] | |||
| Eliapixant | PAGANINI | 2b | 75 mg BID | 27% | [7][8] |
Comparative Safety and Tolerability
A notable class effect of P2X3 inhibitors is taste-related adverse events, which can impact patient adherence. The selectivity of these inhibitors for the P2X3 receptor over the P2X2/3 receptor, which is involved in taste sensation, is a key factor influencing this side effect profile.
| Drug | Trial | Dose | Rate of Taste-Related Adverse Events | Discontinuation Rate Due to Adverse Events | Reference |
| Gefapixant | COUGH-1 | 45 mg BID | ~58% | 15% | [1] |
| COUGH-2 | 45 mg BID | ~69% | 20% | [1] | |
| Camlipixant | SOOTHE | 50 mg BID | 6.5% | Not Reported | [6] |
| 200 mg BID | 4.8% | Not Reported | [6] | ||
| Eliapixant | PAGANINI | 75 mg BID | 15% | 8% | [7][8] |
| 150 mg BID | 24% | 8% | [7][8] |
Experimental Protocols
The clinical trials for these P2X3 inhibitors share common methodological frameworks, although specific details may vary. Below are generalized experimental protocols for the key trials cited.
Gefapixant (COUGH-1 and COUGH-2)
-
Study Design: Two international, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.[1][5]
-
Participant Population: Adults with refractory or unexplained chronic cough for at least one year.[1][5]
-
Interventions: Participants were randomized to receive Gefapixant (15 mg or 45 mg twice daily) or placebo.[1][5]
-
Primary Efficacy Endpoint: The primary endpoint for COUGH-1 was the change in 24-hour cough frequency at week 12, while for COUGH-2 it was at week 24.[1][5] Cough frequency was measured using an ambulatory digital audio recording device.[1]
-
Secondary Endpoints: Included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ).[3]
Camlipixant (SOOTHE)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding trial.[6]
-
Participant Population: Adults aged 18-80 years with refractory chronic cough for at least one year and a baseline awake cough frequency of ≥25 coughs/hour.[6]
-
Interventions: Following a single-blind placebo run-in, patients were randomized to receive Camlipixant (12.5 mg, 50 mg, or 200 mg twice daily) or placebo for 4 weeks.[6]
-
Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at day 28.[6]
-
Secondary Endpoints: Included assessments of cough severity and cough-related quality of life.[4]
Eliapixant (PAGANINI)
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[7][8]
-
Participant Population: Adults with refractory chronic cough lasting ≥12 months and a cough severity of ≥40 mm on a visual analog scale.[7][8]
-
Interventions: Participants were randomized to receive Eliapixant (25 mg, 75 mg, or 150 mg twice daily) or placebo for 12 weeks.[7][8]
-
Primary Efficacy Endpoint: Change from baseline in 24-hour cough count after 12 weeks of treatment.[7][8]
-
Secondary Endpoints: Included awake cough frequency and patient-reported outcomes.[9]
Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a typical Phase 2b or Phase 3 clinical trial of a P2X3 inhibitor for chronic cough.
References
- 1. The role of ATP in cough hypersensitivity syndrome: new targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cough Reflex: The Janus of Respiratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral and central mechanisms of cough hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - [medicinesresources.nhs.uk]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
A Comparative Analysis of MK-3901 (Gefapixant) and Other Therapeutic Modalities for Chronic Cough
For Researchers, Scientists, and Drug Development Professionals
Chronic cough, a condition affecting a significant portion of the adult population, presents a considerable therapeutic challenge, particularly in cases of refractory or unexplained chronic cough (UCC). This guide provides a detailed comparison of the novel P2X3 receptor antagonist, MK-3901 (gefapixant), with other established and emerging treatments for chronic cough. The information is intended to support research, clinical development, and informed decision-making in the field.
Introduction to Chronic Cough and Therapeutic Targets
Chronic cough is a persistent cough lasting eight weeks or longer. While it can be a symptom of underlying conditions such as asthma, gastroesophageal reflux disease (GERD), or postnasal drip, a significant number of patients suffer from refractory chronic cough where the cough persists despite optimal treatment of these conditions, or unexplained chronic cough where no underlying cause is identified.[1][2] The pathophysiology of refractory and unexplained chronic cough is often linked to cough hypersensitivity syndrome, a state of heightened neuronal sensitivity in the airways.
A key pathway implicated in cough hypersensitivity involves the activation of P2X3 receptors on sensory nerve fibers in the airways by extracellular adenosine triphosphate (ATP). This binding triggers a cough reflex. Consequently, P2X3 receptor antagonists have emerged as a promising therapeutic class.
This compound (Gefapixant): A P2X3 Receptor Antagonist
This compound, also known as gefapixant (and formerly as MK-7264), is a selective, orally administered antagonist of the P2X3 receptor.[3] By blocking the binding of ATP to these receptors, gefapixant aims to reduce the hypersensitivity of the cough reflex.
Signaling Pathway of P2X3 Receptor in Cough
The following diagram illustrates the proposed mechanism of action of gefapixant in the context of the P2X3 signaling pathway.
Comparative Efficacy and Safety of Chronic Cough Treatments
The following table summarizes the quantitative data from key clinical trials of gefapixant and other treatments for chronic cough.
| Treatment | Mechanism of Action | Key Efficacy Results | Key Adverse Events |
| Gefapixant (this compound) | Selective P2X3 receptor antagonist | COUGH-1: 18.45% reduction in 24-hour cough frequency vs. placebo at 12 weeks (45 mg BID).[4] COUGH-2: 14.64% reduction in 24-hour cough frequency vs. placebo at 24 weeks (45 mg BID).[4] | Taste-related adverse events (dysgeusia, ageusia, hypogeusia) were the most common.[5] |
| Camlipixant (BLU-5937) | Highly selective P2X3 receptor antagonist | SOOTHE (Phase 2b): 34% placebo-adjusted reduction in 24-hour cough frequency at 28 days (50 mg and 200 mg BID).[6][7][8] | Lower incidence of taste disturbance compared to gefapixant (<6.5% of participants).[9] |
| Eliapixant | Selective P2X3 receptor antagonist | PAGANINI (Phase 2b): 27% reduction in 24-hour cough count vs. placebo at 12 weeks (75 mg BID).[10][11] | Taste-related adverse events reported in 24% of patients at the highest dose (150 mg BID).[11] |
| Gabapentin | Neuromodulator (binds to α2δ-1 subunit of voltage-gated calcium channels) | Significant improvement in cough-specific quality of life (Leicester Cough Questionnaire) and reduction in cough severity (Visual Analogue Scale) compared to placebo.[12][13] | Drowsiness, dizziness, nausea.[12][14] |
| Pregabalin | Neuromodulator (structurally similar to gabapentin) | One study in lung cancer patients showed no significant difference from placebo in reducing cough severity.[15][16] Another review suggests it may reduce cough severity and frequency.[17] | Drowsiness, dizziness.[14] |
| Speech Therapy | Behavioral intervention focusing on cough control techniques | Randomized Controlled Trial: 88% of participants in the treatment group had a successful outcome compared to 14% in the placebo group.[3][18][19] Significant reduction in cough symptom scores.[3][19] | No significant adverse events reported. |
Experimental Protocols of Key Clinical Trials
Gefapixant: COUGH-1 and COUGH-2 (Phase 3)
-
Study Design: Two international, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with refractory or unexplained chronic cough for at least one year.
-
Intervention: Patients were randomized to receive gefapixant 45 mg twice daily, gefapixant 15 mg twice daily, or placebo.
-
Primary Endpoint: Placebo-adjusted change from baseline in 24-hour cough frequency (coughs per hour) at 12 weeks (COUGH-1) and 24 weeks (COUGH-2), measured by an ambulatory sound recording device.
-
Key Inclusion Criteria: Diagnosis of refractory or unexplained chronic cough, cough duration ≥1 year.
-
Key Exclusion Criteria: Current smoker, history of respiratory conditions that could be the primary cause of cough.
Typical Clinical Trial Workflow for a Chronic Cough Drug
The following diagram outlines a typical workflow for a clinical trial investigating a new treatment for chronic cough.
Discussion and Future Directions
Gefapixant (this compound) represents a targeted therapeutic approach for chronic cough, demonstrating a statistically significant, though modest, reduction in cough frequency in Phase 3 trials. The primary limiting factor appears to be the dose-dependent side effect of taste disturbance.
In comparison, other P2X3 antagonists like camlipixant and eliapixant have shown promising results in Phase 2 trials, with a potentially more favorable side effect profile regarding taste disturbance, suggesting that higher selectivity for the P2X3 receptor may mitigate this issue.
Neuromodulators such as gabapentin offer an alternative mechanism of action and have shown efficacy in improving quality of life and reducing cough severity. However, their use can be limited by central nervous system side effects.
Behavioral interventions, particularly speech therapy, have demonstrated significant efficacy in randomized controlled trials with a favorable safety profile, highlighting the importance of non-pharmacological approaches in managing chronic cough.
The landscape of chronic cough treatment is evolving, with a deeper understanding of the underlying pathophysiology driving the development of targeted therapies. Future research should focus on:
-
Head-to-head comparison trials: To directly compare the efficacy and safety of different P2X3 antagonists and other treatment modalities.
-
Biomarker identification: To identify patient subgroups who are most likely to respond to specific therapies.
-
Combination therapies: To explore the potential synergistic effects of combining treatments with different mechanisms of action.
The development of new and effective treatments for chronic cough remains a critical unmet need. The data presented in this guide offer a comprehensive overview of the current therapeutic landscape, providing a valuable resource for professionals dedicated to advancing the management of this debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Efficacy and Safety of Gabapentin in the Treatment of Chronic Cough: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Inhaled sodium cromoglycate to treat cough in advanced lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camlipixant: A New Hope for Refractory Chronic Cough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Bayer's eliapixant hits the right notes in PAGANINI cough study | pharmaphorum [pharmaphorum.com]
- 12. Efficacy and Safety of Gabapentin in the Treatment of Chronic Cough: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchportal.scu.edu.au]
- 14. thorax.bmj.com [thorax.bmj.com]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. jcdronline.org [jcdronline.org]
- 18. [PDF] Efficacy of speech pathology management for chronic cough: a randomised placebo controlled trial of treatment efficacy | Semantic Scholar [semanticscholar.org]
- 19. Efficacy of speech pathology management for chronic cough: a randomised placebo controlled trial of treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of MK-3901 Against Other Purinergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of MK-3901, a potent P2X3 receptor antagonist, against other purinergic receptors. The performance of this compound is benchmarked against other notable P2X3 antagonists, supported by available experimental data. This document is intended to serve as a resource for researchers engaged in the study of purinergic signaling and the development of novel therapeutics targeting P2X3 receptors for conditions such as chronic cough and neuropathic pain.
Introduction to P2X3 Receptors and Therapeutic Targeting
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[1] Their activation by extracellular ATP, released in response to tissue injury or inflammation, is a key signaling pathway in the generation of pain and cough hypersensitivity.[1][2] Consequently, antagonism of P2X3 receptors has emerged as a promising therapeutic strategy. This compound is a potent and selective P2X3 antagonist with an IC50 of 21 nM.[3] However, a critical aspect of developing P2X3-targeted therapies is ensuring high selectivity to minimize off-target effects, particularly at other P2X and P2Y receptor subtypes. A notable side effect of some P2X3 antagonists is taste disturbance, which is attributed to the blockade of the P2X2/3 heterotrimer found on taste bud sensory afferent nerves.[4][5] Therefore, achieving selectivity for the P2X3 homomer over the P2X2/3 heteromer is a key objective in the development of next-generation antagonists.
Comparative Selectivity Profiles of P2X3 Antagonists
While comprehensive public data on the selectivity of this compound across a full panel of purinergic receptors is limited, we can benchmark its known activity against that of other well-characterized P2X3 antagonists such as Gefapixant (AF-219/MK-7264), Camlipixant (BLU-5937), and Eliapixant (BAY 1817080). The following table summarizes the available inhibitory activities (IC50 in nM) of these compounds against various purinergic receptors.
| Receptor Subtype | This compound (IC50, nM) | Gefapixant (AF-219) (IC50, nM) | Camlipixant (BLU-5937) (IC50, nM) | Eliapixant (BAY 1817080) (IC50, nM) |
| P2X3 | 21 | 153 (patch clamp) | ~20 | - |
| P2X2/3 | Not Publicly Available | 220 (patch clamp) | >1500 | - |
| P2X1 | Not Publicly Available | >10,000 | >10,000 | >10,000 |
| P2X2 | Not Publicly Available | >10,000 | >10,000 | >10,000 |
| P2X4 | Not Publicly Available | >10,000 | >10,000 | >10,000 |
| P2X5 | Not Publicly Available | >10,000 | >10,000 | - |
| P2X7 | Not Publicly Available | >10,000 | >10,000 | >10,000 |
Data for comparator compounds is sourced from publicly available research.[5][6][7] The selectivity of Eliapixant is noted to be approximately 20-fold for P2X3 over P2X2/3 receptors.[5]
Signaling Pathway of P2X3 Receptor Activation
The activation of P2X3 receptors on sensory neurons by ATP initiates a cascade of events leading to the perception of pain or the urge to cough. The following diagram illustrates this signaling pathway.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile involves a series of in vitro assays. The two primary methods for assessing the activity of P2X3 receptor antagonists are calcium influx assays using a Fluorometric Imaging Plate Reader (FLIPR) and electrophysiological recordings.
Calcium Influx Assay using FLIPR
This high-throughput assay measures the change in intracellular calcium concentration following receptor activation.
Objective: To determine the inhibitory concentration (IC50) of a test compound on P2X3 receptor activation.
Materials:
-
HEK293 cells stably expressing the human P2X3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[8]
-
P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
Test compound (e.g., this compound) and comparator compounds.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-hP2X3 cells into assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate the plate for 60 minutes at 37°C to allow the dye to enter the cells.[9]
-
Compound Addition: Prepare serial dilutions of the test and comparator compounds in assay buffer. Add the compound solutions to the appropriate wells of the assay plate.
-
FLIPR Measurement: Place the assay plate into the FLIPR instrument. The instrument will add the P2X3 agonist to all wells to stimulate the receptors and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium influx against the concentration of the antagonist.
Electrophysiology Assay (Whole-Cell Patch Clamp)
This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the cell membrane.
Objective: To characterize the inhibitory effect of a test compound on P2X3 receptor-mediated ion currents.
Materials:
-
Cells expressing the P2X3 receptor (e.g., HEK293-hP2X3 or primary sensory neurons).
-
External and internal recording solutions.
-
Patch clamp rig with amplifier, data acquisition system, and microscope.
-
Glass micropipettes.
-
P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
Test compound (e.g., this compound).
Procedure:
-
Cell Preparation: Prepare a culture dish with cells expressing the P2X3 receptor.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Patch Formation: Under microscopic guidance, bring a micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply the P2X3 agonist to the cell to evoke an inward current.
-
Compound Application: Perfuse the test compound onto the cell for a set duration before and during the application of the agonist to measure the inhibitory effect on the current.
-
Data Analysis: The reduction in the agonist-evoked current amplitude in the presence of the antagonist is used to determine the compound's potency.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safety Landscape of P2X3 Antagonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of P2X3 receptor antagonists marks a significant advancement in the therapeutic landscape for conditions characterized by neuronal hypersensitization, most notably refractory or unexplained chronic cough. As this class of drugs progresses through clinical development, a thorough understanding of their safety and tolerability profiles is paramount. This guide provides a comparative analysis of the safety profiles of prominent P2X3 antagonists, supported by available clinical trial data and an overview of the experimental methodologies employed in their safety assessment.
The P2X3 Signaling Pathway and its Role in Safety
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers.[1][2] In response to tissue injury or inflammation, extracellular ATP is released and binds to these receptors, leading to the initiation of a nerve impulse. This signaling cascade is crucial in the cough reflex and the perception of pain. The therapeutic effect of P2X3 antagonists is achieved by blocking this pathway. However, the presence of P2X3 and the closely related P2X2/3 heteromeric receptors in other tissues, particularly taste buds, is a key factor influencing the safety profile of these drugs.
Comparative Safety Profiles of P2X3 Antagonists
The most frequently reported adverse events across the class of P2X3 antagonists are taste-related disturbances, including dysgeusia (altered taste), ageusia (loss of taste), and hypogeusia (reduced taste). The incidence and severity of these side effects appear to be correlated with the antagonist's selectivity for the P2X3 receptor over the P2X2/3 heteromer, which is highly expressed in taste bud cells.
| P2X3 Antagonist | Developer | Most Common Adverse Events (Incidence) | Serious Adverse Events | Discontinuation Rate due to AEs | Key Safety Findings |
| Gefapixant | Merck & Co. | Taste-related AEs (Dysgeusia, Ageusia, Hypogeusia) at 45 mg BID: ~58-69%[3][4][5] | No significant increase in serious AEs compared to placebo.[6][7] | Higher in the gefapixant group, with taste-related AEs being a common reason.[7][8] | Dose-dependent increase in taste-related AEs.[6][7] Approved in Japan.[9] |
| Eliapixant (BAY 1817080) | Bayer | Taste-related AEs (low incidence, mild).[2][10][11] Headache.[8] | Development halted due to an overall unfavorable benefit-risk assessment.[9] | Not extensively reported due to development discontinuation. | Showed a favorable tolerability profile with minimal impact on taste perception in early trials.[12] |
| Sivopixant (S-600918) | Shionogi | Mild taste disturbance (6.5% in one study).[13][14] | No deaths or serious AEs reported in the cited study.[15] | One patient withdrew due to non-taste-related AEs in a study.[14] | Highly selective for P2X3 over P2X2/3, associated with a low incidence of taste disturbance.[13][15][16] |
| Camlipixant (BLU-5937) | BELLUS Health (acquired by GSK) | Taste alteration (4.8-6.5% in a Phase 2b trial).[17] | No serious treatment-emergent AEs reported in the SOOTHE trial.[17] | No discontinuations due to taste-related AEs in the RELIEF trial.[18] | Highly selective for P2X3, demonstrating a favorable safety profile with a low incidence of taste dysfunction.[1][18] |
| Filapixant (BAY 1902607) | Bayer | Taste disturbances (hypo- or dysgeusia) occurred more frequently than expected based on in vitro selectivity.[10][12] | No serious or severe adverse events reported in the cited study.[12] | No discontinuations due to AEs reported in the cited study.[12] | Well-tolerated, but the incidence of taste-related side effects was unexpectedly high, suggesting other factors beyond P2X3/P2X2/3 selectivity may be involved.[10][12] |
Experimental Protocols for Safety Assessment
The safety evaluation of P2X3 antagonists follows established regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][10][17][18][19] These protocols are designed to identify potential toxicities and establish a safe dosing range for human studies.
Preclinical Safety and Toxicology Studies
Before a P2X3 antagonist is administered to humans, it undergoes a comprehensive battery of preclinical safety studies, generally conducted under Good Laboratory Practice (GLP) conditions. These studies include:
-
Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration in two mammalian species (one rodent, one non-rodent).[6][20]
-
Repeated-Dose Toxicity Studies: To evaluate the toxicological effects after repeated administration over various durations (e.g., 28 days, 3 months, 6 months) in at least two species. These studies are critical for supporting the duration of planned clinical trials.[20]
-
Safety Pharmacology Studies: To assess the effects of the drug candidate on vital organ functions, including the cardiovascular, respiratory, and central nervous systems.[21]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations or chromosomal damage.[21]
-
Reproductive and Developmental Toxicology Studies: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[21]
-
Carcinogenicity Studies: Long-term studies in animals to assess the carcinogenic potential of the drug, typically required for drugs intended for chronic use.
Clinical Safety Assessment
In human clinical trials, the safety and tolerability of P2X3 antagonists are meticulously monitored and evaluated.
Key Methodologies in Clinical Safety Assessment:
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, and their severity, seriousness, and relationship to the study drug are assessed by the investigator.[7][8] AEs are typically graded using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Taste-Specific Assessments: Given the known class effect of taste disturbance, specialized methods are often employed:
-
Taste Questionnaires: Standardized questionnaires are used to systematically capture the incidence, nature, and severity of taste alterations.[22][23]
-
Taste Strips: Some studies utilize validated taste strips to objectively assess changes in the ability to detect different tastes (sweet, sour, salty, bitter).[22][23]
-
-
Vital Signs, ECGs, and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate, temperature), electrocardiograms (ECGs) to assess cardiac function, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) are conducted to detect any potential systemic toxicities.[2]
-
Data and Safety Monitoring Boards (DSMBs): Independent committees of experts periodically review the accumulating safety data from ongoing clinical trials to ensure the safety of the participants.
Conclusion
The safety profiles of P2X3 antagonists are primarily characterized by taste-related adverse events, the incidence of which appears to be linked to the drug's selectivity for the P2X3 receptor over the P2X2/3 heteromer. Newer, more selective antagonists like camlipixant and sivopixant have demonstrated a more favorable taste disturbance profile in clinical trials compared to the less selective gefapixant. The development of eliapixant was halted due to an unfavorable benefit-risk profile, highlighting the importance of a thorough safety evaluation. The safety assessment of these compounds follows rigorous preclinical and clinical methodologies guided by international regulatory standards. As the development of P2X3 antagonists continues, a deeper understanding of the mechanisms underlying their adverse effects will be crucial for optimizing their therapeutic potential while ensuring patient safety.
References
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tri.uams.edu [tri.uams.edu]
- 3. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Efficacy and Safety of Gefapixant for Refractory or Unexplained Chronic Cough over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. BLU-5937 for Chronic Cough · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. sec.gov [sec.gov]
- 12. FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Holland & Knight LLP - JDSupra [jdsupra.com]
- 13. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.ucsf.edu [cancer.ucsf.edu]
- 15. theimpt.org [theimpt.org]
- 16. researchgate.net [researchgate.net]
- 17. manuals.plus [manuals.plus]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. criver.com [criver.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2X3 Receptor Antagonism: A Comparative Guide for In Vivo Translation of In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical data for P2X3 receptor antagonists, a promising class of drugs for the treatment of chronic cough and neuropathic pain. Due to the limited publicly available data on MK-3901, this guide focuses on well-characterized alternative P2X3 antagonists: Gefapixant (MK-7264), Eliapixant, and Camlipixant (BLU-5937). The objective is to offer a framework for validating in vitro findings in relevant in vivo models, supported by experimental data and detailed methodologies.
P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2][3] Upon tissue damage or inflammation, adenosine triphosphate (ATP) is released into the extracellular space and binds to P2X3 receptors on nociceptive nerve fibers.[4][5][6] This binding triggers the opening of the ion channel, leading to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the initiation of an action potential.[2][7] This signal is then transmitted to the central nervous system, resulting in the sensation of pain or the urge to cough.[4][5] P2X3 antagonists block the binding of ATP to the receptor, thereby inhibiting this signaling cascade.[4][8][9]
Comparative In Vitro and In Vivo Data
The following tables summarize key quantitative data for prominent P2X3 receptor antagonists, providing a basis for comparing their preclinical performance.
Table 1: In Vitro Potency of P2X3 Receptor Antagonists
| Compound | Target(s) | Assay Type | Cell Line | Agonist | IC50 (nM) | Reference(s) |
| This compound | P2X3 | Not Specified | Not Specified | Not Specified | 24 | [10] |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | Whole-cell Patch Clamp | 1321N1 | α,β-meATP | 153 (P2X3), 220 (P2X2/3) | [11] |
| Eliapixant | P2X3 | FLIPR Calcium-flux | HEK T-REx | α,β-meATP | ~8-10 | [6] |
| Camlipixant (BLU-5937) | P2X3 | Calcium Mobilization | Mammalian cells | αβ-meATP | 25 | [3][7] |
Table 2: In Vivo Efficacy of P2X3 Receptor Antagonists in Pain and Cough Models
| Compound | Model | Species | Endpoint | Efficacy | Reference(s) |
| Gefapixant (MK-7264) | CFA-induced Inflammatory Pain | Rat | Paw Withdrawal Threshold | Significant increase in threshold | [11][12] |
| Eliapixant | CFA-induced Inflammatory Pain | Rat, Mouse | Paw Withdrawal Threshold | Dose-dependent reversal of hyperalgesia | [1][2] |
| Camlipixant (BLU-5937) | Histamine- and ATP-induced Cough | Guinea Pig | Number of coughs | Significant reduction in coughs | [9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.
In Vitro Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for P2X3 Receptor Antagonism
-
Objective: To determine the inhibitory potency (IC50) of a compound on P2X3 and P2X2/3 receptors.
-
Cell Line: Human astrocytoma cell line (1321N1) stably expressing human P2X3 or P2X2/3 receptors.
-
Methodology:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in an extracellular solution.
-
Use a whole-cell patch-clamp setup to record ionic currents.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific agonist for P2X3 receptors, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC80).
-
After a stable baseline current is established, co-apply the agonist with increasing concentrations of the test compound (e.g., Gefapixant).
-
Measure the peak inward current at each concentration of the test compound.
-
Calculate the percentage inhibition of the agonist-induced current at each concentration.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression.
-
2. FLIPR (Fluorescence Imaging Plate Reader) Calcium-Flux Assay
-
Objective: To measure the antagonist effect of a compound on the intracellular calcium influx mediated by P2X3 receptor activation.
-
Cell Line: Human embryonic kidney (HEK) T-REx cells stably expressing human P2X3 receptors.
-
Methodology:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., Eliapixant) or vehicle.
-
Use a FLIPR instrument to measure baseline fluorescence.
-
Add an agonist (e.g., α,β-meATP at EC80 concentration) to all wells simultaneously.
-
Record the change in fluorescence intensity over time.
-
Calculate the percentage inhibition of the agonist-induced calcium flux for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Experimental Protocol
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Objective: To evaluate the analgesic efficacy of a P2X3 antagonist in a model of persistent inflammatory pain.
-
Species: Male Sprague Dawley rats or C57BL/6 mice.
-
Methodology:
-
Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the animal.
-
Allow 24-48 hours for the inflammation and associated hyperalgesia (increased sensitivity to pain) to develop.
-
Measure baseline mechanical hyperalgesia using von Frey filaments or a pressure application measurement (PAM) device to determine the paw withdrawal threshold (PWT).
-
Administer the test compound (e.g., Eliapixant) or vehicle orally or via another appropriate route.
-
Measure the PWT at various time points after drug administration (e.g., 2, 4, and 6 hours).
-
A significant increase in the PWT in the drug-treated group compared to the vehicle-treated group indicates analgesic efficacy.
-
A positive control, such as a non-steroidal anti-inflammatory drug (NSAID), can be included for comparison.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for validating a P2X3 antagonist and the logical relationship between in vitro and in vivo studies.
References
- 1. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ATP P2X3 receptors and neuronal sensitization [frontiersin.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. What is the mechanism of Gefapixant? [synapse.patsnap.com]
- 10. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Assessing the Translational Relevance of Preclinical MK-3901 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical data for MK-3901, a P2X3 receptor antagonist, in the context of other similar agents. The objective is to evaluate its translational relevance by comparing its performance, where data is available, with alternative compounds that have progressed further in clinical development. This analysis is based on publicly accessible preclinical data.
Introduction to this compound and the P2X3 Target
This compound is a potent and selective antagonist of the P2X3 receptor, an ion channel activated by adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in the signaling of pain and cough. Consequently, antagonism of this receptor has been a key strategy for the development of novel analgesics and anti-tussive agents. This compound was under preclinical development by Merck for the treatment of chronic pain. However, its development was reportedly halted due to unfavorable preclinical findings, including hyperbilirubinemia, low metabolic stability, and inhibition of cytochrome P450 enzymes.
Comparative Preclinical Data
This section summarizes the available quantitative data for this compound and compares it with other P2X3 antagonists that have been investigated preclinically and clinically.
Table 1: In Vitro Potency and Selectivity of P2X3 Receptor Antagonists
| Compound | Target(s) | IC50 (nM) for human P2X3 | IC50 (nM) for human P2X2/3 | Selectivity (P2X2/3 vs P2X3) | Reference(s) |
| This compound | P2X3 | 21 | Data not publicly available | Data not publicly available | [1] |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | ~330 | ~350 | ~1-fold | |
| Eliapixant (BAY 1817080) | P2X3 >> P2X2/3 | ~10 | ~200 | ~20-fold | |
| BLU-5937 | P2X3 >> P2X2/3 | Potent (specific value not disclosed) | >1500-fold less potent than for P2X3 | >1500-fold | [2][3] |
Note: Lower IC50 values indicate higher potency. Higher selectivity for P2X3 over P2X2/3 is hypothesized to reduce taste-related side effects.
Table 2: Preclinical In Vivo Efficacy and Safety Profile
| Compound | Therapeutic Area | Animal Model(s) | Key Efficacy Findings | Key Adverse Effects/Liabilities (Preclinical) | Reference(s) |
| This compound | Chronic Pain | Rat CFA model of inflammatory pain | Efficacy comparable to naproxen | Hyperbilirubinemia, low metabolic stability, cytochrome P450 inhibition | [1] |
| Gefapixant (MK-7264) | Chronic Cough, Pain | Guinea pig cough models, rodent pain models | Dose-dependent reduction in cough frequency and pain behaviors | Taste disturbance observed in preclinical models | [4] |
| Eliapixant (BAY 1817080) | Chronic Cough, Pain | Guinea pig cough models, rodent pain models | Dose-dependent reduction in cough frequency and pain behaviors | Lower incidence of taste-related effects compared to less selective compounds | |
| BLU-5937 | Chronic Cough | Guinea pig cough models | Significant reduction in cough frequency with no observed effect on taste perception | Excellent safety profile reported in preclinical studies | [2][3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard practices for testing P2X3 antagonists, the following methodologies are representative of the key experiments likely conducted.
In Vitro Potency and Selectivity Assays
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors.
-
Assay Method: Automated patch-clamp electrophysiology or fluorescence-based calcium influx assays.
-
Protocol Outline:
-
Cells are cultured to an appropriate confluency.
-
For patch-clamp, whole-cell recordings are established. For calcium imaging, cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
A baseline response is established by applying the agonist ATP or a stable analog (e.g., α,β-methylene ATP).
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
The agonist is re-applied in the presence of the test compound.
-
The inhibition of the agonist-induced current or calcium signal is measured.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Selectivity Determination: The IC50 values for P2X3 and P2X2/3 receptors are compared to determine the selectivity ratio.
In Vivo Efficacy Models (Pain)
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats.
-
Protocol Outline:
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus is taken.
-
CFA is injected into the plantar surface of one hind paw to induce inflammation and hyperalgesia.
-
At a predetermined time after CFA injection (e.g., 24 hours), paw withdrawal thresholds are re-assessed to confirm hyperalgesia.
-
Animals are then treated with vehicle, a reference compound (e.g., naproxen), or varying doses of the test compound (e.g., this compound) via a relevant route of administration (e.g., oral gavage).
-
Paw withdrawal thresholds are measured at multiple time points after drug administration.
-
The anti-hyperalgesic effect is calculated as the percentage reversal of the CFA-induced decrease in paw withdrawal threshold.
-
Preclinical Safety and DMPK Assessment
-
Metabolic Stability:
-
Assay: Incubation of the test compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human).
-
Endpoint: Measurement of the rate of disappearance of the parent compound over time using LC-MS/MS.
-
-
Cytochrome P450 (CYP) Inhibition:
-
Assay: Incubation of the test compound with human liver microsomes and specific CYP isoform probe substrates.
-
Endpoint: Measurement of the inhibition of the formation of the probe substrate's metabolite to determine the IC50 for each CYP isoform.
-
-
In Vivo Safety Pharmacology:
-
Core Battery Studies: Assessment of the effects of the test compound on the central nervous system (e.g., Irwin test), cardiovascular system (e.g., telemetry in conscious animals), and respiratory system.
-
-
Toxicology:
-
Studies: Dose-range finding and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).
-
Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry), and histopathology of major organs.
-
Visualizations
Signaling Pathway of P2X3 Receptor in Pain Sensation
Caption: P2X3 receptor signaling pathway in pain transmission and its inhibition by this compound.
Experimental Workflow for In Vivo Pain Model
Caption: A typical experimental workflow for assessing the efficacy of an analgesic in a rodent model of inflammatory pain.
Logical Relationship of Translational Relevance Assessment
Caption: Key factors influencing the assessment of the translational relevance of a preclinical compound like this compound.
Conclusion
The available preclinical data for this compound indicate that it is a potent P2X3 receptor antagonist with efficacy in a model of inflammatory pain. However, its translational potential was likely limited by significant liabilities identified in preclinical safety and DMPK studies, including hyperbilirubinemia, low metabolic stability, and cytochrome P450 inhibition. In contrast, other P2X3 antagonists, such as gefapixant, eliapixant, and BLU-5937, have demonstrated more favorable preclinical profiles, particularly regarding safety and selectivity, which has allowed them to progress into clinical trials. This comparative analysis underscores the critical importance of a comprehensive preclinical assessment, encompassing not only efficacy but also a thorough evaluation of safety and ADME properties, in determining the translational success of a drug candidate. For researchers in the field, the story of this compound serves as a valuable case study in the challenges of drug development and highlights the key attributes required for a successful P2X3 receptor antagonist.
References
- 1. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BELLUS Health Presents BLU-5937 Preclinical Data and Updated Phase 1 Timeline at 2018 International Cough Symposium [newswire.ca]
- 3. researchgate.net [researchgate.net]
- 4. BELLUS Health Initiates Phase 1 Clinical Study for its Chronic Cough Drug Candidate, BLU-5937 [prnewswire.com]
Comparative Analysis of P2X3 Receptor Antagonists: Mechanisms of Action and Therapeutic Potential
A new class of drugs, P2X3 receptor antagonists, has emerged as a promising therapeutic avenue for sensory-related disorders, most notably refractory or unexplained chronic cough.[1] These antagonists target the P2X3 receptors, which are ATP-gated ion channels predominantly found on sensory C fibers of the vagus nerve in the airways.[1][2] Under conditions of inflammation, injury, or stress, adenosine triphosphate (ATP) is released from airway mucosal cells, acting as a key signaling molecule.[1] The binding of ATP to P2X3 receptors on these nerve fibers initiates an action potential, which is perceived as an urge to cough and triggers the cough reflex.[1][2] P2X3 antagonists work by blocking this interaction, thereby dampening the hyperexcitability of these sensory nerves.[1][3]
This guide provides a comparative review of the mechanisms of action for several prominent P2X3 antagonists, including gefapixant, camlipixant (BLU-5937), eliapixant (BAY 1817080), and sivopixant (S-600918), supported by experimental data from preclinical and clinical studies.
P2X3 Receptor Signaling Pathway
The activation of P2X3 receptors on sensory neurons by extracellular ATP is a critical step in the pathophysiology of chronic cough. The binding of ATP to these ligand-gated ion channels leads to the influx of cations, resulting in membrane depolarization and the generation of an action potential. This signal is then transmitted to the central nervous system, where it is interpreted as an urge to cough.
References
Safety Operating Guide
Navigating the Proper Disposal of MK-3901: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of investigational compounds are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific public data on the disposal of "MK-3901" as a chemical entity is unavailable, this guide provides a comprehensive, safety-first framework based on established best practices for the handling and disposal of novel research chemicals.
Core Principle: In the absence of specific data, treat unknown compounds as hazardous. This conservative approach minimizes risk to personnel and the environment.
Immediate Safety and Logistical Information
Prior to handling or disposing of this compound, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, chemical-resistant gloves (such as nitrile), and a fully buttoned lab coat.
-
Ventilation: All manipulations of solid or dissolved this compound should be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Spill Management: Have a chemical spill kit readily accessible. In the event of a spill, follow your institution's established procedures for hazardous material cleanup.
Step-by-Step Disposal Protocol
The disposal of this compound and associated materials must be managed as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated vials, weighing papers, pipette tips, and gloves, must be segregated into a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled, and leak-proof liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Caution: Research Compound - Hazards Unknown")
-
The date accumulation started
-
The name of the principal investigator and laboratory contact information
-
-
-
Storage:
-
Waste containers should be kept securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area within the laboratory, away from general work areas and drains.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary documentation as per your institution's requirements.
-
Data Presentation
As no specific quantitative data for this compound is publicly available, the following table presents a template of essential information that would be required for a complete disposal profile. Researchers should strive to populate this information as it becomes available through experimentation or literature.
| Property | Value | Comments |
| Chemical Class | Unknown | Characterization is essential for predicting reactivity. |
| Known Toxicities | Not Publicly Available | Assume toxic and handle with appropriate precautions. |
| Reactivity Hazards | Not Publicly Available | Avoid mixing with other chemicals, especially strong acids, bases, or oxidizing agents. |
| Solubility | Not Publicly Available | This will determine the appropriate solvent for creating liquid waste solutions if necessary. |
Experimental Protocols
Specific, validated experimental protocols for the neutralization or degradation of this compound are not publicly documented. The development of such protocols would require a thorough investigation of its chemical stability and reactivity, which is beyond the scope of general safety guidance. The recommended procedure is collection and disposal via a licensed hazardous waste contractor arranged by your EHS department.
Mandatory Visualization
The following diagram outlines the logical workflow for the safe and compliant disposal of a research compound like this compound.
Caption: A logical workflow for the proper disposal of research chemicals.
Personal protective equipment for handling MK-3901
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the P2X3 antagonist, MK-3901 (CAS 1149750-69-5). As a dedicated partner in your research, we prioritize providing value beyond the product itself, ensuring you have the necessary information for safe laboratory operations. While this compound is classified as a non-hazardous chemical for shipping, adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE) and Handling
Standard laboratory personal protective equipment is recommended when handling this compound to minimize exposure and ensure a safe working environment.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal handling of small quantities. Use a certified respirator if generating aerosols or dust. |
Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a non-hazardous research chemical, small quantities may often be disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
